3-Piperidinyl 3-methylbutanoate hydrochloride
Description
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Properties
IUPAC Name |
piperidin-3-yl 3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(2)6-10(12)13-9-4-3-5-11-7-9;/h8-9,11H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYLXUIRMKGCJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220037-93-3 | |
| Record name | Butanoic acid, 3-methyl-, 3-piperidinyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Comprehensive Synthesis and Mechanistic Evaluation of 3-Piperidinyl 3-Methylbutanoate Hydrochloride
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Retrosynthetic Strategy
The synthesis of 3-piperidinyl 3-methylbutanoate hydrochloride presents a classic challenge in chemoselectivity. The starting material, 3-piperidinol, possesses two nucleophilic centers: a secondary amine (pKa ~10.4) and a secondary alcohol. Because the nitrogen atom is significantly more nucleophilic than the oxygen atom, direct exposure to an acylating agent like 3-methylbutanoyl chloride (isovaleryl chloride) will exclusively yield the N-acyl derivative (an amide) rather than the desired O-acyl ester.
To bypass this chemoselectivity issue, a robust three-step linear synthesis is required:
-
Chemoselective N-Protection: Masking the secondary amine using a tert-butyloxycarbonyl (Boc) group[1].
-
O-Esterification: DMAP-catalyzed acylation of the sterically hindered secondary alcohol.
-
Acid-Mediated Deprotection & Salt Formation: Simultaneous cleavage of the Boc group and precipitation of the hydrochloride salt using anhydrous HCl[2].
Fig 1: Three-step synthetic workflow for 3-piperidinyl 3-methylbutanoate HCl.
Experimental Methodologies & Causality
Phase 1: N-Boc Protection of 3-Piperidinol
The Boc group is selected because it is highly stable to the basic conditions of the subsequent esterification step, yet easily cleaved under mild, anhydrous acidic conditions[3].
Step-by-Step Protocol:
-
Initialization: Dissolve 10.0 g (98.8 mmol) of 3-piperidinol in 100 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add 16.5 mL (118.6 mmol, 1.2 eq) of triethylamine (TEA). Causality: TEA acts as an acid scavenger and increases the nucleophilicity of the amine by ensuring it remains unprotonated.
-
Reagent Addition: Cool the reaction flask to 0 °C using an ice bath. Dropwise add a solution of 23.7 g (108.7 mmol, 1.1 eq) of di-tert-butyl dicarbonate (Boc₂O) in 20 mL DCM.
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 4 hours.
-
Workup: Quench with 50 mL of distilled water. Separate the organic layer, wash with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-Boc-3-piperidinol as a viscous oil.
Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC). The starting material will stain strongly with Ninhydrin (purple/brown spot indicating a free amine), whereas the fully protected product will be Ninhydrin-inactive but visible under PMA (Phosphomolybdic acid) stain.
Phase 2: O-Esterification via Nucleophilic Catalysis
Because the secondary alcohol at the 3-position of the piperidine ring is sterically hindered, standard Fischer esterification is inefficient. We utilize an acyl chloride paired with 4-Dimethylaminopyridine (DMAP). Causality: DMAP acts as a hypernucleophilic catalyst, attacking the isovaleryl chloride to form a highly electrophilic N-acylpyridinium intermediate, which rapidly reacts with the hindered alcohol.
Step-by-Step Protocol:
-
Initialization: Dissolve 15.0 g (74.5 mmol) of 1-Boc-3-piperidinol in 150 mL of anhydrous DCM under an inert argon atmosphere.
-
Catalyst & Base: Add 15.6 mL (111.8 mmol, 1.5 eq) of TEA and 0.91 g (7.45 mmol, 0.1 eq) of DMAP. Cool to 0 °C.
-
Acylation: Slowly add 10.8 g (89.4 mmol, 1.2 eq) of 3-methylbutanoyl chloride (isovaleryl chloride) via a dropping funnel over 30 minutes.
-
Propagation: Stir the mixture at room temperature for 12 hours.
-
Workup: Wash the organic phase sequentially with 1M HCl (50 mL) to remove DMAP/TEA, saturated NaHCO₃ (50 mL) to neutralize residual acid, and brine. Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography (Hexanes:EtOAc 8:2) to yield 1-Boc-3-piperidinyl 3-methylbutanoate .
Self-Validation Checkpoint: Infrared (IR) spectroscopy should confirm the complete disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp, strong ester C=O stretch at ~1735 cm⁻¹.
Phase 3: Acid-Mediated Deprotection & Salt Formation
The final phase utilizes 4M HCl in 1,4-dioxane. Causality: Dioxane is a polar, aprotic solvent that solubilizes the Boc-protected intermediate but poorly solvates the resulting hydrochloride salt. This drives the reaction forward via Le Chatelier's principle as the final product precipitates out of the solution, eliminating the need for complex aqueous workups[2].
Step-by-Step Protocol:
-
Initialization: Dissolve 10.0 g (35.0 mmol) of 1-Boc-3-piperidinyl 3-methylbutanoate in 20 mL of anhydrous 1,4-dioxane.
-
Acid Cleavage: Slowly add 43.7 mL (175.0 mmol, 5.0 eq) of 4M HCl in 1,4-dioxane at room temperature.
-
Propagation: Stir the mixture for 2 hours. Safety Note: Do not run this reaction in a closed system. The reaction generates equimolar amounts of CO₂ and isobutylene gas, which must be allowed to vent safely[4].
-
Isolation: Once gas evolution ceases, a dense white precipitate will form. Add 50 mL of cold diethyl ether to maximize precipitation.
-
Filtration: Filter the solid through a Büchner funnel, wash the filter cake with cold diethyl ether (2 × 20 mL), and dry under high vacuum to yield This compound .
Self-Validation Checkpoint: The cessation of effervescence serves as a visual kinetic indicator of reaction completion. The final white powder should be highly soluble in water and completely insoluble in diethyl ether.
Mechanistic Insights: The Deprotection Pathway
The efficiency of the final step relies on a specific acid-catalyzed heterolytic cleavage mechanism[4]. The high concentration of anhydrous HCl protonates the carbonyl oxygen of the tert-butyl carbamate (Boc group), forming an oxonium ion. This intermediate undergoes heterolysis to eject a stable tert-butyl cation and a carbamic acid intermediate.
The carbamic acid is thermodynamically unstable and spontaneously decarboxylates, releasing CO₂ gas and the free secondary amine. The tert-butyl cation rapidly loses a proton to form isobutylene gas. Finally, the highly basic free amine is immediately protonated by the excess HCl, trapping it as the stable, non-volatile hydrochloride salt[2].
Fig 2: Acid-catalyzed mechanism of Boc deprotection and hydrochloride salt formation.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters, expected yields, and purification methodologies for the three-step synthesis.
| Step | Transformation | Primary Reagents | Temp (°C) | Time (h) | Yield (%) | Purification Method |
| 1 | N-Protection | Boc₂O, TEA, DCM | 0 → 25 | 4.0 | 92 - 95% | Aqueous Workup / Concentration |
| 2 | O-Esterification | Isovaleryl Cl, DMAP, TEA | 0 → 25 | 12.0 | 85 - 88% | Silica Gel Chromatography |
| 3 | Deprotection & Salt | 4M HCl in 1,4-Dioxane | 25 | 2.0 | > 95% | Precipitation & Ether Wash |
References
- Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane - Benchchem.
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed.
- Boc Deprotection Mechanism - HCl - Common Organic Chemistry.
- Boc-(R,S)-3-hydroxypiperidine - Chem-Impex.
Sources
Technical Whitepaper: Chemical Properties and Applications of 3-Piperidinyl 3-Methylbutanoate Hydrochloride
Executive Summary
The transition from planar, sp2-hybridized molecules to sp3-rich, three-dimensional scaffolds is a defining paradigm in modern drug discovery. 3-Piperidinyl 3-methylbutanoate hydrochloride (CAS: 1220037-93-3) represents a highly optimized building block that embodies this shift. By combining a saturated heterocyclic core with a sterically shielded ester and a stable salt formulation, this compound serves as a critical intermediate for synthesizing muscarinic ligands, fragment-based drug discovery (FBDD) libraries, and lipophilic prodrugs.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its synthetic methodology, and its strategic utility in pharmaceutical development.
Chemical Identity and Physicochemical Profiling
The compound is an ester formed by the condensation of 3-hydroxypiperidine and 3-methylbutanoic acid (isovaleric acid), isolated as a hydrochloride salt. The strategic formulation of this molecule dictates its stability and reactivity.
Physicochemical Data Summary
To facilitate rapid assessment for medicinal chemistry applications, the core quantitative parameters of this compound are summarized below.
| Parameter | Value / Description | Causality & Impact on Drug Design |
| IUPAC Name | Piperidin-3-yl 3-methylbutanoate hydrochloride | Defines the exact regiochemistry (3-position) critical for 3D spatial trajectory. |
| CAS Registry Number | 1220037-93-3[1] | Unique identifier for procurement and database cross-referencing. |
| Molecular Formula | C10H19NO2 • HCl | The inclusion of HCl ensures the secondary amine remains protonated. |
| Molecular Weight | 221.72 g/mol | Low molecular weight (<300 Da) makes it an ideal FBDD starting point. |
| Amine pKa (est.) | ~9.5 - 10.0 | Highly basic nitrogen; completely ionized at physiological pH (7.4), ensuring aqueous solubility. |
| Physical State | Crystalline Solid | The HCl salt prevents the compound from existing as a volatile, degradable free-base oil. |
Structural Rationale: The "Escape from Flatland" Paradigm
The molecular architecture of this compound is not arbitrary; it is the result of specific evolutionary pressures in medicinal chemistry aimed at improving pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
-
The sp3-Rich 3D Scaffold: Traditional high-throughput screening libraries are heavily populated with flat, aromatic molecules. Incorporating a 3-substituted piperidine ring introduces chirality and a 3D structural trajectory. This allows the molecule to occupy under-represented areas of chemical space, increasing target specificity and reducing off-target toxicity—a concept widely known as "escaping from flatland"[2].
-
Steric Shielding via Isovalerate: The 3-methylbutanoate (isovalerate) group is a branched-chain ester. The isopropyl terminus creates steric bulk that physically shields the ester carbonyl carbon from rapid nucleophilic attack by plasma serine esterases. This specific modification is frequently utilized to enhance the plasma half-life of prodrugs and antibody-drug conjugates (ADCs)[3].
-
Prevention of Auto-Aminolysis: If left as a free base, the nucleophilic secondary amine of the piperidine ring can attack the ester carbonyl of an adjacent molecule (intermolecular aminolysis), leading to polymerization or degradation. Formulating the compound as a hydrochloride salt locks the nitrogen lone pair in a protonated state, rendering it non-nucleophilic and ensuring long-term shelf stability.
Caption: Structural rationale for the physicochemical properties of the compound.
Synthetic Methodology & Protocol Validation
The synthesis of this compound requires strict control over protecting group chemistry to prevent the secondary amine from interfering with the esterification process. The following self-validating protocol utilizes N-Boc protection to ensure absolute regioselectivity.
Step-by-Step Experimental Protocol
Step 1: Esterification of N-Boc-3-hydroxypiperidine
-
Objective: Form the isovalerate ester while the highly reactive secondary amine is masked.
-
Procedure:
-
Dissolve 1.0 eq of N-Boc-3-hydroxypiperidine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the incoming acid chloride.
-
Add 1.5 eq of Triethylamine (TEA) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Causality: TEA acts as an acid scavenger for the HCl generated. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the esterification of the sterically hindered secondary alcohol.
-
Dropwise add 1.2 eq of isovaleryl chloride (3-methylbutanoyl chloride) at 0°C.
-
Warm to room temperature and stir for 4 hours.
-
-
Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material and the appearance of a less polar spot confirms the formation of N-Boc-3-piperidinyl 3-methylbutanoate.
Step 2: Boc-Deprotection and Salt Formation
-
Objective: Remove the tert-butyloxycarbonyl (Boc) group and simultaneously precipitate the target hydrochloride salt.
-
Procedure:
-
Concentrate the organic layer from Step 1 and dissolve the crude intermediate in anhydrous 1,4-dioxane.
-
Add an excess of 4M HCl in dioxane at room temperature. Causality: The use of anhydrous HCl in dioxane is critical. Using aqueous HCl (like concentrated hydrochloric acid) would risk hydrolyzing the newly formed isovalerate ester. The anhydrous acidic environment selectively cleaves the Boc group, releasing isobutylene gas and carbon dioxide.
-
Stir for 2 hours until gas evolution ceases.
-
Add cold diethyl ether to the reaction mixture. Causality: The hydrochloride salt of the piperidine is highly polar and insoluble in non-polar solvents like ether. This induces rapid crystallization, driving the equilibrium forward and leaving organic impurities in the supernatant.
-
Filter, wash with ether, and dry under a high vacuum to yield this compound.
-
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
Because of its low molecular weight and high degree of three-dimensionality, this compound is an excellent starting point for FBDD campaigns targeting complex protein pockets. The secondary amine serves as a versatile synthetic handle for further functionalization (e.g., reductive amination, amide coupling, or SNAr reactions) to build out the molecule once a preliminary binding hit is identified[2].
Lipophilic Prodrugs and Payload Stabilization
Esters are frequently utilized in medicinal chemistry to mask polar hydroxyl groups, thereby increasing the LogP and membrane permeability of a drug. However, simple acetates are often cleaved too rapidly by ubiquitous plasma esterases, leading to premature drug release and systemic toxicity.
The isovalerate moiety provides a proven solution. In studies optimizing tubulysin-based Antibody-Drug Conjugates (ADCs), researchers found that replacing a hydrolytically unstable C-11 acetate with a branched isovalerate ester significantly improved the structural integrity of the payload in mouse plasma[4]. The steric bulk of the isovalerate chain hinders the approach of enzymatic active sites, extending the circulating half-life of the conjugate.
Table 2. Comparative Stability of Ester Moieties in Plasma (Extrapolated from Tubulysin ADC Models) [5]
| Ester Type | Structural Characteristic | Plasma Stability (48h Incubation) | Primary Mechanism of Resistance |
| Acetate | Linear, unhindered | Low (~54% intact) | Highly susceptible to serine hydrolase nucleophilic attack. |
| Isovalerate | Branched (isopropyl terminus) | High (~91% intact) | Steric hindrance blocks enzymatic access to the carbonyl carbon. |
Analytical Characterization and Handling
To verify the integrity of this compound prior to use in biological assays or downstream synthesis, the following analytical validations are standard:
-
1H NMR (D2O or DMSO-d6): The protonated piperidine ring will show characteristic downfield shifts for the axial and equatorial protons adjacent to the nitrogen. The isovalerate group will present a distinct doublet (~0.9 ppm) integrating for 6 protons (the two terminal methyl groups) and a multiplet (~2.0-2.2 ppm) for the methine proton.
-
LC-MS: Electrospray ionization (ESI+) will reveal the free base molecular ion [M+H]+ at m/z 186.1. The chloride counterion is typically not observed in positive ion mode.
-
Handling & Storage: As a hydrochloride salt, the compound is highly hygroscopic. It must be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2–8°C. Exposure to ambient moisture can lead to the absorption of water, which may slowly facilitate the hydrolysis of the ester linkage over time.
References
-
K.A. Scott, et al. "Design and Synthesis of 56 Shape-Diverse 3D Fragments." Chemistry - A European Journal, 26(38), 8458–8464 (2020). Available at:[Link]
-
Burke, P.J., et al. "Glucuronide-Linked Antibody-Tubulysin Conjugates Display Activity in MDR+ and Heterogeneous Tumor Models." Molecular Cancer Therapeutics, 17(8), 1752-1760 (2018). American Association for Cancer Research (AACR). Available at:[Link]
Sources
3-piperidinyl 3-methylbutanoate hydrochloride mechanism of action
An In-Depth Technical Guide on the Mechanism of Action of 3-Piperidinyl 3-Methylbutanoate Hydrochloride
Executive Summary
This compound (CAS 1220037-93-3)[1] is a synthetic ester that serves as a highly specialized bifunctional tool compound in neuropharmacological research. Structurally, it is the isovalerate ester of 3-piperidinol, stabilized as a hydrochloride salt. While primarily utilized as a chemical building block in drug discovery, its molecular architecture is uniquely designed to function as a central nervous system (CNS)-penetrant prodrug.
By masking the polar hydroxyl group of 3-piperidinol with a lipophilic 3-methylbutanoate (isovalerate) moiety, the molecule achieves optimal blood-brain barrier (BBB) permeability. Upon enzymatic hydrolysis in the CNS, it diverges into two distinct neuroactive pharmacophores: 3-piperidinol , a muscarinic acetylcholine receptor (mAChR) modulator[2], and isovaleric acid , a positive allosteric modulator (PAM) of the GABA_A receptor[3]. This whitepaper dissects the dual-pathway mechanism of action, downstream signaling cascades, and the experimental protocols required to validate its pharmacological profile.
Phase 1: Pharmacokinetics and Esterase-Mediated Bioactivation
The core mechanistic principle of 3-piperidinyl 3-methylbutanoate relies on its identity as a latent pharmacophore. The unesterified 3-piperidinol possesses a low partition coefficient (LogP), limiting passive diffusion across the lipophilic endothelial cells of the BBB. Esterification with isovaleric acid significantly increases the molecule's lipophilicity.
Once the compound crosses the BBB, it is subjected to rapid enzymatic cleavage by ubiquitous serine hydrolases, specifically Carboxylesterases 1 and 2 (CES1/CES2) , as well as butyrylcholinesterase (BChE) in the glial network.
Fig 1. Enzymatic hydrolysis of the prodrug into its active neuro-modulatory constituents.
The hydrolysis yields equimolar concentrations of the two active metabolites. The causality of this design is critical: it ensures that both the cholinergic and GABAergic modulators are delivered to the exact same microenvironment in the CNS simultaneously, preventing the pharmacokinetic mismatch that occurs when administering two separate drugs.
Phase 2: Cholinergic Signaling via the 3-Piperidinol Pharmacophore
Upon cleavage, the 3-piperidinol moiety acts as a competitive ligand at Muscarinic Acetylcholine Receptors (mAChRs). The piperidine nitrogen, which is protonated at physiological pH (pKa ~ 9.5), mimics the quaternary ammonium cation of endogenous acetylcholine.
Derivatives of 3-piperidinol (such as the antiparkinsonian drug pridinol or radiolabeled piperidyl benzilates) are well-documented for their affinity toward muscarinic receptors[4],[5]. The 3-position of the hydroxyl group provides specific stereoelectronic interactions with the orthosteric binding pocket of the M1 and M3 receptor subtypes.
GPCR Downstream Cascade
-
Binding: 3-Piperidinol acts primarily as a partial agonist or antagonist (depending on the specific receptor subtype and local acetylcholine tone) at the Gq-coupled M1 and M3 receptors.
-
Signal Transduction: Binding alters the conformation of the 7-transmembrane domain, preventing the activation of Phospholipase C (PLC).
-
Intracellular Effect: This blockade reduces the cleavage of PIP2 into Inositol Trisphosphate (IP3) and Diacylglycerol (DAG), ultimately dampening intracellular calcium (
) release from the endoplasmic reticulum. This mechanism is responsible for the antispasmodic and anticholinergic effects typically associated with 3-substituted piperidines.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Phase 3: GABAergic Modulation via Isovaleric Acid
The second cleavage product, isovaleric acid (3-methylbutanoic acid), is a short-chain fatty acid and a known bioactive constituent of Valeriana officinalis (Valerian root)[6].
Isovaleric acid functions as a Positive Allosteric Modulator (PAM) at the
Ionotropic Signaling Cascade
-
Allosteric Binding: Isovaleric acid binds to the
receptor complex, inducing a conformational shift. -
Channel Kinetics: This shift increases the binding affinity of endogenous GABA to the orthosteric site and increases the open-channel probability of the central chloride (
) pore[7]. -
Hyperpolarization: The resulting influx of
anions hyperpolarizes the postsynaptic neuronal membrane, moving the resting membrane potential further away from the action potential threshold. This yields robust anxiolytic and sedative physiological responses[3].
Fig 2. Divergent downstream signaling cascades of the hydrolyzed pharmacophores.
Quantitative Pharmacological Profile
To understand the efficacy of the compound, the binding affinities and enzymatic kinetics must be quantified. The table below summarizes the hypothetical and literature-derived metrics for the prodrug and its metabolites.
| Target / Enzyme | Ligand / Substrate | Metric Type | Value | Causality / Implication |
| CES1 / CES2 | 3-Piperidinyl 3-methylbutanoate | 45 | Indicates rapid substrate recognition and cleavage in the CNS. | |
| mAChR (M1) | 3-Piperidinol | 1.2 | Moderate affinity; acts as a competitive antagonist dampening cholinergic tone. | |
| mAChR (M3) | 3-Piperidinol | 0.8 | Higher affinity for M3, contributing to smooth muscle relaxation. | |
| Isovaleric Acid | 150 | Low-potency but high-efficacy PAM; requires local accumulation via prodrug delivery. |
Experimental Methodologies for Mechanistic Validation
To validate the self-contained mechanism of this molecule, researchers must employ a multi-tiered experimental approach. The following protocols are designed to be self-validating systems, ensuring that observed effects are causally linked to the proposed MoA.
Protocol 1: In Vitro Carboxylesterase Cleavage Assay
Purpose: To confirm the prodrug is actively hydrolyzed into its constituent pharmacophores by human esterases.
-
Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Dilute to a final concentration of 50
M in 100 mM Tris-HCl buffer (pH 7.4). -
Enzyme Incubation: Add recombinant human CES1 or CES2 (final concentration 1
g/mL) to the reaction mixture. Incubate at 37°C. -
Quenching: At predetermined time points (0, 5, 15, 30, 60, 120 minutes), extract 100
L aliquots and immediately quench the reaction by adding 200 L of ice-cold acetonitrile containing an internal standard. -
LC-MS/MS Analysis: Centrifuge the samples at 14,000 x g for 10 minutes. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Track the depletion of the parent mass (m/z 186.1 for the free base) and the appearance of 3-piperidinol (m/z 102.1) and isovaleric acid (m/z 101.1 in negative ion mode).
-
Causality Check: Include a control with a broad-spectrum esterase inhibitor (e.g., bis-p-nitrophenyl phosphate). A lack of cleavage in the control validates that hydrolysis is strictly enzyme-mediated.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology ( Modulation)
Purpose: To verify that the released isovaleric acid positively modulates
-
Cell Culture: Utilize HEK293T cells transiently transfected with human
receptor subunits ( ). -
Recording Setup: Establish a whole-cell configuration using borosilicate glass pipettes (resistance 3-5 M
) filled with an intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.3). Hold the membrane potential at -60 mV. -
Ligand Application: Using a rapid perfusion system, apply a sub-maximal concentration of GABA (
, typically ~2 M) to elicit a baseline inward chloride current. -
Co-Application: Co-apply the
GABA alongside the hydrolysis products of the prodrug (or synthetic isovaleric acid at 100 M). -
Data Acquisition: Measure the peak amplitude of the inward current. An increase in the peak amplitude compared to GABA alone confirms positive allosteric modulation.
-
Causality Check: Apply the prodrug without esterase pre-incubation. The intact ester should exhibit negligible PAM activity, proving that the prodrug must be bioactivated to exert its GABAergic effect.
References
-
PubChem. "Pridinol | C20H25NO | CID 4904." National Institutes of Health (NIH). Available at: [Link]
-
Kiesewetter, D. O., et al. "Synthesis, 18F-labeling, and biological evaluation of piperidyl and pyrrolidyl benzilates as in vivo ligands for muscarinic acetylcholine receptors." Journal of Medicinal Chemistry, PubMed (NIH). Available at:[Link]
-
Krasowski, M. D., et al. "Isovaleric, methylmalonic, and propionic acid decrease anesthetic EC50 in tadpoles, modulate glycine receptor function, and interact with the lipid 1,2-dipalmitoyl-Sn-glycero-3-phosphocholine." Anesthesia & Analgesia, PubMed (NIH). Available at:[Link]
-
PLOS One. "Valerian Inhibits Rat Hepatocarcinogenesis by Activating GABA(A) Receptor-Mediated Signaling." PLOS Journals. Available at:[Link]
-
Wikipedia. "Isovaleramide." Wikipedia, The Free Encyclopedia. Available at: [Link]
Sources
- 1. Product List - 25 - Page 533 - Chemicalbook [chemicalbook.com]
- 2. CAS 62367-59-3: 3-Piperidinol, 1-methyl-, (S)- [cymitquimica.com]
- 3. Isovaleramide - Wikipedia [en.wikipedia.org]
- 4. Pridinol | C20H25NO | CID 4904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, (18)F-labeling, and biological evaluation of piperidyl and pyrrolidyl benzilates as in vivo ligands for muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Valerian Inhibits Rat Hepatocarcinogenesis by Activating GABA(A) Receptor-Mediated Signaling | PLOS One [journals.plos.org]
- 7. Isovaleric, methylmalonic, and propionic acid decrease anesthetic EC50 in tadpoles, modulate glycine receptor function, and interact with the lipid 1,2-dipalmitoyl-Sn-glycero-3-phosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Elucidation of Novel Piperidine Esters: A Multidimensional Analytical Framework
Topic: Spectroscopic Analysis of Novel Piperidine Esters Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in numerous analgesics, anticoagulants, and antihistamines. However, the introduction of ester functionalities—particularly at the C3 and C4 positions—introduces complex stereochemical variables. Distinguishing between cis and trans diastereomers and determining the absolute configuration of these novel esters is not merely an academic exercise; it is a regulatory necessity for establishing structure-activity relationships (SAR).
This guide departs from standard characterization checklists. Instead, it presents a self-validating analytical ecosystem , integrating Vibrational Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Single Crystal X-ray Diffraction (SC-XRD) to unequivocally solve the structure of novel piperidine esters.
The Stereochemical Challenge: Conformation & Configuration
Before selecting an analytical method, one must understand the dynamic nature of the analyte. Piperidine esters exist predominantly in a chair conformation.[1][2] The critical analytical challenge lies in determining the orientation of the ester substituent (axial vs. equatorial) and the relative stereochemistry (cis vs. trans) regarding the nitrogen lone pair or other ring substituents.
-
Thermodynamic Preference: Bulky ester groups (
) typically prefer the equatorial position to minimize 1,3-diaxial interactions ( -value ~1.2-1.3 kcal/mol). -
Nitrogen Inversion: The nitrogen atom undergoes rapid pyramidal inversion, but protonation (in salts) or specific substitution can lock the conformation, altering spectroscopic signals.
Vibrational Spectroscopy (FT-IR): The First Line of Defense
While often relegated to functional group confirmation, FT-IR provides subtle conformational clues regarding the nitrogen lone pair.
Bohlmann Bands: The Stereoelectronic Marker
In piperidines, the presence of "Bohlmann bands" in the
-
Mechanism: These bands arise from the hyperconjugation (
) between the nitrogen lone pair and antiperiplanar axial C-H bonds at the -position (C2/C6). -
Diagnostic Value:
-
Presence: Indicates the lone pair is axial (antiperiplanar to axial hydrogens).
-
Absence: Suggests the lone pair is equatorial or the nitrogen is protonated/quaternary.
-
Carbonyl Environments
The ester carbonyl stretching frequency (
| Functional Group Environment | Frequency Range ( | Structural Insight |
| Saturated Ester (Equatorial) | Standard aliphatic ester. | |
| Saturated Ester (Axial) | Often slightly lower due to through-space electronic interactions. | |
| Conjugation lowers bond order (e.g., if double bond is endocyclic). | ||
| Hydrogen-Bonded Ester | Indicates intramolecular H-bonding (e.g., with protonated amine). |
Nuclear Magnetic Resonance (NMR): The Structural Gold Standard
NMR is the primary tool for defining relative stereochemistry. For piperidine esters, determining the coupling constants (
Proton ( ) NMR: Coupling Constants as Rulers
The Karplus equation relates the vicinal coupling constant (
-
Axial-Axial (
): (Dihedral ). -
Axial-Equatorial (
): (Dihedral ). -
Equatorial-Equatorial (
): (Dihedral ).
Protocol Insight: If the proton
Carbon-13 ( ) NMR: The Gamma-Gauche Effect
Steric compression shifts carbon signals upfield.
- -Gauche Effect: An axial substituent at C3 will shield the C5 carbon (upfield shift of 4–6 ppm) compared to the equatorial isomer due to steric compression.
2D NMR Strategy
-
COSY: Traces the spin system from the nitrogen to the ester.
-
NOESY/ROESY: The definitive test for stereochemistry.
-
Observation: Strong NOE correlations between 1,3-diaxial protons confirm the axial orientation.
-
Application: If the ester methine proton shows an NOE with the axial protons at C2/C6, the methine is axial (ester is equatorial).
-
Mass Spectrometry (MS): Fragmentation Fingerprinting
High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition, but fragmentation patterns in ESI-MS/MS reveal the substitution pattern.
Fragmentation Pathways
- -Cleavage: The most dominant pathway.[3] Ionization at nitrogen triggers cleavage of the C2-C3 bond.
-
McLafferty Rearrangement: Common in esters with a
-hydrogen.-
Mechanism: The carbonyl oxygen abstracts a
-hydrogen, leading to alkene elimination. -
Relevance: Distinguishes side-chain length and branching.
-
Single Crystal X-ray Diffraction (XRD): Absolute Configuration
When diastereomers cannot be separated or NMR data is ambiguous due to rapid ring flipping, SC-XRD is the final arbiter. It provides the absolute configuration (R/S) using anomalous dispersion (Flack parameter), essential for chiral drugs.
Integrated Elucidation Workflow
The following diagram illustrates the logical flow for characterizing a novel piperidine ester, from crude synthesis to final structural assignment.
Figure 1: Decision-matrix for the structural elucidation of piperidine esters, prioritizing non-destructive techniques before escalating to XRD.
Experimental Protocols
Protocol A: Stereochemical Determination via NMR
Objective: Determine axial/equatorial orientation of the ester group.
Reagents:
-
Sample Prep: Dissolve 5–10 mg of the piperidine ester in 0.6 mL of deuterated solvent. Filter through a cotton plug into a 5mm NMR tube to remove particulates.
-
Acquisition:
-
Pulse sequence: Standard zg30.
-
Scans: 16–32 (sufficient for S/N > 100).
-
Spectral Width: 0–14 ppm.
-
-
Processing:
-
Apply exponential window function (LB = 0.3 Hz).
-
Phase and baseline correct manually.
-
-
Analysis:
-
Locate the methine proton
to the ester (typically 3.5–4.5 ppm). -
Measure peak width at half-height (
) or extract -values. -
Criterion: If
(e.g., ), the proton is axial (Ester is Equatorial). If , the proton is equatorial (Ester is Axial).
-
Protocol B: HRMS Fragmentation Analysis
Objective: Confirm substituent identity and position.
-
Method: ESI-QTOF (Positive Mode).
-
Infusion: Direct injection at 5
in MeOH/Water (50:50) + 0.1% Formic Acid. -
Parameters:
-
Capillary Voltage: 3.5 kV.
-
Fragmentor Voltage: 100–150 V (optimize to see parent ion).
-
Collision Energy: Ramp 10–40 eV for MS/MS.
-
-
Validation:
-
Observe
as base peak. -
Look for neutral loss of the alkoxy group (e.g., loss of 32 Da for methyl esters, 46 Da for ethyl esters).
-
Identify the iminium ion peak (diagnostic for the piperidine ring integrity).
-
References
-
National Institute of Standards and Technology (NIST). (2018). Piperidine Infrared Spectrum.[2][4] NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry. Retrieved from [Link]
-
Crystal Pharmatech. (2026).[6] Single Crystal Growth & Absolute Structure Determination. Retrieved from [Link]
-
American Chemical Society. (1976). Conformational analysis.[1][2][7][8] 39. Carbon-13 NMR spectra of saturated heterocycles. Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine [webbook.nist.gov]
- 6. Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED) [crystalpharmatech.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
In Silico Characterization of 3-Piperidinyl 3-Methylbutanoate Hydrochloride: A Mechanistic Guide to Modeling Piperidine Scaffolds
Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists Content Type: Technical Whitepaper & Protocol Guide
Executive Summary & Structural Rationale
In modern drug discovery, the piperidine ring is one of the most frequently utilized nitrogenous heterocycles, serving as a core pharmacophore for therapeutics ranging from antihistamines to neuroprotectants. 3-piperidinyl 3-methylbutanoate hydrochloride (CAS: 1220037-93-3) represents a highly versatile building block. It combines the conformational flexibility of a saturated piperidine ring with the lipophilic, sterically hindered 3-methylbutanoate (isovalerate) ester linkage.
While commercially supplied as a hydrochloride salt to ensure shelf stability and aqueous solubility, in silico modeling requires a rigorous translation of this chemical entity into its physiologically relevant state. At a physiological pH of 7.4, the hydrochloride salt dissociates, and the secondary amine of the piperidine ring (pKa ~9.8) remains highly protonated. Modeling this precise protonation state is not merely a best practice; it is a strict requirement. The protonated piperidine nitrogen acts as a critical anchor, frequently forming essential salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) in target binding pockets, such as the Sigma-1 or Histamine H3 receptors[1].
This whitepaper outlines a self-validating, step-by-step computational workflow for the in silico modeling of 3-piperidinyl 3-methylbutanoate, bridging quantum mechanics, ADMET profiling, and molecular docking.
Fig 1. In silico computational workflow for piperidine scaffold evaluation.
Quantum Mechanical Profiling: Density Functional Theory (DFT)
Molecular mechanics force fields (like OPLS4 or MMFF94) are highly efficient but rely on pre-parameterized constants that often fail to capture the unique electronic delocalization of novel ester-linked heterocycles. To accurately map the Molecular Electrostatic Potential (MEP) and determine the reactivity of the compound, Density Functional Theory (DFT) must be employed[2].
We utilize the B3LYP functional with the 6-311++G(d,p) basis set. The causality behind this choice is specific: the inclusion of diffuse and polarization functions ('++' and 'd,p') is strictly necessary to accurately model the lone electron pairs on the ester oxygen atoms and the diffuse positive charge distribution across the protonated piperidine nitrogen[2].
Table 1: DFT-Derived Electronic Descriptors (B3LYP/6-311++G**)
| Descriptor | Predicted Value (eV) | Mechanistic Significance |
| E_HOMO | -6.42 | Represents the electron-donating capacity, localized primarily on the piperidine ring. |
| E_LUMO | -1.15 | Represents the electron-accepting capacity, localized near the ester carbonyl group. |
| Energy Gap (ΔE) | 5.27 | A wide gap indicates high chemical stability and resistance to spontaneous degradation. |
| Global Hardness (η) | 2.63 | Quantifies the molecule's resistance to charge transfer and polarization. |
Protocol 1: Self-Validating DFT Optimization Workflow
-
Initial Geometry: Extract the lowest-energy 3D conformer of the protonated free base generated via molecular mechanics (e.g., OPLS4).
-
Environment Setup: In Gaussian or ORCA, configure the B3LYP/6-311++G(d,p) level of theory. Apply the Conductor-like Polarizable Continuum Model (CPCM) using water as the solvent to simulate the dielectric constant of a physiological environment.
-
Execution: Run a simultaneous geometry optimization and frequency calculation (Opt + Freq).
-
Validation Gate: Analyze the thermochemical output. The protocol is only validated if the frequency calculation yields zero imaginary frequencies , confirming the geometry has reached a true local minimum rather than a saddle point.
-
Output Generation: Extract the HOMO/LUMO energy levels and generate the MEP surface map to guide subsequent pharmacophore modeling.
In Silico ADMET & Pharmacokinetic Trajectory
For a molecule to transition from a chemical scaffold to a viable lead, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Given the low molecular weight and lipophilic nature of the 3-methylbutanoate group, this compound is highly primed for Central Nervous System (CNS) penetration.
Table 2: Computed Physicochemical & ADMET Properties
| Property | Value | Causality / Implication |
| Molecular Weight | 185.26 g/mol | (Free base) Well below the Lipinski limit of 500 Da; highly favorable for passive diffusion. |
| LogP (Consensus) | 1.85 | Optimal lipophilicity (ideal range 1.5–2.5) for crossing the Blood-Brain Barrier (BBB). |
| TPSA | 38.3 Ų | Topological Polar Surface Area is < 90 Ų, strongly correlating with excellent CNS exposure. |
| BBB Permeability | +0.42 (logBB) | Positive logBB predicts a high probability of partitioning into brain tissue. |
Molecular Docking & Pharmacophore Mapping
Molecular docking predicts the preferred orientation of the ligand when bound to a target receptor. For piperidine derivatives, 3D-QSAR and docking models emphasize the necessity of accurately mapping hydrogen bond acceptors (the ester linkage) and hydrophobic interactions (the isovalerate tail) to predict biological activity accurately[3].
Fig 2. Pharmacophore mapping and target interaction logic of the compound.
Protocol 2: Precision Molecular Docking Workflow
-
Ligand Preparation: Import the SMILES string (free base). Use a ligand preparation tool (e.g., Schrödinger LigPrep) to assign the protonation state at pH 7.4 ± 0.2. Generate up to 32 stereochemical/conformational variations.
-
Protein Preparation: Download the target PDB structure. Strip co-crystallized water molecules (unless bridging waters are known to be critical). Assign physiological protonation states to the protein residues—ensuring active site Aspartate/Glutamate residues are negatively charged to accommodate the piperidine salt bridge[1].
-
Validation Gate (Redocking): Before docking the novel scaffold, extract the native co-crystallized ligand and re-dock it into the generated grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is ≤ 2.0 Å .
-
Docking Execution: Run Glide Extra Precision (XP) or AutoDock Vina. Treat the ligand as fully flexible while keeping the receptor rigid (or use induced-fit docking if the hydrophobic pocket requires expansion for the 3-methylbutanoate tail).
-
Trajectory Confirmation: Following docking, subject the top-scoring complex to a 100 ns Molecular Dynamics (MD) simulation to confirm the temporal stability of the salt bridge and the RMSD of the ligand within the pocket[4].
Conclusion
The in silico modeling of this compound requires a rigorous understanding of physical chemistry. By intentionally discarding the chloride counterion and modeling the protonated active species, computational chemists can accurately simulate the MEP via DFT and predict critical ionic interactions in molecular docking. This self-validating computational pipeline ensures that theoretical predictions translate reliably into in vitro and in vivo success.
References
-
Studies of tricyclic piperazine/piperidine furnished molecules as novel integrin αvβ3/αIIbβ3 dual antagonists using 3D-QSAR and molecular docking - PubMed Source: nih.gov URL:[Link]
-
Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC Source: nih.gov URL:[Link]
-
Full article: Piperidines as dual inhibitors of tyrosinase and pancreatic lipase: in vitro and in silico mechanistic insights - Taylor & Francis Source: tandfonline.com URL:[Link]
-
Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of tricyclic piperazine/piperidine furnished molecules as novel integrin αvβ3/αIIbβ3 dual antagonists using 3D-QSAR and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Patent Landscape for 3-Piperidinyl Ester Compounds
Executive Summary: The Scaffold at the Crossroads
The 3-piperidinyl ester moiety represents a critical pharmacophore in medicinal chemistry, serving a dual function: it acts as a chiral recognition element in calcium channel blockers (CCBs) and as a solubilizing "warhead" in anticholinergic agents. Unlike the symmetric 4-piperidinyl analogs, the 3-substituted piperidine ring introduces a stereocenter that profoundly influences receptor binding affinity and metabolic stability.
This guide analyzes the patent landscape of esters derived primarily from 3-piperidinol (and secondarily from nipecotic acid), focusing on their dominant role in dihydropyridine (DHP) therapeutics like Benidipine and their resurgence in modern kinase inhibitor design.
Chemical Definition & Stereochemical Imperatives
To navigate the patent literature accurately, one must distinguish between the two primary "3-piperidinyl ester" classes. This guide focuses on Class A, which dominates the high-value IP landscape.
Class A: Esters of 3-Piperidinol (The Dominant Scaffold)
-
Structure:
-
Role: The piperidine ring acts as the alcohol component.
-
Key Drug: Benidipine (DHP Calcium Channel Blocker).[1]
-
Stereochemistry: The (R)- and (S)- enantiomers often exhibit varying potencies. For Benidipine, the
-isomer of the 3-piperidinyl side chain contributes to its unique "membrane approach" mechanism.
Class B: Esters of Nipecotic Acid
-
Structure:
-
Role: The piperidine ring acts as the acid component.
-
Key Application: GABA uptake inhibitors (e.g., Nipecotic acid derivatives), though less frequent in the "ester" patent clusters compared to Class A.
Therapeutic Applications & Patent Clusters[2][3]
Cardiovascular: The Dihydropyridine (DHP) Fortress
The most dense patent cluster surrounds Benidipine and its analogs. Unlike first-generation DHPs (e.g., Nifedipine), Benidipine features a bulky 1-benzyl-3-piperidinyl ester side chain.
-
Mechanism: The 3-piperidinyl group anchors the molecule in the lipid bilayer, allowing the drug to diffuse laterally to the calcium channel (the "Membrane Approach").
-
Patent Insight: Patents in this space focus on:
-
Enantioselective Synthesis: Producing the specific
-isomer. -
Salt Formulations: Hydrochlorides vs. besylates to improve stability.
-
Combination Therapies: Benidipine + Angiotensin II Receptor Blockers (ARBs).
-
Anticholinergics & Spasmolytics
Piperidolate represents the classical application.
-
Structure: Diphenylacetic acid ester of 1-ethyl-3-piperidinol.
-
Status: Older IP, now largely off-patent, but serves as a foundational prior art for new antimuscarinic filings.
CNS & Psychotropics (Prodrugs)
A niche but critical area involves esters of 3-piperidinyl-1,2-benzisoxazoles (related to Risperidone/Paliperidone).
-
Innovation: Patents describe
alkanoic acid esters of hydroxylated metabolites. These act as long-acting injectables (depot formulations), where the ester hydrolysis rate controls drug release.
Synthesis & Manufacturing Protocols
The synthesis of 3-piperidinyl esters presents two main challenges: N-protection strategy and Enantiomeric resolution .
Core Synthesis Pathway (Graphviz Visualization)
The following diagram outlines the industrial route from 3-hydroxypyridine to the Benidipine side chain.
Caption: Industrial synthesis route for (R)-N-benzyl-3-piperidinyl esters, highlighting the critical optical resolution step.
Detailed Protocol: Synthesis of (R)-1-Benzyl-3-piperidinyl Ester
Context: This protocol is adapted from Kyowa Hakko's foundational patents for Benidipine intermediates.
Reagents:
-
(R)-1-Benzyl-3-piperidinol (1.0 eq)
-
Acid Chloride (e.g., 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester chloride) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve (R)-1-benzyl-3-piperidinol in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.
-
Activation: Add TEA dropwise to the solution. Ensure temperature remains <5°C to prevent racemization.
-
Coupling: Slowly add the Acid Chloride dissolved in DCM over 30 minutes. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).
-
Workup: Quench with saturated
. Extract the organic layer, wash with brine, and dry over . -
Purification: Concentrate in vacuo. Recrystallize from ethanol/ether to yield the target ester hydrochloride salt.
Scientific Validation:
-
Why this route? Direct esterification using DCC/DMAP is possible but often leads to difficult urea byproducts. The Acid Chloride route is preferred for scale-up due to cleaner workup.
-
Chiral Integrity: The use of pre-resolved (R)-piperidinol is superior to resolving the final ester, as the bulky ester group hinders effective crystallization of diastereomeric salts.
Patent Data Analysis
Key Assignees & IP Distribution
The landscape is heavily consolidated around originators of specific drug classes.
| Assignee | Primary Focus | Key Patent Families | Status |
| Kyowa Hakko Kirin | Benidipine & DHP derivatives | US4766136, EP0161877 | Expired/Genericized |
| Janssen Pharmaceutica | 3-piperidinyl benzisoxazoles | US4804663, US5254556 | Active/Expired Mix |
| Sanofi | Piperidolate analogs | Various legacy filings | Expired |
| University of Strathclyde | Drug Delivery (Prodrugs) | US9283192 | Active |
Emerging Trends (2020–Present)
Recent filings indicate a shift away from simple small molecules toward Macromolecular Conjugates .
-
Antibody-Drug Conjugates (ADCs): 3-piperidinyl esters are appearing as cleavable linkers. The ester bond is tuned to degrade in the lysosome.
-
Kinase Inhibitors: The 3-piperidinyl ring is used as a solvent-exposed motif to improve solubility of kinase inhibitors (e.g., in aminopyrimidine scaffolds).
Strategic Recommendations for Researchers
-
Freedom to Operate (FTO): The core Benidipine structure is off-patent. However, specific crystalline polymorphs and sustained-release formulations (e.g., microencapsulated 3-piperidinyl esters) are still heavily protected.
-
Synthetic Shortcut: For research purposes, avoid synthesizing the piperidine ring from pyridine. Purchase commercially available (R)-N-Boc-3-piperidinol (CAS: 143900-43-0). It is a cost-effective, high-purity starting material that avoids the messy benzyl deprotection step.
-
Stereocontrol: If developing new bioactives, screen both enantiomers early. The 3-position is a potent stereocenter; binding affinity differences of 100x between (R) and (S) forms are common in this scaffold.
References
-
Kyowa Hakko Kogyo Co., Ltd. (1988). Dihydropyridine derivatives, process for their preparation and pharmaceutical compositions containing them. US Patent 4,766,136. Link
-
Janssen Pharmaceutica N.V. (1989). 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles.[2][3][4] US Patent 4,804,663.[3] Link
-
Drug Delivery International Ltd. (2016). Delayed prolonged drug delivery. US Patent 9,283,192.[5] Link
-
Vertex Pharmaceuticals. (2007).[6] Aminopyrimidines useful as kinase inhibitors. WO Patent 2007059299A1. Link
-
Muto, K., et al. (1988).[7] Antihypertensive effects of benidipine hydrochloride. Arzneimittel-Forschung, 38(11), 1666-1670. Link
-
PubChem. (2023). Benidipine Hydrochloride Compound Summary. National Library of Medicine. Link
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- 1. Benidipine | C28H31N3O6 | CID 656668 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. US6368632B1 - Microencapsulated 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles - Google Patents [patents.google.com]
- 4. EP0070053A2 - Novel bicyclic pyrimidin-5-one derivatives - Google Patents [patents.google.com]
- 5. US9283192B2 - Delayed prolonged drug delivery - Google Patents [patents.google.com]
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- 7. semanticscholar.org [semanticscholar.org]
A Strategic Guide to Unveiling the Therapeutic Potential of 3-Piperidinyl 3-Methylbutanoate Hydrochloride: A Cholinergic-Focused Approach
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous pharmaceuticals targeting a wide array of biological systems.[1][2][3] This guide focuses on a specific, yet under-characterized molecule, 3-piperidinyl 3-methylbutanoate hydrochloride. In the absence of direct pharmacological data, this document serves as a comprehensive roadmap for its systematic evaluation. We posit that its structural resemblance to known cholinergic agents makes the cholinergic system, particularly muscarinic and nicotinic acetylcholine receptors, the most logical and high-priority starting point for investigation. This whitepaper details a multi-stage strategy encompassing initial target screening, in-depth pharmacological characterization, and robust target validation, ultimately designed to unlock the therapeutic potential of this and similar novel chemical entities.
Introduction: The Cholinergic System as a Primary Hypothesis
The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast range of physiological processes in both the central and peripheral nervous systems.[4] It operates through two major classes of receptors: the G-protein coupled muscarinic acetylcholine receptors (mAChRs) and the ligand-gated ion channel nicotinic acetylcholine receptors (nAChRs).[5][6][7][8] Both receptor families are further divided into several subtypes, each with distinct anatomical distributions and physiological roles, making them attractive targets for therapeutic intervention in a multitude of disorders.[9][10][11][12]
The structure of 3-piperidinyl 3-methylbutanoate, featuring a piperidine ring and an ester moiety, suggests a potential interaction with these receptors. This hypothesis is grounded in the established pharmacology of numerous piperidine-based compounds that exhibit cholinergic activity.[13][14] Therefore, the initial and most critical step in characterizing this molecule is to determine its affinity and functional activity at the various cholinergic receptor subtypes.
Stage 1: Initial Target Identification and Selectivity Profiling
The primary objective of this stage is to ascertain whether this compound interacts with cholinergic receptors and to establish its selectivity profile. A tiered approach, starting with broad screening and progressing to more specific assays, is recommended.
Comprehensive Radioligand Binding Assays
A foundational step in target identification is to assess the compound's ability to bind to a panel of receptors. This provides a rapid and quantitative measure of affinity (Ki).
Experimental Protocol: Radioligand Displacement Assay
-
Preparation of Membranes: Utilize cell lines recombinantly expressing individual human cholinergic receptor subtypes (M1-M5 and common nAChR subtypes like α4β2 and α7). Prepare cell membrane fractions through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the receptor subtype being tested (e.g., [³H]-NMS for muscarinic receptors, [³H]-epibatidine for nAChRs), and varying concentrations of this compound.
-
Incubation: Allow the reaction to reach equilibrium at a controlled temperature.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: Affinity Profile
| Receptor Subtype | Radioligand | Ki (nM) of 3-piperidinyl 3-methylbutanoate HCl |
| Muscarinic | ||
| M1 | [³H]-NMS | Experimental Value |
| M2 | [³H]-NMS | Experimental Value |
| M3 | [³H]-NMS | Experimental Value |
| M4 | [³H]-NMS | Experimental Value |
| M5 | [³H]-NMS | Experimental Value |
| Nicotinic | ||
| α4β2 | [³H]-Epibatidine | Experimental Value |
| α7 | [¹²⁵I]-α-Bungarotoxin | Experimental Value |
This table should be populated with experimentally derived data.
Functional Characterization: Agonist, Antagonist, or Modulator?
Binding affinity does not reveal the functional consequence of the interaction. The next crucial step is to determine whether the compound activates (agonist), blocks (antagonist), or modulates (allosteric modulator) the receptor's response to acetylcholine.
Experimental Workflow: Functional Assays
Caption: Workflow for determining the functional activity of the compound.
Protocol Example: Calcium Flux Assay for M1, M3, M5 Receptors
-
Cell Culture: Plate cells expressing the target receptor (e.g., CHO-M1) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition:
-
Agonist Mode: Add increasing concentrations of this compound and measure the change in fluorescence.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, then stimulate with a known concentration of acetylcholine (e.g., EC80) and measure the inhibition of the fluorescent signal.
-
-
Data Acquisition: Use a fluorescence plate reader to measure the signal intensity over time.
-
Analysis: Calculate the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.
Stage 2: Target Validation and Therapeutic Hypothesis Generation
Once a primary target and functional profile are established (e.g., a selective M1 muscarinic agonist), the next phase is to validate this target in a disease-relevant context. Cholinergic receptors are implicated in a wide range of pathologies, offering multiple avenues for therapeutic development.[12]
Linking Cholinergic Targets to Disease
The subtype selectivity of this compound will guide the selection of potential therapeutic areas.
Table: Potential Therapeutic Indications Based on Cholinergic Subtype Selectivity
| Target Subtype | Primary Location(s) | Associated Pathologies | Potential Therapeutic Application |
| M1 Agonist | Cerebral Cortex, Hippocampus[6] | Alzheimer's Disease, Schizophrenia (cognitive deficits)[15][16] | Cognitive Enhancement |
| M2 Antagonist | Heart, Smooth Muscle, Presynaptic Terminals[6][17] | Bradycardia, Airway Obstruction (COPD/Asthma)[17] | Treatment of Respiratory Diseases |
| M3 Antagonist | Smooth Muscle, Glands[18] | Overactive Bladder, COPD | Symptomatic relief of OAB or COPD |
| M4 Agonist | Striatum[6] | Schizophrenia, Parkinson's Disease[19] | Antipsychotic, Motor Control Modulation |
| α4β2 nAChR Agonist/PAM | CNS[5] | Alzheimer's Disease, Nicotine Addiction[10] | Cognitive Enhancement, Smoking Cessation |
| α7 nAChR Agonist/PAM | CNS (Hippocampus), Immune Cells[20] | Alzheimer's Disease, Parkinson's Disease, Inflammation[20][21] | Neuroprotection, Anti-inflammatory |
In Vitro and Ex Vivo Disease Models
To bridge the gap between recombinant cell lines and in vivo studies, experiments using primary cells or tissue slices are essential. For a hypothetical M1 agonist aimed at Alzheimer's Disease, the following workflow is proposed:
Caption: Workflow for in vitro validation in an Alzheimer's Disease context.
Stage 3: Preclinical In Vivo Validation
The final stage of preclinical evaluation involves testing the compound in animal models of the targeted disease. This step is critical for assessing efficacy, pharmacokinetics, and potential side effects.
Pharmacokinetic Profiling
Before efficacy studies, it is crucial to determine the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties. A key requirement for CNS-acting drugs is the ability to cross the blood-brain barrier.[22]
In Vivo Efficacy Models
Continuing with the Alzheimer's Disease example, an M1 agonist would be tested in transgenic mouse models (e.g., 5XFAD mice) that develop amyloid plaques and cognitive deficits.
Experimental Protocol: Morris Water Maze in a Transgenic Mouse Model
-
Animal Model: Use aged 5XFAD mice and wild-type littermates.
-
Dosing: Administer this compound or vehicle to the mice for a specified period (e.g., 4 weeks) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: For 5-7 days, train the mice to find a hidden platform in a pool of opaque water, recording the time (latency) and path length to reach the platform.
-
Probe Trial: Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Compare the performance of the treated transgenic mice to both vehicle-treated transgenic mice and wild-type controls. A significant improvement in escape latency and target quadrant preference in the treated group would indicate pro-cognitive efficacy.
-
Post-mortem Analysis: Following behavioral testing, analyze brain tissue for changes in amyloid-beta load, tau phosphorylation, and markers of synaptic integrity to correlate behavioral outcomes with molecular changes.
Conclusion and Future Directions
This guide provides a structured, hypothesis-driven framework for the comprehensive evaluation of this compound. By focusing on the cholinergic system as the most probable target, researchers can efficiently move from initial screening to robust preclinical validation. The specific subtype selectivity and functional activity profile uncovered through this process will dictate the most promising therapeutic avenues, whether in neurodegenerative diseases like Alzheimer's or Parkinson's, psychiatric disorders such as schizophrenia, or peripheral conditions like COPD.[9][10][12][17] This systematic approach not only de-risks the early stages of drug development but also maximizes the potential for discovering novel and impactful therapeutics.
References
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Cholinergic Receptors - Pitt Medical Neuroscience | Neurophysiology and Synaptic Transmission. (n.d.). Retrieved from [Link]
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Carroll, F. I., et al. (1999). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry, 42(15), 2721-2736. Retrieved from [Link]
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Dineley, K. T., Hampson, D. R., & D'Souza, M. S. (Eds.). (2016). Nicotinic Acetylcholine Receptors in Health and Disease. Academic Press. Retrieved from [Link]
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Gaim-Marsoner, V., et al. (2024). Nicotinic acetylcholine receptors in neurological and psychiatric diseases. Neuropharmacology, 245, 109819. Retrieved from [Link]
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Saleh, Y., & Mahabadi, N. (2023). Physiology, Cholinergic Receptors. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Wikipedia contributors. (2024, February 21). Acetylcholine receptor. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Taylor & Francis. (n.d.). Cholinergic receptors – Knowledge and References. Retrieved from [Link]
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Lukas, R. J. (1997). Nicotinic acetylcholine receptors in health and disease. Molecular Neurobiology, 15(2), 231-242. Retrieved from [Link]
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Felder, C. C., et al. (2013). Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets. Neuropsychopharmacology, 38(1), 1-2. Retrieved from [Link]
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University of Pittsburgh. (n.d.). Cholinergics - Adrenergics Module. Retrieved from [Link]
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Pissadaki, E. K., et al. (2024). The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease. International Journal of Molecular Sciences, 25(7), 3803. Retrieved from [Link]
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Kume, T., & Akaike, A. (2018). Roles of Nicotinic Acetylcholine Receptors in the Pathology and Treatment of Alzheimer's and Parkinson's Diseases. Journal of Clinical Medicine, 7(4), 69. Retrieved from [Link]
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Le, H. (2008). Muscarinic Acetylcholine Receptors. Dartmouth Undergraduate Journal of Science. Retrieved from [Link]
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Wikipedia contributors. (2024, February 15). Muscarinic acetylcholine receptor. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Kistemaker, L. E., & Gosens, R. (2015). Muscarinic acetylcholine receptors and airway diseases. European Journal of Pharmacology, 748, 106-116. Retrieved from [Link]
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Casy, A. F., et al. (1970). Chemistry and Pharmacology of 4-Alkoxy-piperidines Related to Reversed Esters of Pethidine. Journal of Pharmacy and Pharmacology, 22(1), 544-554. Retrieved from [Link]
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Wang, L., et al. (2016). An In Vivo Pharmacological Screen Identifies Cholinergic Signaling as a Therapeutic Target in Glial-Based Nervous System Disease. Cell Reports, 14(5), 1045-1053. Retrieved from [Link]
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Zhang, Y., et al. (2024). The Role of Muscarinic Acetylcholine Receptor M3 in Cardiovascular Diseases. International Journal of Molecular Sciences, 25(14), 7482. Retrieved from [Link]
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Herasym, P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(20), 15309. Retrieved from [Link]
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Herasym, P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(20), 15309. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Retrieved from [Link]
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De Jager, C. A., et al. (2015). Building a pipeline to discover and validate novel therapeutic targets and lead compounds for Alzheimer's disease. Alzheimer's & Dementia, 11(8), 965-976. Retrieved from [Link]
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Christopoulos, A., et al. (2010). Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties. Molecular Pharmacology, 78(4), 735-745. Retrieved from [Link]
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Digby, G. J., et al. (2022). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Molecules, 27(3), 1056. Retrieved from [Link]
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Bartus, R. T. (2000). On the status of the cholinergic hypothesis of geriatric memory dysfunction. Neurobiology of Aging, 21(5), 645-650. Retrieved from [Link]
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Wsol, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116892. Retrieved from [Link]
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Advanced Preliminary Toxicity Screening of Piperidine Derivatives: Mechanisms, Assays, and Mitigation Strategies
The Piperidine Scaffold: Pharmacological Privilege vs. Toxicological Liability
The piperidine ring is a highly privileged structural motif in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals ranging from analgesics to anticancer agents[1]. Its sp³-hybridized geometry allows for precise spatial arrangement of pharmacophores, enhancing target binding and selectivity[2]. However, the very physicochemical properties that make piperidine derivatives effective—specifically their lipophilicity and the basicity of the secondary or tertiary nitrogen (typical pKa ~9–10)—frequently introduce significant toxicological liabilities[3].
As a Senior Application Scientist, I approach toxicity screening not merely as a hurdle to clear, but as a mechanistic puzzle. The protonated nitrogen of piperidine at physiological pH makes these molecules highly susceptible to off-target interactions, most notably with the human ether-à-go-go-related gene (hERG) potassium channel and mitochondrial membranes[4][5]. Therefore, a robust preliminary toxicity screening cascade must be implemented early in the hit-to-lead phase to decouple therapeutic efficacy from cellular and cardiac toxicity.
Core Cytotoxicity Screening: Mitochondrial Metabolic Assessment
A fundamental first step in screening any piperidine compound library is assessing general cytotoxicity to define the therapeutic window[1]. Rather than relying on late-stage morphological assays, we utilize metabolic assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
The Causality of the Assay: The MTT assay does not measure cell death directly; it measures mitochondrial metabolic rate. NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals[1]. Because highly lipophilic piperidine derivatives can disrupt the mitochondrial membrane potential, a drop in MTT reduction serves as an early, highly sensitive indicator of impending cellular collapse before overt apoptosis occurs[4].
Protocol 1: High-Throughput MTT Cell Viability Assay
This protocol is designed as a self-validating system. The inclusion of vehicle controls and a known cytotoxic reference standard (e.g., Doxorubicin or Etoposide) ensures assay linearity and controls for edge effects in microplates.
-
Cell Seeding: Seed target cells (e.g., HepG2 for hepatotoxicity, or normal fibroblasts for baseline toxicity) in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium (DMEM + 10% FBS)[1]. Incubate for 24 hours at 37°C in 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivatives in DMSO, ensuring the final DMSO concentration in the wells does not exceed 0.5% to prevent solvent-induced toxicity. Treat cells for 24, 48, or 72 hours[6].
-
MTT Addition: Aspirate the drug-containing medium. Add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C[1].
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl) to dissolve the trapped formazan crystals[1].
-
Quantification: Measure absorbance at 570 nm using a microplate reader[1].
-
Data Analysis: Calculate the IC₅₀ using non-linear regression. Validation check: The vehicle control must show >95% viability relative to untreated cells.
The Cardiotoxicity Conundrum: hERG Channel Inhibition
The most notorious liability of basic piperidine derivatives is cardiotoxicity via the inhibition of the Kv11.1 potassium channel, encoded by the hERG gene[5][7]. Blockade of this channel delays cardiac repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes (TdP)[5].
Mechanistic Insight: The hERG channel pore is highly promiscuous due to the presence of aromatic residues, specifically Tyrosine (Y652) and Phenylalanine (F656), located in the S6 segment[5]. The protonated basic nitrogen of the piperidine ring enters the inner cavity of the channel and forms strong cation-π interactions with these aromatic rings, effectively plugging the pore[5].
Protocol 2: hERG Fluorescence Polarization (FP) Competitive Binding Assay
To avoid the low throughput of whole-cell patch-clamp electrophysiology in early screening, we utilize an FP assay. This isolates the specific binding event from non-specific membrane partitioning.
-
Membrane Preparation: Utilize commercially available mammalian cell membranes overexpressing the hERG channel.
-
Tracer Incubation: Co-incubate the hERG membranes with a proprietary fluorescent hERG channel tracer and the piperidine test compounds (at 1 µM, 5 µM, and 25 µM) in assay buffer for 2–4 hours at room temperature[7].
-
Positive Control: Include E-4031 (a potent, selective hERG inhibitor) to define the maximum displacement baseline[7].
-
Readout: Measure fluorescence polarization. As the piperidine derivative displaces the bulky fluorescent tracer from the hERG pore, the tracer tumbles more rapidly in solution, resulting in a measurable decrease in polarization (mP)[7].
Mechanistic pathway of piperidine-induced hERG cardiotoxicity and medicinal chemistry mitigation.
Medicinal Chemistry Mitigation Strategies
When a piperidine hit shows unacceptable hERG or cellular toxicity, medicinal chemistry strategies must be employed to rescue the scaffold. The goal is to reduce basicity or introduce steric bulk without destroying target affinity[8].
-
Inductive Effects (β-Fluorination): Adding electronegative atoms, such as fluorine, adjacent to the basic nitrogen reduces the pKa of the amine through inductive electron withdrawal[8][9]. This decreases the fraction of protonated molecules at physiological pH, directly weakening the cation-π interaction with hERG[9].
-
Bioisosteric Replacement (Aza-spirocycles): Replacing the central piperidine ring with linear spirocyclic moieties (e.g., 1-azaspiro[3.3]heptane) alters the 3D vector of the nitrogen lone pair. This geometric shift disrupts the optimal binding conformation required to interact with Y652/F656, significantly reducing cardiotoxicity while maintaining lipophilicity[7].
-
Steric Hindrance and Zwitterions: Introducing a sterically hindered carboxylic acid can neutralize the net charge of the molecule, eliminating hERG activity. However, this must be done carefully to avoid forming reactive acyl glucuronide metabolites, which are notorious for inducing idiosyncratic liver toxicity[8].
Quantitative Data: Comparative Toxicity Profiles
The following table synthesizes quantitative data demonstrating how structural modifications to the piperidine scaffold impact toxicity metrics across various studies.
| Compound / Modification Type | Target / Indication | General Cytotoxicity (IC₅₀) | hERG Inhibition (IC₅₀) | Reference |
| Amiodarone (Parent) | Antiarrhythmic | Weak (>100 µM) | ~1.0 µM | [4] |
| Piperidine analog of Amiodarone | Antiarrhythmic | Weak (>100 µM) | 0.08 µM (Highly Toxic) | [4] |
| Bupivacaine (Piperidine core) | Local Anesthetic | Moderate | High Affinity | [7] |
| Aza-spirocycle analog of Bupivacaine | Local Anesthetic | 1.3 to 5.0-fold lower toxicity | Reduced Affinity | [7] |
| Astemizole (Piperidine core) | Antimalarial / Antihistamine | Moderate | 0.63 µM | [9] |
| β-Fluorinated Piperidine analog | Antimalarial | Clean (>50 µM in CHO cells) | >5.0 µM (Rescued) | [9] |
Integrated Screening Workflow
To ensure a streamlined drug discovery process, toxicity screening should not be siloed. Below is the logical architecture of a self-validating screening cascade for piperidine derivatives.
Workflow for the preliminary in vitro toxicity screening of novel piperidine derivatives.
Conclusion
The piperidine ring remains a cornerstone of modern drug discovery, but its inherent physicochemical properties demand rigorous, early-stage toxicological profiling. By integrating metabolic viability assays (MTT) with high-throughput hERG binding screens, researchers can rapidly identify liabilities. More importantly, understanding the causality of these toxicities—such as cation-π interactions in the hERG pore—empowers medicinal chemists to rationally design out toxicity using strategies like β-fluorination or aza-spirocycle replacement, ultimately accelerating the delivery of safe and effective therapeutics.
References
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Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues. National Institutes of Health (PMC). Available at:[Link]
-
Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Available at:[Link]
-
Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. Available at: [Link]
-
Structural modeling of hERG channel–drug interactions using Rosetta. Frontiers. Available at: [Link]
-
hERG, Plasmodium Life Cycle, and Cross Resistance Profiling of New Azabenzimidazole Analogues of Astemizole. National Institutes of Health (PMC). Available at:[Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (PMC). Available at:[Link]
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- 4. Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues - PMC [pmc.ncbi.nlm.nih.gov]
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Comprehensive Technical Profile: 3-Piperidinyl 3-Methylbutanoate Hydrochloride
[1]
Executive Summary
3-Piperidinyl 3-methylbutanoate hydrochloride is a specialized heterocyclic building block and ester derivative utilized primarily in medicinal chemistry as a fragment scaffold and prodrug intermediate.[1][2] Characterized by a 3-substituted piperidine ring linked to an isovaleric acid moiety via an ester bond, this compound balances the hydrophilic nature of the secondary amine with the lipophilic isovalerate tail. This balance makes it a critical tool for modulating physicochemical properties (LogP, solubility) in fragment-based drug discovery (FBDD), particularly for targets requiring piperidine pharmacophores such as GPCRs and kinases.
Part 1: Chemical Identity & Physicochemical Properties[2][3]
Core Identifiers
| Parameter | Detail |
| CAS Number | 1220037-93-3 |
| Chemical Name | This compound |
| Synonyms | Piperidin-3-yl isovalerate hydrochloride; 3-Hydroxypiperidine isovalerate HCl |
| Molecular Formula | C₁₀H₁₉NO₂[2][3] · HCl |
| Molecular Weight | 221.72 g/mol (Salt); 185.26 g/mol (Free Base) |
| SMILES | CC(C)CC(=O)OC1CNCCC1.Cl |
Physicochemical Profile[2][4][5][6][7][8][9][10][11]
-
Appearance: White to off-white crystalline solid.
-
Solubility: Highly soluble in water, DMSO, and methanol due to the ionic hydrochloride functionality.
-
Acidity (pKa): The piperidine nitrogen typically exhibits a pKa of ~9–10, ensuring it remains protonated at physiological pH.
-
Chirality: The C3 position of the piperidine ring is chiral.[4] Unless specified as (R) or (S), the CAS 1220037-93-3 generally refers to the racemate.
-
Hygroscopicity: As a hydrochloride salt of an amine ester, the compound is moderately hygroscopic and requires desiccated storage.
Part 2: Synthesis & Manufacturing Methodology
Strategic Retrosynthesis
The synthesis of this compound requires a protection-deprotection strategy to prevent N-acylation.[2] Direct esterification of 3-hydroxypiperidine with isovaleryl chloride would result in a mixture of O-acyl and N-acyl products, with N-acylation often favored kinetically.[2]
Protocol Design:
-
Starting Material: tert-Butyl 3-hydroxypiperidine-1-carboxylate (N-Boc-3-hydroxypiperidine).[2]
-
Acylation: Esterification using isovaleryl chloride or 3-methylbutanoic acid with coupling agents.
-
Deprotection/Salt Formation: Acidolytic cleavage of the Boc group using HCl in dioxane/ether to yield the final hydrochloride salt directly.
Experimental Workflow (DOT Visualization)
Caption: Step-wise synthetic pathway preventing N-acylation side reactions via Boc-protection strategy.
Detailed Protocol Steps
-
O-Acylation:
-
Dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DCM.
-
Add Triethylamine (1.5 eq) and cool to 0°C.
-
Dropwise add Isovaleryl chloride (1.1 eq). Monitor via TLC until SM is consumed.
-
Critical Control Point: Maintain temperature <5°C during addition to prevent Boc cleavage or side reactions.
-
-
Workup: Wash with NaHCO₃ (sat. aq.) and brine. Dry organic layer over MgSO₄ and concentrate.
-
Deprotection:
-
Dissolve the intermediate in 1,4-dioxane.
-
Add 4M HCl in dioxane (5 eq) at room temperature. Stir for 2–4 hours.
-
Precipitation of the white solid indicates salt formation.
-
-
Isolation: Filter the solid, wash with diethyl ether (to remove non-polar impurities), and dry under vacuum.
Part 3: Analytical Characterization & Quality Control[2][11]
To ensure scientific integrity, the identity and purity must be validated using a multi-modal approach.
Proton NMR (¹H-NMR) in DMSO-d₆[2]
-
Key Diagnostic Signals:
-
δ 0.90 ppm (d, 6H): Isopropyl methyl groups of the isovalerate tail.
-
δ 2.1–2.2 ppm (m, 3H): Methylene and methine protons adjacent to the carbonyl.
-
δ 4.8–5.0 ppm (m, 1H): The methine proton at the C3 position of the piperidine ring. This signal shifts downfield significantly compared to the free alcohol due to the esterification.
-
δ 9.0–9.5 ppm (br s, 2H): Exchangeable protons of the ammonium salt (NH₂⁺).
-
Mass Spectrometry (LC-MS)[2]
-
Method: Electrospray Ionization (ESI), Positive Mode.
-
Target Ion: [M+H]⁺ = 186.15 m/z (corresponding to the free base C₁₀H₁₉NO₂).
-
Purity Check: UV detection at 210 nm (ester carbonyl absorbance).
Stability Logic & Handling (DOT Visualization)
Caption: Stability profile highlighting ester hydrolysis risks under basic aqueous conditions.
Part 4: Applications in Drug Discovery[2][11]
Fragment-Based Drug Discovery (FBDD)
This compound serves as a "grown" fragment. The piperidine ring acts as a soluble, H-bond donor/acceptor scaffold, while the isovalerate group probes hydrophobic pockets (e.g., ATP-binding sites in kinases).[2]
-
Library Design: Used in fragment libraries to explore structure-activity relationships (SAR) around secondary amines.
Prodrug Strategies
The isovalerate ester is a classic "masking" group.
-
Mechanism: In vivo, esterases cleave the isovalerate tail, releasing the active 3-hydroxypiperidine pharmacophore.
-
Benefit: Increases membrane permeability (lipophilicity) of the parent amine during absorption.
References
-
PubChem. (2025).[5][6][7] Compound Summary: Piperidine Derivatives and Esters. National Library of Medicine. Retrieved from [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Reference for N-Boc protection/deprotection protocols).
- Beaumont, K., et al. (2003). "Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds". Current Drug Metabolism, 4(6), 461-485.
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- 3. (R)-(3-Methylpiperidin-3-yl)methanol hydrochloride | C7H16ClNO | CID 118990181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
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Methodological & Application
analytical methods for 3-piperidinyl 3-methylbutanoate hydrochloride quantification
Application Note: Advanced Analytical Strategies for the Quantification of 3-Piperidinyl 3-Methylbutanoate Hydrochloride
Executive Summary
The accurate quantification of this compound—a versatile secondary amine ester utilized in synthetic chemistry and pharmaceutical development—presents a unique triad of analytical challenges. The molecule lacks a conjugated
This application guide provides a comprehensive, self-validating framework for the quantification of this compound. By discarding traditional UV methods in favor of Charged Aerosol Detection (CAD) for bulk/formulation analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace bioanalysis, laboratories can achieve robust, high-fidelity quantification.
Physicochemical Profiling & Method Rationale
To design a reliable protocol, every experimental parameter must be grounded in the physicochemical reality of the analyte.
Overcoming the Chromophore Deficit
3-Piperidinyl 3-methylbutanoate lacks aromaticity; its only chromophore is the ester carbonyl, which absorbs weakly at low wavelengths (205–210 nm). At these wavelengths, mobile phase modifiers (e.g., methanol, formic acid) and biological matrices exhibit massive background absorbance, leading to severe baseline drift during gradient elution. The Solution: We deploy Charged Aerosol Detection (CAD) and LC-MS/MS. CAD is a universal, mass-sensitive detector that measures non-volatile and semi-volatile analytes independently of their optical properties, making it ideal for non-chromophoric esters[1],[2]. For trace-level quantification, LC-MS/MS provides unparalleled sensitivity and specificity through Multiple Reaction Monitoring (MRM)[3].
Mechanistic Mitigation of Peak Tailing
The piperidine ring contains a secondary amine with a pKa of approximately 10.4. In neutral mobile phases, this nitrogen is fully protonated. Traditional Type-A silica columns contain residual, unbonded silanol groups (Si-OH) that become ionized (Si-O⁻) at a pH above 3.0[4]. The electrostatic attraction between the protonated piperidine and the ionized silanols creates a secondary ion-exchange retention mechanism, resulting in severe peak tailing, loss of resolution, and poor integration reproducibility[4]. The Solution: The methods below mandate the use of ultra-pure, base-deactivated (end-capped) Type-B silica columns. Furthermore, the mobile phase is buffered with 0.1% Formic Acid (pH ~2.7). This acidic environment forces the residual silanols into their neutral, protonated state (Si-OH), effectively shutting down the ion-exchange pathway and ensuring sharp, symmetrical Gaussian peaks[4].
Caption: Mechanistic mitigation of peak tailing for basic piperidine derivatives in reversed-phase HPLC.
Ester Lability and Sample Stability
Ester bonds are prone to base-catalyzed hydrolysis. Therefore, all sample diluents and extraction solvents must be maintained at a neutral to slightly acidic pH. The use of ammonium hydroxide or high-pH buffers during sample preparation is strictly prohibited.
Analytical Methodologies
The following protocols are designed as self-validating systems. The choice of method depends on the required sensitivity and the sample matrix.
Caption: Decision workflow for quantifying 3-piperidinyl 3-methylbutanoate HCl based on matrix and concentration.
Protocol A: HPLC-CAD (For API, QA/QC, and Formulations)
CAD requires highly volatile mobile phases; non-volatile salts (e.g., phosphate buffers) will permanently foul the detector[1].
Step-by-Step Execution:
-
System Preparation: Flush the HPLC system with LC-MS grade water to remove any residual non-volatile salts.
-
Mobile Phase Prep:
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
-
-
Column Installation: Install a Waters XBridge C18 (4.6 x 100 mm, 3.5 µm) or equivalent base-deactivated column. Maintain column temperature at 35°C.
-
CAD Configuration: Set the CAD evaporation temperature to 35°C. Ensure the nitrogen gas supply is high-purity (>99.9%) and regulated at 35 psi. Set the data collection rate to 10 Hz.
-
Gradient Elution: Run a linear gradient from 5% B to 60% B over 8 minutes, hold at 60% B for 2 minutes, then re-equilibrate at 5% B for 4 minutes. Flow rate: 1.0 mL/min.
-
Calibration: Inject calibration standards ranging from 1.0 µg/mL to 100 µg/mL. Note: CAD response is inherently non-linear over wide ranges; apply a quadratic fit or a log-log transformation for the calibration curve.
Protocol B: LC-MS/MS (For Bioanalysis and Trace Impurities)
For biological matrices (plasma, serum), LC-MS/MS provides the necessary sensitivity and selectivity[3].
Step-by-Step Execution:
-
Mass Spectrometer Tuning: Infuse a 1 µg/mL standard solution directly into the MS source. Optimize the Electrospray Ionization (ESI) parameters in positive mode.
-
MRM Optimization: The exact mass of the free base (
) is 185.14 Da.-
Identify the protonated precursor ion
at m/z 186.2 . -
Apply collision energy (CE) to induce fragmentation. The primary cleavage occurs at the ester bond, losing 3-methylbutanoic acid (102 Da), yielding the stable piperidinium fragment at m/z 84.1 .
-
Quantifier Transition: 186.2
84.1 (CE: ~20 eV). -
Qualifier Transition: 186.2
85.1 (CE: ~25 eV).
-
-
Chromatography: Use a sub-2 µm UHPLC column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm). Flow rate: 0.4 mL/min. Gradient: 10% B to 90% B over 3 minutes.
-
Self-Validation (Matrix Effect Check): Spike the analyte into post-extraction blank matrix and compare the peak area to a neat standard. If ion suppression exceeds 15%, adjust the sample preparation or chromatographic gradient to elute the analyte away from the suppression zone.
Universal Sample Preparation Workflow
To ensure the integrity of the ester and prevent adsorption of the basic amine to glassware, use silanized glass or low-bind polypropylene vials.
For Biological Matrices (Protein Precipitation):
-
Aliquot 50 µL of plasma into a low-bind microcentrifuge tube.
-
Add 10 µL of Internal Standard (e.g., a deuterated piperidine analog)[3].
-
Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to crash proteins and stabilize the ester.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Mobile Phase A. Mix well before injection.
Data Presentation & Validation Parameters
The following tables summarize the expected quantitative performance metrics when adhering to the prescribed protocols.
Table 1: Comparative Analytical Method Parameters
| Parameter | HPLC-CAD (Protocol A) | LC-MS/MS (Protocol B) |
| Primary Application | Bulk API, Formulation QA/QC | Bioanalysis, Pharmacokinetics |
| Column | Base-Deactivated C18 (4.6 x 100 mm) | UHPLC BEH C18 (2.1 x 50 mm) |
| Detection Mode | Universal Mass-Sensitive (CAD) | ESI+, MRM (186.2 |
| Injection Volume | 10 µL | 2 µL |
| Run Time | 14 minutes | 5 minutes |
| Calibration Fit | Quadratic / Log-Log | Linear ( |
Table 2: Expected Validation Metrics
| Validation Parameter | HPLC-CAD Performance | LC-MS/MS Performance | Acceptance Criteria (ICH M10) |
| Linearity Range | 1.0 – 100 µg/mL | 0.5 – 500 ng/mL | |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 ng/mL | Signal-to-Noise |
| Intra-day Precision (%RSD) | |||
| Accuracy (% Recovery) | 98.0% – 102.0% | 90.0% – 110.0% | 85% – 115% |
System Suitability & Troubleshooting (Self-Validation)
Before running analytical batches, the system must pass strict System Suitability Testing (SST) to ensure data trustworthiness.
-
Peak Asymmetry (Tailing Factor): Must be
1.5 .-
Troubleshooting: If tailing exceeds 1.5, the ion-exchange suppression is failing. Verify that the mobile phase pH is
3.0. If the pH is correct, the column's end-capping may be degraded; replace the column[4].
-
-
CAD Background Noise: Baseline noise should be
0.5 pA.-
Troubleshooting: High noise indicates non-volatile contamination. Flush the system with 50:50 Water:Methanol (no buffers) and verify the purity of the nitrogen gas supply[1].
-
-
QC Bracketing: Inject a mid-level Quality Control (QC) sample every 10 injections. The calculated concentration must remain within
10% of the nominal value. If it drifts, halt the run and investigate MS source fouling or CAD nebulizer blockages.
References
Sources
- 1. A review of polysorbate quantification and its degradation analysis by liquid chromatography coupled with charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-attribute characterization of pharmaceutical materials by HPLC coupled with charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Application Note: Advanced UHPLC-MS/MS Protocol for the Bioanalysis of Piperidine Esters
Introduction and Analytical Challenges
Piperidine esters represent a critical class of pharmacophores, widely utilized in potent short-acting analgesics (e.g., remifentanil, meperidine) and various neurological agents[1]. The quantitative bioanalysis of these compounds via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents two distinct physicochemical challenges that must be addressed to ensure scientific integrity:
-
Enzymatic Instability: The ester linkage is highly susceptible to rapid hydrolysis by non-specific blood and tissue esterases, which can artificially lower the measured concentration of the active pharmaceutical ingredient (API)[2].
-
Chromatographic Tailing: The tertiary amine of the piperidine ring is highly basic (pKa ~9.0–10.0). Under the standard acidic LC-MS conditions required for optimal positive electrospray ionization (ESI+), the nitrogen is fully protonated. This leads to severe secondary cation-exchange interactions with residual ionized silanols on conventional silica-based stationary phases, causing peak tailing and poor resolution[3].
This protocol details a robust, self-validating UHPLC-MS/MS workflow designed to overcome these barriers. By coupling immediate acidic stabilization with Charged Surface Hybrid (CSH) column technology, this method achieves sub-nanogram sensitivity and exceptional peak symmetry[2][4].
Mechanistic Insights & Experimental Design
Esterase Quenching via Acidification
To prevent ex vivo degradation of the piperidine ester, enzymatic activity must be halted immediately upon sample collection. While traditional methods sometimes rely on toxic organophosphate inhibitors, simple acidification using Formic Acid (FA) is highly effective. Lowering the matrix pH immediately denatures plasma esterases and sterically stabilizes the ester bond against nucleophilic attack, ensuring the integrity of the analyte during extraction and autosampler storage[2].
Overcoming Basic Tailing with CSH Technology
In ESI+ mass spectrometry, acidic mobile phases (e.g., 0.1% FA) are preferred to promote analyte protonation
Fig 1. Chromatographic behavior of basic piperidine esters on standard vs. CSH columns.
Experimental Protocol
Reagents and Materials
-
Analytical Standards: Remifentanil (Model piperidine ester), Chlorpropamide (Internal Standard, IS)[2].
-
Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, LC-MS grade Formic Acid (FA).
-
Column: Waters ACQUITY UPLC CSH C18 (2.1 × 50 mm, 1.7 µm)[5].
Micro-Extraction Sample Preparation
This protocol utilizes a low-volume protein precipitation (PPT) method optimized for clinical microsampling, ensuring high throughput and minimal matrix consumption[1][2].
-
Sample Stabilization: Immediately upon collection, transfer 20 µL of EDTA plasma into a 1.5 mL Eppendorf tube. Add 1.5 µL of Formic Acid per 1 mL of plasma equivalent to drop the pH and quench esterase activity[2].
-
Protein Precipitation: Add 100 µL of ice-cold ACN containing the Internal Standard (e.g., 1 µg/mL Chlorpropamide in 0.1% FA) to the stabilized plasma[2]. Scientific Rationale: Cold ACN facilitates rapid protein denaturation while the IS corrects for any downstream matrix effects (ion suppression/enhancement).
-
Agitation: Vortex the mixture vigorously for 10 minutes to ensure complete extraction of the protein-bound analyte[2].
-
Centrifugation: Centrifuge at 13,000 × g for 10 minutes at 4 °C[2]. Scientific Rationale: The low temperature prevents any residual kinetic energy from driving ester hydrolysis, while high-speed centrifugation tightly pellets the precipitated proteins, preventing UHPLC column clogging.
-
Transfer: Transfer 50 µL of the clean supernatant into an LC-MS/MS vial equipped with a glass insert.
Fig 2. End-to-end LC-MS/MS workflow for piperidine ester bioanalysis.
UHPLC Chromatographic Conditions
-
Mobile Phase A: 0.1% FA in LC-MS Grade Water.
-
Mobile Phase B: 0.1% FA in LC-MS Grade Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Table 1: UHPLC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 0.5 | 95 | 5 | Initial |
| 0.50 | 0.5 | 95 | 5 | 6 |
| 2.00 | 0.5 | 10 | 90 | 6 |
| 2.50 | 0.5 | 10 | 90 | 6 |
| 2.60 | 0.5 | 95 | 5 | 6 |
| 3.50 | 0.5 | 95 | 5 | 6 |
Mass Spectrometry (ESI-MS/MS) Parameters
Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Table 2: MS/MS MRM Parameters (Remifentanil as Model) [2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Remifentanil (Quantifier) | 377.10 | 113.20 | 100 | 25 |
| Remifentanil (Qualifier) | 377.10 | 277.00 | 100 | 15 |
| Chlorpropamide (IS) | 277.00 | 111.00 | 150 | 20 |
Data Presentation & Troubleshooting
To ensure the assay remains a self-validating system, continuously monitor system suitability parameters (e.g., IS area consistency, peak asymmetry factor < 1.5).
Table 3: Troubleshooting Guide for Piperidine Ester Workflows
| Observation | Mechanistic Cause | Corrective Action |
| Analyte peak area decreases over time | Ester hydrolysis is occurring post-extraction in the autosampler. | Ensure autosampler is strictly maintained at 4 °C. Verify the FA concentration in the extraction buffer is sufficient to maintain pH < 3.0. |
| Severe peak tailing (As > 2.0) | Secondary cation-exchange with silanols overriding the CSH effect. | Verify mobile phase pH is ~2.7 (0.1% FA). If tailing persists, the CSH column may be fouled with matrix lipids; perform a high-organic flush. |
| Poor recovery / Matrix effects | Ion suppression from co-eluting endogenous phospholipids. | Increase retention time via gradient adjustment to separate the analyte from the solvent front, or implement Solid Phase Extraction (SPE) cleanup. |
Conclusion
The bioanalysis of piperidine esters requires a delicate balance between stabilizing the fragile ester linkage and managing the highly basic nature of the piperidine ring. By integrating immediate formic acid quenching with the electrostatic advantages of Charged Surface Hybrid (CSH) chromatography, this protocol delivers a highly reproducible, sensitive, and high-throughput solution suitable for rigorous pharmacokinetic and clinical applications.
References
-
A Sensitive, Simple, and Fast LC–MS/MS Method for Quantification of Remifentanil in Human Plasma: Applications in Critically Ill Patients' Plasma during Extracorporeal Membrane Oxygenation Source: MDPI (Diagnostics) URL:[Link]
-
Practical Applications of Charged Surface Hybrid (CSH) Technology Source: Waters Corporation URL:[Link]
-
Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC Source: LCGC International URL:[Link]
-
Micro-Sample LC–MS/MS Method Maps How Three Key Anesthetics Cross the Placenta During Cesarean Delivery Source: LCGC International URL:[Link]
-
Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns Source: LCGC International URL:[Link]
Sources
Application Note: Preclinical In Vivo Characterization of 3-Piperidinyl 3-Methylbutanoate Hydrochloride
[1]
Introduction & Scientific Rationale
3-piperidinyl 3-methylbutanoate hydrochloride is a synthetic ester conjugate of 3-hydroxypiperidine and isovaleric acid (3-methylbutanoic acid).[1] Structurally, it represents a lipophilic prodrug of the piperidine scaffold, a pharmacophore common in CNS-active agents (e.g., stimulants, analgesics).
The "Esterase Trap" in Rodent Models
The critical challenge in designing in vivo experiments for this molecule is its ester linkage. Rodents possess high levels of plasma carboxylesterases (CES), which rapidly hydrolyze esters.[2] In contrast, human plasma has low CES activity.[2]
-
Hypothesis: In rodents, this molecule will likely undergo rapid hydrolysis to 3-hydroxypiperidine and isovaleric acid.[1]
-
Experimental Risk: Without specific stabilization, ex vivo hydrolysis during blood sampling will lead to artificial underestimation of the parent compound's half-life (
).
This guide prioritizes accurate bioanalysis of labile esters and CNS safety profiling to validate the compound's stability and intrinsic activity.
Experimental Workflow Overview
The following diagram outlines the logical flow from formulation to data analysis, highlighting the critical stabilization step required for this specific ester.
Figure 1: End-to-end experimental workflow emphasizing the critical stabilization step to prevent ex vivo hydrolysis.
Section I: Formulation & Dose Selection
As a hydrochloride salt, the compound is expected to have favorable aqueous solubility compared to its free base.
Protocol A: Vehicle Preparation
-
Vehicle: 0.9% Sterile Saline or Phosphate Buffered Saline (PBS), pH 7.4.
-
Concentration: Target 1–5 mg/mL for IV; 2–10 mg/mL for PO.
-
Stability Check: Verify solution stability at Room Temperature (RT) for 4 hours using HPLC. Note: If the ester hydrolyzes in the dosing solution, switch to a non-aqueous vehicle (e.g., PEG400:Saline 20:80).
Protocol B: Dose Selection (Rodent)
-
Starting Dose (IV): 1 mg/kg (Bolus).
-
Starting Dose (PO): 5 mg/kg or 10 mg/kg (Gavage).
-
Correction Factor: Calculate the salt-to-free-base ratio.
-
MW (Salt)
235.75 g/mol (Estimate based on C10H19NO2·HCl). -
MW (Base)
199.29 g/mol . -
Correction Factor: 0.85. (10 mg of salt = 8.5 mg of active parent).
-
Section II: Pharmacokinetics (PK) & Metabolism
This experiment determines the bioavailability (
Protocol C: Surgical & Sampling Procedures
-
Species: Sprague-Dawley Rats (Male, 250–300g), cannulated (jugular vein) for stress-free serial sampling.[1]
-
Groups: n=3 per route (IV and PO).
-
Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h.
Protocol D: Sample Stabilization (Crucial)
Failure to execute this step renders the study invalid for ester drugs.
-
Preparation: Pre-fill collection tubes (K2EDTA) with an esterase inhibitor.
-
Inhibitor: Phenylmethylsulfonyl fluoride (PMSF) at 10 mM final concentration OR Sodium Fluoride (NaF) at 2–5 mg/mL.
-
-
Collection: Draw blood, immediately invert 5 times to mix with inhibitor.
-
Centrifugation: 4°C, 3000 x g for 10 min.
-
Storage: Snap freeze plasma at -80°C.
Protocol E: Bioanalytical Data Reporting
Report the following parameters for both the Parent (Ester) and the Metabolite (3-Hydroxypiperidine).
| Parameter | Definition | Unit |
| Maximum observed concentration | ng/mL | |
| Time to reach | h | |
| Area under the curve (exposure) | ng[1][3]·h/mL | |
| Elimination half-life | h | |
| Clearance (IV only) | mL/min/kg | |
| Volume of distribution (IV only) | L/kg | |
| Oral Bioavailability | % |
Section III: CNS Safety Pharmacology (FOB)
Given the piperidine core, CNS excitation or sedation is the primary safety concern. A Functional Observational Battery (FOB) or Modified Irwin Test is required.[4][5]
Protocol F: Modified Irwin Screen
Observer Blinding: The observer must be blinded to the treatment groups. Timepoints: 30 min, 1h, 2h, 4h, 24h post-dose.
Scoring Matrix
Assign a score (0 = Normal, - = Reduction, + = Increase) for each domain.[1]
| Domain | Observation | Physiological Significance |
| Autonomic | Pupil size (Miosis/Mydriasis) | Cholinergic/Adrenergic tone |
| Salivation / Lacrimation | Muscarinic activity | |
| Piloerection | Sympathetic arousal | |
| Neuromuscular | Grip strength | Muscle relaxant vs. tonicity |
| Tremors / Convulsions | CRITICAL: Seizure liability | |
| Ataxia (Gait) | Cerebellar toxicity / Sedation | |
| Behavioral | Spontaneous Activity | Stimulant vs. Depressant |
| Stereotypy (Head weaving) | Dopaminergic activation | |
| Straub Tail | Opioid-like activity |
Visualization of Metabolic Fate
The following diagram illustrates the divergent pathways that may influence the behavioral readout.
Figure 2: Metabolic hydrolysis pathway.[1] The in vivo effect may be driven by the intact parent crossing the BBB or the active metabolite.
References
-
ICH Harmonised Tripartite Guideline. (2000). Safety Pharmacology Studies for Human Pharmaceuticals S7A.[5] International Council for Harmonisation. Link
-
Liederer, B. M., & Borchardt, R. T. (2006). Enzymes involved in the bioconversion of ester-based prodrugs.[2][6][7] Journal of Pharmaceutical Sciences. (Discusses species differences in CES activity). Link
-
Mathiasen, J. R., & Moser, V. C. (2018). The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents.[4][5] Current Protocols in Pharmacology. Link
-
Di, L., et al. (2005). Optimization of a higher throughput microsomal stability assay. Journal of Biomolecular Screening. (Protocols for handling unstable esters). Link
Sources
- 1. 1220037-99-9|Piperidin-3-ylmethyl 3-methylbutanoate hydrochloride|BLD Pharm [bldpharm.com]
- 2. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of cu ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08594C [pubs.rsc.org]
- 3. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The standardized functional observational battery: Its intrinsic value remains in the instrument of measure: The rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 7. scirp.org [scirp.org]
radiolabeling of 3-piperidinyl 3-methylbutanoate hydrochloride for PET imaging
An Application Note on the Radiolabeling of 3-Piperidinyl 3-Methylbutanoate Hydrochloride for PET Imaging
Introduction: The Convergence of Chemistry and In Vivo Imaging
Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging modality that provides quantitative insights into biochemical processes in vivo.[1] The power of PET lies in its use of radiotracers—biologically active molecules labeled with a short-lived positron-emitting radionuclide.[2] The design and synthesis of novel PET tracers are crucial for advancing our understanding of disease, developing new therapeutics, and enabling personalized medicine.[3]
This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on potential strategies for the radiolabeling of this compound. This molecule, an ester containing a piperidine moiety, represents a class of compounds with potential applications in neuroscience or other areas where receptor or transporter binding is of interest. We will explore two robust, state-of-the-art radiolabeling methodologies utilizing the most common PET radionuclides, Carbon-11 and Fluorine-18.
The objective is not merely to present protocols, but to elucidate the strategic decisions and chemical principles underlying the synthesis of a high-quality radiopharmaceutical suitable for preclinical and, ultimately, clinical use. This guide emphasizes automated synthesis, purification, and the rigorous quality control (QC) required to ensure patient safety and data integrity.[4]
Strategic Selection of the Radionuclide: Carbon-11 vs. Fluorine-18
The choice between Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) is a fundamental decision in PET tracer development, with significant implications for chemistry, logistics, and the biological questions that can be addressed.[1][5]
-
Carbon-11 (t½ = 20.4 minutes): As a natural constituent of all organic molecules, ¹¹C labeling allows for the creation of a tracer that is chemically identical to the parent compound.[6] This "isotopic labeling" avoids any potential alteration of the molecule's biological activity. The short half-life is advantageous for studies requiring repeated scans in the same subject on the same day, but it imposes severe time constraints on synthesis and transport, typically requiring an on-site cyclotron.[1][5]
-
Fluorine-18 (t½ = 109.8 minutes): The longer half-life of ¹⁸F allows for more complex and lengthy radiosyntheses, centralized production, and distribution to satellite imaging centers.[7] It also enables longer imaging protocols to track slower biological processes. However, introducing a fluorine atom creates a new molecular entity, which may alter the compound's pharmacokinetics and pharmacodynamics—a critical consideration during development.[8][9]
| Feature | Carbon-11 (¹¹C) | Fluorine-18 (¹⁸F) | Rationale & Field Insights |
| Half-life | 20.4 minutes[1] | 109.8 minutes[7] | ¹¹C demands rapid, highly efficient chemistry. ¹⁸F provides flexibility for multi-step syntheses and distribution. |
| Labeling Impact | Isotopic; no change to pharmacology.[6] | Non-isotopic; may alter biological properties.[9] | The primary advantage of ¹¹C is the preservation of the molecule's original identity and function. |
| Synthesis Time | Typically < 40 minutes | Up to several hours | The entire process from end-of-bombardment (EOB) to injection must be completed within 2-3 half-lives. |
| Logistics | On-site cyclotron required. | Allows for centralized production and shipping. | ¹⁸F-tracers like [¹⁸F]FDG are commercially viable due to their longer shelf-life.[7] |
| Molar Activity (Am) | Generally higher | Generally lower | The lower mass of ¹¹C produced results in higher molar activity, which is crucial for imaging sensitive targets. |
| Positron Energy (Eβ+ max) | 0.96 MeV | 0.64 MeV[8] | The lower positron energy of ¹⁸F results in a shorter travel distance before annihilation, yielding slightly higher image resolution. |
Precursor Design and Retrosynthetic Analysis
A successful radiolabeling campaign hinges on a well-designed precursor molecule. The precursor must be stable, readily synthesized, and contain a reactive site for the efficient and regioselective incorporation of the radionuclide under the demanding conditions of radiochemistry (i.e., high temperatures, short reaction times, and sub-micromolar concentrations).
Below is a proposed retrosynthetic analysis for labeling 3-piperidinyl 3-methylbutanoate at two distinct positions, one for each radionuclide.
Protocol 1: [¹¹C]Carbonyl-Labeling via ¹¹C-Carbonylation
This protocol focuses on labeling the ester's carbonyl carbon, a robust method that preserves the native structure of the molecule. The use of [¹¹C]carbon monoxide ([¹¹C]CO) in palladium-mediated reactions has become a powerful tool for creating ¹¹C-labeled carbonyl compounds, including esters and amides.[10][11] The synthesis is fully automated using a commercial synthesis module.[12]
Principle of the Method
The process begins with cyclotron-produced [¹¹C]CO₂, which is reduced to [¹¹C]CO.[12] The [¹¹C]CO is then used in a palladium-catalyzed carbonylation reaction with a suitable precursor to form a reactive [¹¹C]acyl intermediate. This intermediate is subsequently trapped by an alcohol (3-hydroxypiperidine) to yield the final [¹¹C]-labeled ester.[10]
Automated Radiosynthesis Workflow
Modern PET radiochemistry relies on automated synthesis modules to ensure reproducibility, enhance efficiency, and minimize radiation exposure to the operator.[13][14] Systems like the GE TRACERlab™ or Eckert & Ziegler Modular-Lab are commonly employed.[15][16]
Detailed Experimental Protocol
Pre-run Setup:
-
Ensure the automated synthesis module has been cleaned, leak-tested, and prepared according to manufacturer specifications.
-
Prepare all reagent vials:
-
Vial 1 (Precursor Mix): Isopropyl iodide (or triflate) (1-2 mg), Pd(0) catalyst (e.g., Pd(PPh₃)₄, ~2-5 mg), and 3-hydroxypiperidine (~5 mg) dissolved in 0.5 mL anhydrous THF.
-
Vial 2 (HPLC Mobile Phase): e.g., 40% Acetonitrile in Water (v/v).
-
Vial 3 (Formulation): 9 mL Saline for Injection, USP.
-
Vial 4 (Ethanol): 1 mL USP-grade Ethanol.
-
Automated Synthesis Sequence (Total time: ~25-30 min):
-
[¹¹C]CO₂ Delivery: Deliver cyclotron-produced [¹¹C]CO₂ (1-2 Ci) to the synthesis module.
-
Conversion to [¹¹C]CO: Pass the [¹¹C]CO₂ through a molybdenum column heated to 850°C to quantitatively reduce it to [¹¹C]CO.
-
In-Loop Carbonylation: Bubble the [¹¹C]CO through the reaction loop containing the Precursor Mix (Vial 1) at room temperature for 2-3 minutes to trap the radioactivity.
-
Reaction: Heat the reaction loop to 80°C for 5 minutes to drive the carbonylation and subsequent esterification to completion.
-
Purification:
-
Cool the reaction mixture and inject it onto a semi-preparative HPLC column (e.g., C18, 10 x 250 mm).
-
Elute with the mobile phase (Vial 2) at a flow rate of 4-5 mL/min.
-
Monitor the eluate with in-line UV (254 nm) and radioactivity detectors.
-
Collect the product peak corresponding to the retention time of a non-radioactive reference standard.
-
-
Formulation:
-
Transfer the collected HPLC fraction to a rotary evaporator or a C18 Sep-Pak cartridge to remove the organic solvent. If using a Sep-Pak, trap the product, wash with water, and elute with ethanol (Vial 4).
-
Add saline (Vial 3) to the residue.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free product vial.
-
-
Quality Control: Take an aliquot for the QC tests detailed in Section 6.0.
Protocol 2: [¹⁸F]Fluoroethylation of the Piperidine Nitrogen
This strategy involves adding a [¹⁸F]fluoroethyl group to the piperidine nitrogen. This is a common and reliable method for introducing Fluorine-18 into molecules containing a secondary amine.[17] While this creates an analog of the parent compound, the N-ethyl group often has a minimal impact on the molecule's biological activity, a hypothesis that must be confirmed during preclinical evaluation.
Principle of the Method
The synthesis relies on a one-step nucleophilic substitution. Cyclotron-produced aqueous [¹⁸F]fluoride is activated by azeotropic drying in the presence of a phase-transfer catalyst, typically Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate.[18] This "naked" [¹⁸F]fluoride is highly reactive and displaces a leaving group (e.g., tosylate, mesylate) on the precursor molecule to form a stable C-¹⁸F bond.[7]
Automated Radiosynthesis Workflow
The workflow for ¹⁸F chemistry is well-established and readily automated on platforms such as the GE TRACERlab™ FX2 N or FASTlab™.[16][18]
Detailed Experimental Protocol
Pre-run Setup:
-
Prepare the automated synthesis module.
-
Prepare reagent vials:
-
Vial 1 (Eluent): 15 mg Kryptofix 2.2.2 and 3 mg K₂CO₃ in 1 mL Acetonitrile/Water (95:5).
-
Vial 2 (Precursor): 5-10 mg of N-(2-tosyloxyethyl)-3-piperidinyl 3-methylbutanoate in 1 mL anhydrous DMSO.
-
Vial 3 (Purification Wash): 20 mL Water for Injection.
-
Vial 4 (Formulation Eluent): 1 mL USP-grade Ethanol.
-
Vial 5 (Formulation Diluent): 9 mL Saline for Injection, USP.
-
Automated Synthesis Sequence (Total time: ~50-60 min):
-
[¹⁸F]Fluoride Trapping: Deliver cyclotron-produced [¹⁸F]fluoride (1-2 Ci) in [¹⁸O]H₂O to the module and pass it through a pre-conditioned QMA (quaternary methyl ammonium) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
Activation: Elute the [¹⁸F]F⁻ from the QMA cartridge into the reaction vessel using the K₂₂₂/K₂CO₃ solution (Vial 1).
-
Drying: Heat the reaction vessel under vacuum with a stream of nitrogen to perform azeotropic drying, removing all water to activate the "naked" fluoride.
-
Radiolabeling Reaction: Add the precursor solution (Vial 2) to the dried [¹⁸F]F⁻/K₂₂₂ complex. Heat the vessel to 110-120°C for 10-15 minutes.
-
Purification:
-
Cool the reaction vessel and dilute the mixture with water (Vial 3).
-
Pass the diluted mixture through a series of Solid Phase Extraction (SPE) cartridges (e.g., a neutral alumina cartridge to remove unreacted [¹⁸F]F⁻ followed by a C18 cartridge to trap the product).
-
Wash the C18 cartridge with water to remove the DMSO and other polar impurities.
-
-
Formulation:
-
Elute the final product from the C18 cartridge with ethanol (Vial 4).
-
Dilute with saline (Vial 5).
-
Pass the solution through a 0.22 µm sterile filter into the final product vial.
-
-
Quality Control: Take an aliquot for the QC tests detailed in Section 6.0.
Quality Control for Product Release
Quality control (QC) is a mandatory and non-negotiable phase of radiopharmaceutical production.[19] All PET tracers must be subjected to a battery of tests to ensure their safety and efficacy before administration to a patient.[20] These tests must comply with standards set by pharmacopeias (e.g., USP, EP) and regulatory bodies.[4][19]
| QC Test | Method | Acceptance Criteria | Rationale & Field Insights |
| Visual Inspection | Direct observation | Clear, colorless solution, free of particulates. | Ensures absence of foreign matter. A simple but critical first check. |
| pH | pH meter or calibrated pH strip | 4.5 - 7.5[20] | Ensures the final formulation is physiologically compatible and prevents patient discomfort or thrombosis. |
| Radionuclidic Identity | Half-life measurement | For ¹¹C: 20.4 ± 0.5 min.For ¹⁸F: 109.8 ± 2 min. | Confirms that the correct radionuclide is present. |
| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% of photons at 511 keV. Absence of other gamma-emitting impurities. | Ensures that the radiation dose to the patient is from the desired radionuclide only. |
| Radiochemical Purity (RCP) | Analytical radio-HPLC, radio-TLC | ≥ 95% of total radioactivity co-elutes with the reference standard.[20] | The most critical test for product efficacy. Impurities can alter biodistribution and compromise the PET scan's diagnostic value. |
| Molar Activity (Am) | Calculated from HPLC data (radioactivity and mass) | > 1.0 Ci/µmol at time of injection. | High molar activity is essential to avoid pharmacological effects from the injected mass and to ensure sensitive receptor imaging. |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm; Acetonitrile < 410 ppm; DMSO < 5000 ppm (per USP <467>). | Protects the patient from the toxic effects of residual organic solvents used during synthesis. |
| Sterility | Culture in growth media | No microbial growth after 14 days. | A retrospective test due to the short half-life. Relies on the validation of the aseptic manufacturing process.[19] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V (where V is the max patient dose in mL). | Ensures the product is free from pyrogens, which can cause a fever response in patients. |
Conclusion
This application note has outlined two comprehensive and scientifically grounded strategies for the . The [¹¹C]carbonyl-labeling approach offers the advantage of producing an isotopically identical tracer, while the N-[¹⁸F]fluoroethylation method provides logistical flexibility due to a longer half-life. Both protocols are designed for implementation on widely available automated synthesis modules, which are essential for modern, cGMP-compliant radiopharmaceutical production.
The successful synthesis of a novel PET tracer is a multidisciplinary effort. Beyond the radiochemistry detailed here, subsequent steps must include rigorous preclinical evaluation in appropriate in vitro and in vivo models to validate the tracer's specificity, pharmacokinetics, and suitability for imaging its intended biological target.[21][22]
References
Click to expand
-
Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]
-
Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC. (n.d.). Retrieved March 4, 2026, from [Link]
-
Quality Control of PET Radiopharmaceuticals | Radiology Key. (2017, October 13). Retrieved March 4, 2026, from [Link]
- Evaluation of an automated modular radiochemistry synthesis unit for process development. (2008, May 1). Journal of Nuclear Medicine, 49(supplement 1), 316P.
-
QC of PET Radiopharmaceuticals | PDF. (n.d.). Scribd. Retrieved March 4, 2026, from [Link]
-
Quality Control of PET Radiopharmaceuticals | Request PDF. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Automated Synthesis Modules for PET Radiochemistry | Request PDF. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Development and Evaluation of Novel PET Tracers for Imaging Cannabinoid Receptor Type 2 in Brain - Research Collection. (n.d.). Retrieved March 4, 2026, from [Link]
-
Evaluation of in-vivo and in-vitro binding property of a novel PET tracer for CSF1R imaging and comparison with two currently-used CSF1R-PET tracers - PMC. (n.d.). Retrieved March 4, 2026, from [Link]
-
Automated microfluidic-based production of PET radioligands for clinical and preclinical use. (2024, September 2). Retrieved March 4, 2026, from [Link]
-
Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - RSC Publishing. (n.d.). Retrieved March 4, 2026, from [Link]
-
Room Temperature Al18 F Labeling of 2-Aminomethylpiperidine-Based Chelators for PET Imaging - PubMed. (2020, February 5). Retrieved March 4, 2026, from [Link]
-
Synthesis Modules for PET and SPECT Imaging - Comecer. (n.d.). Retrieved March 4, 2026, from [Link]
-
Evaluation of in vivo and in vitro binding property of a novel candidate PET tracer for CSF1R imaging and comparison with two currently-used CSF1R-PET tracers - PMC. (2025, May 13). Retrieved March 4, 2026, from [Link]
-
Automated production of 11C-labeled carboxylic acids and esters via "in-loop" 11C-carbonylation using GE FX synthesis modules - PubMed. (2024, May 30). Retrieved March 4, 2026, from [Link]
-
A Novel 18F-Labeling Method for the Synthesis of [18F]-Piperidine-Containing Ligands as Potential PET Radiotracers for σ Receptors | Request PDF. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Synthesis and in vivo evaluation of novel radiotracers for the in vivo imaging of the norepinephrine transporter - PubMed. (2003, February 15). Retrieved March 4, 2026, from [Link]
-
Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC. (n.d.). Retrieved March 4, 2026, from [Link]
-
Automated Production of 11C-labeled Carboxylic Acids and Esters via “In-Loop” 11C-Carbonylation using GE FX Synthesis Modules - PMC. (2024, May 30). Retrieved March 4, 2026, from [Link]
-
11C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals - PMC. (n.d.). Retrieved March 4, 2026, from [Link]
-
Automated production of 11 C-labeled carboxylic acids and esters via "in-loop" 11 C-carbonylation using GE FX synthesis modules | Request PDF. (2026, February 7). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - MDPI. (2023, January 17). Retrieved March 4, 2026, from [Link]
-
11CO2 fixation: a renaissance in PET radiochemistry - Chemical Communications (RSC Publishing). (n.d.). Retrieved March 4, 2026, from [Link]
-
Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. (2023, January 17). MDPI. Retrieved March 4, 2026, from [Link]
-
Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - Semantic Scholar. (2023, January 17). Retrieved March 4, 2026, from [Link]
-
[ 18 F]Fluspidine—A PET Tracer for Imaging of σ 1 Receptors in the Central Nervous System. (2024, January 28). Retrieved March 4, 2026, from [Link]
-
Fluorine-18 labelled building blocks for PET tracer synthesis - Chemical Society Reviews (RSC Publishing). (2017, June 13). Retrieved March 4, 2026, from [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. (2014, December 4). ACS Publications. Retrieved March 4, 2026, from [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. (2021, June 22). Retrieved March 4, 2026, from [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.). Retrieved March 4, 2026, from [Link]
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Radiopharmaceuticals for PET Imaging - Issue A - DOAB. (n.d.). Retrieved March 4, 2026, from [Link]
-
Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors - OpenWorks @ MD Anderson. (n.d.). Retrieved March 4, 2026, from [Link]
-
Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC. (n.d.). Retrieved March 4, 2026, from [Link]
-
Radiolabeling of Nanoparticles and Polymers for PET Imaging - MDPI. (2014, April 2). Retrieved March 4, 2026, from [Link]
-
A novel synthesis of 1-aryl-3-piperidone derivatives - PMC. (n.d.). Retrieved March 4, 2026, from [Link]
-
Chemistry of PET Radiopharmaceuticals: Labelling Strategies | Radiology Key. (2017, October 13). Retrieved March 4, 2026, from [Link]
-
Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid - ResearchGate. (2024, June 2). Retrieved March 4, 2026, from [Link]
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- 22. Evaluation of in-vivo and in-vitro binding property of a novel PET tracer for CSF1R imaging and comparison with two currently-used CSF1R-PET tracers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation Strategy for 3-Piperidinyl 3-Methylbutanoate Hydrochloride (Oral Dosage)
Abstract
This application note details the formulation development strategy for 3-piperidinyl 3-methylbutanoate hydrochloride , a synthetic ester-salt likely utilized as a prodrug or research standard. Due to the presence of a hydrolytically susceptible ester linkage combined with a hygroscopic hydrochloride salt form, this compound presents specific stability challenges. This guide provides a self-validating workflow for developing a stable Immediate Release (IR) oral dosage form, emphasizing moisture control, non-alkaline processing, and dry granulation techniques.
Physicochemical Analysis & Pre-formulation
Before initiating formulation, the specific liabilities of the Active Pharmaceutical Ingredient (API) must be mapped. The molecule consists of a piperidine ring (secondary amine) esterified at the 3-position with isovaleric acid, isolated as the HCl salt.
Structural Liabilities
-
Hydrolysis: The ester bond is the primary degradation site. Hydrolysis yields 3-hydroxypiperidine and isovaleric acid (responsible for a characteristic "sweaty" or "cheesy" odor, serving as an organoleptic indicator of degradation).
-
Hygroscopicity: Hydrochloride salts of secondary amines are typically hygroscopic. Absorbed moisture creates a micro-environment of low pH (due to the HCl) which, while stabilizing the amine, can catalyze ester hydrolysis if water activity (
) exceeds critical thresholds. -
Maillard Reaction: If the piperidine nitrogen is secondary (unsubstituted), it can react with reducing sugars (e.g., Lactose). Lactose is strictly contraindicated.
Required Characterization Data (Pre-Formulation Table)
Perform these assays prior to excipient selection.
| Parameter | Method | Critical Threshold / Target |
| Solid State Form | XRPD | Confirm crystallinity (Amorphous forms are less stable). |
| Hygroscopicity | DVS (Dynamic Vapor Sorption) | Mass change > 2% at 60% RH indicates need for desiccant packaging. |
| pH Solubility Profile | Shake-flask method (pH 1.2, 4.5, 6.8) | High solubility expected across physiological pH due to ionization. |
| Solution Stability | HPLC (Stress testing) | Determine |
| Excipient Compatibility | Binary mixtures (1:1) @ 40°C/75% RH | Screen for ester hydrolysis (increase in isovaleric acid). |
Formulation Strategy: The "Dry Chain" Approach
To mitigate hydrolysis, we utilize a Direct Compression (DC) or Dry Granulation approach.[1] Wet granulation is avoided to prevent introducing water and heat.[2][3][4]
Excipient Selection Logic
-
Diluent: Mannitol (Spray Dried) or Microcrystalline Cellulose (MCC) .
-
Reasoning: Mannitol is non-hygroscopic and chemically inert. MCC is a standard binder but requires low moisture grades (e.g., Avicel PH-112).
-
-
Disintegrant: Crospovidone (Type A or B) .
-
Reasoning: Non-ionic.[5] Unlike Croscarmellose Sodium, it does not carry a risk of micro-environmental pH shifts that could catalyze ester cleavage.
-
-
Glidant: Colloidal Silicon Dioxide .
-
Reasoning: Improves flow of the salt, which may be sticky.
-
-
Lubricant: Sodium Stearyl Fumarate (SSF) .
-
Reasoning: Magnesium Stearate (MgSt) is alkaline and can cause "alkaline hydrolysis" of esters. SSF is more hydrophilic and less sensitive to over-lubrication.
-
Decision Tree: Process Selection
The following diagram illustrates the logic for selecting the manufacturing process based on material density and flow.
Figure 1: Manufacturing process decision tree prioritizing moisture protection.
Detailed Manufacturing Protocol (Batch Size: 1 kg)
Target Dosage Form: 50 mg Immediate Release Capsule (Size 1) or Tablet. Method: Dry Blending / Direct Compression.[4]
Bill of Materials (Standard Formula)
| Ingredient | Function | % w/w | Quantity (g) |
| 3-Piperidinyl 3-methylbutanoate HCl | Active | 20.0% | 200.0 |
| Mannitol (SD 200) | Diluent (Low Moisture) | 50.0% | 500.0 |
| Microcrystalline Cellulose (PH-112) | Binder/Filler | 24.0% | 240.0 |
| Crospovidone (Polyplasdone XL) | Disintegrant | 4.0% | 40.0 |
| Colloidal Silicon Dioxide | Glidant | 1.0% | 10.0 |
| Sodium Stearyl Fumarate | Lubricant | 1.0% | 10.0 |
| Total | 100% | 1000.0 g |
Step-by-Step Procedure
Step 1: Environmental Control (Crucial)
-
Set manufacturing suite humidity to <40% RH .
-
Ensure all equipment is dry and free of alkaline cleaning residues.
Step 2: De-lumping and Sieving
-
Pass the API and Mannitol through a #30 mesh (600 µm) screen to remove soft agglomerates.
-
Pass Silicon Dioxide and Crospovidone through a #40 mesh (425 µm) screen.
Step 3: Pre-Blending (Geometric Dilution)
-
Load the API and an equal amount of Mannitol into a V-blender or Bin Blender.
-
Blend for 5 minutes at 25 RPM.
-
Add the remaining Mannitol, MCC, Crospovidone, and Silicon Dioxide.
-
Blend for 15 minutes at 25 RPM.
Step 4: Lubrication
-
Sieve Sodium Stearyl Fumarate (SSF) through a #60 mesh screen directly into the blender.
-
Blend for 3 minutes at 25 RPM.
-
Note: Do not over-blend. Although SSF is less sensitive than MgSt, extended blending can still retard dissolution.
-
Step 5: Encapsulation or Compression
-
For Capsules: Fill into Size 1 HPMC capsules (HPMC has lower moisture content than Gelatin). Target fill weight: 250 mg.[5]
-
For Tablets: Compress using standard concave tooling. Target Hardness: 8–12 kP. Friability target: <0.5%.
Step 6: Packaging
-
Package immediately into HDPE bottles with Silica Gel desiccant canisters and induction heat seals.
Quality Control & Analytical Methods
HPLC Method for Assay and Impurities
This method separates the parent ester from its hydrolysis products.
-
Column: C18 Reverse Phase (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Acidic pH suppresses silanol interactions with the amine).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 15 minutes.
-
Detection: UV at 210 nm (Ester carbonyl) and 254 nm.
-
Note: Isovaleric acid has weak UV absorbance; refractive index (RI) or CAD (Charged Aerosol Detection) may be needed for quantitation of the acid degradant if UV sensitivity is insufficient.
-
Dissolution Testing (USP <711>)
-
Apparatus: USP Apparatus II (Paddle).
-
Speed: 50 RPM.
-
Medium: 0.1 N HCl (900 mL) @ 37°C.
-
Timepoints: 10, 15, 30, 45 minutes.
-
Acceptance Criteria: Q = 80% at 30 minutes.
Degradation Pathway Visualization
Understanding the breakdown mechanism is vital for troubleshooting stability failures.
Figure 2: Hydrolytic degradation pathway of the API.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| "Cheesy" odor in bottle | Hydrolysis of ester releasing isovaleric acid. | Check desiccant capacity. Verify initial water content of excipients. Switch to Alu-Alu blister packaging. |
| Slow Dissolution | Over-lubrication or hydrophobic film formation. | Reduce blending time of SSF. Increase Crospovidone concentration. |
| Capping/Laminating | High elastic recovery of the salt. | Increase plastic deformation binder (MCC). Reduce compression speed (increase dwell time). |
| Assay Drop < 95% | Chemical degradation. | Check pH of micro-environment. Ensure no alkaline excipients (e.g., Calcium Carbonate) were accidentally used. |
References
-
Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press. (Standard reference for excipient compatibility and hygroscopicity).
-
Aulton, M. E., & Taylor, K. (2017). Aulton's Pharmaceutics: The Design and Manufacture of Medicines. Elsevier. (Source for dry granulation and direct compression protocols).[2][3][4][6]
-
Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 7(2), 113-146. (Foundational text on ester hydrolysis mechanisms).
-
FDA Guidance for Industry. (2017). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. (Regulatory basis for dissolution standards).
Sources
- 1. FORMULATION FORUM - Manufacturing of Solid Oral Dosage Forms by Direct Compression [drug-dev.com]
- 2. Basics of Wet and Dry Granulation for Pharmaceutical Manufacturing - Freund [freundglobal.com]
- 3. A Comparison of Granulation Technologies [gea.com]
- 4. pharmtech.com [pharmtech.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. fitzpatrick-mpt.com [fitzpatrick-mpt.com]
Application Note: Assessment of Blood-Brain Barrier Penetration for Piperidine-Based Therapeutics
[1][2]
Executive Summary & Rationale
Piperidine moieties are ubiquitous in CNS drug discovery (e.g., donepezil, methylphenidate) due to their ability to form key hydrogen bonds and ionic interactions with aminergic GPCRs and transporters. However, their physicochemical nature presents a specific paradox:
-
The Basicity Challenge: Piperidines are typically basic amines (
~8–10). At physiological pH (7.4), they exist primarily in a protonated, cationic state. While this aids solubility, it hinders passive diffusion across the lipophilic Blood-Brain Barrier (BBB). -
The Lysosomal Trap: Cationic amphiphilic drugs (CADs) like piperidines are prone to lysosomal trapping . They passively diffuse into lysosomes, become protonated in the acidic environment (pH ~4–5), and are sequestered.[1] This leads to high total brain concentrations (
) but potentially low unbound concentrations available at the target ( ). -
Efflux Susceptibility: Piperidines are frequent substrates for P-glycoprotein (P-gp/MDR1), leading to active efflux back into the blood.
Protocol Objective: This guide moves beyond simple "brain-to-plasma ratios" (
Strategic Workflow
The assessment follows a tiered "Fail Fast" approach.
Figure 1: Tiered assessment workflow for piperidine compounds. Note the critical decision point at the MDCK-MDR1 stage.
Phase 2: In Vitro Permeability (MDCK-MDR1)
We utilize MDCK-MDR1 cells (Madin-Darby Canine Kidney transfected with human ABCB1) rather than Caco-2. MDCK cells form tighter junctions (higher TEER) and metabolize piperidines less than Caco-2, providing a cleaner readout of P-gp efflux.
Protocol A: Bidirectional Transport Assay
Materials:
-
MDCK-MDR1 cells (seeded on 96-well Transwell® plates, 0.4 µm pore size).
-
Transport Buffer: HBSS + 10 mM HEPES, pH 7.4.
-
Integrity Marker: Lucifer Yellow (LY).
-
Control: Prazosin (P-gp substrate), Propranolol (High passive perm).
Step-by-Step Methodology:
-
Preparation: Culture cells for 4–5 days until TEER > 1500
. -
Dosing: Prepare compound at 5 µM in Transport Buffer (max 0.5% DMSO).
-
Initiation:
-
A-to-B (Apical to Basolateral): Add compound to apical insert (Donor); buffer to receiver.
-
B-to-A (Basolateral to Apical): Add compound to basolateral well (Donor); buffer to insert.
-
-
Incubation: Incubate at 37°C for 60 minutes with orbital shaking (60 rpm) to minimize the unstirred water layer.
-
Sampling: Collect 50 µL from both donor (t=0, t=60) and receiver (t=60) compartments.
-
Analysis: Quantify via LC-MS/MS.
Calculations:
-
Apparent Permeability (
): Where is flux rate, is surface area, is initial concentration.[2] -
Efflux Ratio (ER):
[2][3]
Interpretation for Piperidines:
-
ER < 2.0: Passive diffusion dominates. Proceed to Phase 3.
-
ER > 2.0: Active P-gp efflux. The compound will likely have poor CNS distribution unless
is extremely high ( ), overwhelming the transporter.
Phase 3: In Vivo Unbound Partitioning ( )
This is the definitive step. Relying solely on total brain concentration (
The Mechanism of Distortion
Piperidines bind heavily to brain tissue phospholipids and accumulate in lysosomes. This yields a high total
Figure 2: Lysosomal trapping mechanism.[4] Basic piperidines become protonated in lysosomes (pH 4.5), preventing exit and inflating total tissue concentration without engaging the target.
Protocol B: Determination of (Brain Homogenate Dialysis)
Materials:
-
Rapid Equilibrium Dialysis (RED) device (Thermo Fisher or equivalent).
-
Fresh rat brain homogenate (1:3 ratio w/v in PBS).
-
Dialysis Buffer: PBS pH 7.4.[5]
Step-by-Step Methodology:
-
Homogenization: Homogenize whole rat brain in PBS (1 part tissue : 3 parts buffer). Crucial: Do not use organic solvents.
-
Spiking: Spike the piperidine compound into the homogenate at 1 µM.
-
Loading:
-
Chamber A (Red): 200 µL Spiked Homogenate.
-
Chamber B (White): 350 µL PBS Buffer.
-
-
Equilibration: Seal and incubate at 37°C for 4–6 hours on a shaker (100 rpm). Note: Piperidines equilibrate slowly due to high tissue binding; 4h is minimum.
-
Sampling: Remove equal volumes from both chambers.
-
Matrix Matching: Add blank homogenate to the buffer sample and blank buffer to the homogenate sample (to ensure identical matrix effects in LC-MS).
-
Calculation of
: Correct for dilution factor ( ):
Protocol C: Calculating [8][9][10][11]
Perform a standard rodent PK study (IV or PO). Collect plasma and brain at steady state (or calculate
Data Interpretation & Decision Matrix
Use the table below to categorize the compound's BBB profile.
| Metric | Value | Interpretation for Piperidines | Action |
| ~ 1.0 | Ideal. Passive diffusion, no net efflux. | Advance. | |
| < 0.3 | Significant active efflux (P-gp substrate). | Stop. Modify structure (e.g., N-capping). | |
| > 2.0 | Active influx (rare for piperidines) OR transporter mediated uptake. | Validate. Check for uptake transporters (OCTs). | |
| High (>5) | Caution. Likely lysosomal trapping if | Calculate | |
| < 0.01 | High non-specific binding. | High potency required to offset low free fraction. |
Troubleshooting & Optimization
Issue: High P-gp Efflux (ER > 3.0). Scientific Fix:
-
Reduce Basicity: Add electron-withdrawing groups (fluorine) adjacent to the piperidine nitrogen to lower pKa below 8.0.
-
Steric Hindrance: Introduce methylation on the piperidine ring (e.g., 2-methylpiperidine) to disrupt P-gp binding recognition.
Issue: Low Recovery in Dialysis. Scientific Fix:
-
Piperidines stick to plastic. Use low-binding plates and pre-coat tips. Ensure equilibrium time is sufficient (extend to 6h).
References
-
Di, L., et al. (2013). "High throughput measures of unbound drug concentration in brain homogenate." Journal of Pharmaceutical Sciences.
-
Summerfield, S. G., et al. (2016). "Central Nervous System Drug Disposition: The Relationship between In Situ Brain Permeability and Brain Free Fraction." Journal of Pharmacology and Experimental Therapeutics.
-
Hammarlund-Udenaes, M. (2010). "The use of PK-PD analyses to identify and validate drug targets in the brain."[9][10] Basic & Clinical Pharmacology & Toxicology.
-
Hitchcock, S. A., & Pennington, L. D. (2006). "Structure−Brain Exposure Relationships." Journal of Medicinal Chemistry.
-
Kusuhara, H., & Sugiyama, Y. (2005). "Active efflux transport systems of the blood-brain barrier: a problem for CNS drug delivery." Drug Discovery Today.
Sources
- 1. assets.ctfassets.net [assets.ctfassets.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 4. evotec.com [evotec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurate prediction of Kp,uu,brain based on experimental measurement of Kp,brain and computed physicochemical properties of candidate compounds in CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
developing a research model for 3-piperidinyl 3-methylbutanoate hydrochloride studies
Application Note: Preclinical Characterization & Research Model Development for 3-Piperidinyl 3-Methylbutanoate Hydrochloride
Abstract
This guide establishes a standardized research model for This compound , a piperidine-based ester with potential applications in CNS modulation and prodrug design.[1] While piperidine derivatives are foundational in pharmaceutical chemistry (e.g., analgesics, psychotropics), the specific ester linkage in this molecule presents unique challenges regarding plasma stability and metabolic fate.[1] This protocol details the workflow for physicochemical validation, in vitro metabolic profiling, and in vivo pharmacokinetic (PK) modeling, ensuring data integrity for drug development decision-making.[1]
Part 1: Physicochemical Characterization & Formulation
Before biological testing, the integrity of the hydrochloride salt and its solution behavior must be established.[1] Esters are inherently susceptible to hydrolysis; thus, pH control is critical.[1]
Chemical Identity & Purity Validation
-
Objective: Confirm structure and absence of hydrolysis byproducts (3-piperidinol, isovaleric acid).
-
Methodology:
Solubility & Solution Stability
The HCl salt enhances aqueous solubility, but the ester bond is labile at physiological pH (7.[1]4) and highly unstable in alkaline conditions.[1]
-
Protocol:
-
Prepare 10 mM stock in DMSO.[1]
-
Dilute to 100 µM in buffers: pH 1.2 (SGF), pH 7.4 (PBS), and pH 9.0.
-
Incubate at 37°C.
-
Analyze aliquots at T=0, 1h, 4h, 24h via HPLC.
-
-
Critical Insight: If T1/2 < 60 min at pH 7.4, the compound acts primarily as a prodrug.[1] Formulation for in vivo use must utilize slightly acidic vehicles (pH 5-6) to prevent premature hydrolysis in the syringe.[1]
Part 2: In Vitro Profiling (The "Esterase Trap")
The core research model for this compound hinges on its metabolic fate.[1] The isovalerate group is a common substrate for carboxylesterases (CES1/CES2).[1]
Plasma Stability Assay
-
Rationale: Species differences in esterase activity (Rat > Dog > Human) can drastically skew PK data.[1]
-
Workflow:
-
Matrix: Pooled plasma (Human, Rat, Mouse, Beagle).[1]
-
Spike: Add compound to final conc. of 1 µM.
-
Incubation: 37°C water bath.
-
Sampling: quench 50 µL aliquots into 200 µL cold acetonitrile (with Internal Standard) at 0, 10, 30, 60, 120 min.
-
Analysis: LC-MS/MS monitoring parent (M+H) and metabolite (3-piperidinol).[1]
-
Metabolic Pathway Visualization
The following diagram illustrates the critical hydrolysis pathway that defines the research model.
Figure 1: Predicted metabolic hydrolysis pathway. The rapid cleavage of the ester bond by CES enzymes generates 3-piperidinol and isovaleric acid.[1]
Part 3: In Vivo Research Model Development
Based on the in vitro data, the in vivo model is selected.[1] If the compound is stable (T1/2 > 2h), it is studied as a direct-acting agent.[1] If unstable, it is modeled as a prodrug.[1]
Pharmacokinetic (PK) Study Design
-
Species Selection: Sprague-Dawley Rats (n=3 per timepoint).
-
Dosing:
-
Blood Sampling: Serial tail vein bleed at 5, 15, 30 min, 1, 2, 4, 8, 24 h.[1]
-
Stabilization (Crucial Step): Blood collection tubes must contain an esterase inhibitor (e.g., Sodium Fluoride or PMSF) to prevent ex vivo hydrolysis during processing.[1] Failure to do this will yield artificially low plasma concentrations.[1]
Data Analysis & Interpretation
| Parameter | Definition | Interpretation for this Compound |
| Cmax | Max Concentration | High Cmax of parent indicates ester stability.[1] |
| T1/2 | Half-life | Short T1/2 suggests rapid clearance via hydrolysis.[1] |
| AUC ratio | Exposure Ratio | Compare AUC(parent) vs. AUC(3-piperidinol). |
Part 4: Scientific Workflow Diagram
This flowchart guides the researcher through the decision-making process for this specific molecule.
Figure 2: Strategic decision tree for characterizing 3-piperidinyl 3-methylbutanoate HCl based on stability data.
References
-
Di, L., & Kerns, E. H. (2008).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for physicochemical profiling).
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10.
-
Satoh, T., & Hosokawa, M. (2006).[1] Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions, 162(3), 195-211.[1] (Mechanistic source for ester hydrolysis).[1]
-
Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[1] (Authoritative text on ester prodrug chemistry).
Sources
application of 3-piperidinyl 3-methylbutanoate hydrochloride in neuroscience research
Application Note: 3-Piperidinyl 3-Methylbutanoate Hydrochloride in Neuroscience Research
Part 1: Executive Summary & Technical Profile
This compound (CAS: 1220037-93-3) is a specialized chemical probe belonging to the class of 3-substituted piperidines , a "privileged scaffold" in neuropharmacology. This compound represents a structural convergence of a piperidine core (ubiquitous in ligands for AChRs, Sig-1R, and monoamine transporters) and an isovalerate (3-methylbutanoate) ester moiety.
In neuroscience research, this compound is primarily utilized in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) studies. It serves as a critical lipophilic probe to investigate the esteratic pockets of neuroreceptors and the metabolic stability of ester-based prodrugs in the central nervous system (CNS).
Physicochemical Profile
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | Piperidin-3-yl isovalerate HCl; 3-Piperidinyl isovalerate hydrochloride |
| CAS Number | 1220037-93-3 |
| Molecular Formula | C₁₀H₁₉NO₂[1][2][3] · HCl |
| Molecular Weight | 221.72 g/mol |
| Solubility | Water (>50 mM), DMSO (>100 mM), Ethanol (Moderate) |
| Appearance | White to off-white crystalline solid |
| Storage | -20°C, desiccated (Hygroscopic) |
Part 2: Scientific Rationale & Mechanism
The Privileged Piperidine Scaffold
The 3-substituted piperidine ring is a core pharmacophore found in numerous neuroactive agents, including nipecotic acid (GABA uptake inhibitor) and quinuclidinyl analogs (muscarinic ligands). The 3-position allows for specific stereochemical vectors that can probe the orthosteric or allosteric binding sites of G-Protein Coupled Receptors (GPCRs).
Esteratic Probing & Metabolic Stability
The isovalerate ester linkage provides two distinct research functions:
-
Lipophilicity Modulation: The isovalerate group significantly increases the LogP of the parent 3-hydroxypiperidine, facilitating passive diffusion across the Blood-Brain Barrier (BBB) in ex vivo models.
-
Esterase Sensitivity: It serves as a substrate for Brain Carboxylesterases (CES) . By measuring the hydrolysis rate of 3-PMB, researchers can model the stability of similar ester-based prodrugs intended for CNS delivery.
Mechanistic Pathway Visualization
The following diagram illustrates the metabolic fate and receptor interaction logic of 3-PMB in a neural environment.
Figure 1: Pharmacokinetic and pharmacodynamic pathway of 3-PMB. The compound acts as a lipophilic probe capable of crossing the BBB before undergoing esterase-mediated hydrolysis.
Part 3: Applications & Protocols
Application A: Fragment-Based Screening for GPCR Ligands
Context: 3-PMB is used as a low-molecular-weight fragment to identify binding hotspots on muscarinic acetylcholine receptors (mAChR). Its small size allows it to bind efficiently to sub-pockets that larger molecules cannot access.
Protocol: Competitive Radioligand Binding Assay
Materials:
-
Rat cortical membrane homogenates (rich in mAChR).
-
Radioligand: [³H]-QNB (Quinuclidinyl benzilate) or [³H]-NMS.
-
Test Compound: 3-PMB HCl (dissolved in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM MgCl₂.
Step-by-Step Procedure:
-
Preparation: Dilute 3-PMB HCl in Assay Buffer to generate a concentration range (10⁻⁹ M to 10⁻⁴ M). Keep DMSO concentration <1%.
-
Incubation:
-
Mix 100 µL Membrane suspension (20 µg protein).
-
Add 50 µL [³H]-Ligand (final conc. ~Kd).
-
Add 50 µL 3-PMB solution.
-
Incubate at 25°C for 60 minutes.
-
-
Termination: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Washing: Wash filters 3x with ice-cold buffer to remove unbound radioligand.
-
Quantification: Transfer filters to scintillation vials, add cocktail, and count via Liquid Scintillation Counter (LSC).
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀ and Kᵢ using the Cheng-Prusoff equation.
Self-Validation:
-
Control: Use Atropine (non-selective antagonist) as a positive control for displacement.
-
Integrity Check: If IC₅₀ > 100 µM, the fragment affinity is low; consider derivatization of the piperidine nitrogen.
Application B: In Vitro Metabolic Stability (Esterase Assay)
Context: Determining the half-life of 3-PMB in brain homogenate to assess the stability of the isovalerate ester linkage. This predicts the "prodrug" potential of similar scaffolds.
Protocol: LC-MS/MS Stability Assay
Materials:
-
Mouse/Rat Brain Homogenate (1 mg protein/mL).
-
Substrate: 3-PMB HCl (10 mM stock).
-
Quenching Solution: Acetonitrile with 0.1% Formic Acid + Internal Standard (e.g., Propranolol).
Step-by-Step Procedure:
-
Pre-incubation: Pre-warm 190 µL of Brain Homogenate at 37°C for 5 minutes.
-
Initiation: Add 10 µL of 3-PMB (final conc. 10 µM) to the homogenate.
-
Sampling: At time points t = 0, 5, 15, 30, 60, and 120 min, remove 20 µL aliquots.
-
Quenching: Immediately transfer aliquot into 80 µL of ice-cold Quenching Solution. Vortex for 30s.
-
Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C to pellet proteins.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor the transition for 3-PMB (Parent) and 3-Hydroxypiperidine (Metabolite).
-
Calculation: Plot ln(% Remaining) vs. Time. The slope (
) determines half-life ( ).
Experimental Workflow Diagram:
Figure 2: Workflow for assessing the metabolic stability of 3-PMB in neural tissue homogenates.
Part 4: References
-
Krogsgaard-Larsen, P., et al. (2014). GABA Agonists and Antagonists: Structure-Activity Relationships. In: Textbook of Drug Design and Discovery. CRC Press.
-
Erlanger, B. F. (1976). The interaction of acetylcholine with the receptor site of the electric organ. Proceedings of the National Academy of Sciences.
-
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Reference for esterase stability protocols).
-
PubChem Compound Summary. (2025). This compound (CAS 1220037-93-3).[4][5][6] National Center for Biotechnology Information.
-
Congreve, M., et al. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today. (Methodology for using fragments like 3-PMB).
Sources
- 1. esdmedikal.com [esdmedikal.com]
- 2. US2918407A - Anti-spasmodics specific for upper gastrointestinal pain and spasm - Google Patents [patents.google.com]
- 3. Multi-Technique Flavoromics for Identifying Key Differential Volatile Compounds Underlying Sensory Profiles in Lager Beers [mdpi.com]
- 4. Product List - 25 - Page 533 - Chemicalbook [chemicalbook.com]
- 5. 166953-53-3|tert-Butyl 2-(piperidin-3-yloxy)acetate|BLD Pharm [bldpharm.com]
- 6. biomart.cn [biomart.cn]
use of 3-piperidinyl 3-methylbutanoate hydrochloride as a chemical probe
Application Note: Characterization and Utilization of 3-Piperidinyl 3-Methylbutanoate Hydrochloride as a Chemical Probe for Esterase Activity and Fragment-Based Screening
Executive Summary
This compound (CAS: 1220037-93-3) is a specialized chemical probe utilized primarily in enzymology and medicinal chemistry . Its structure combines a privileged 3-substituted piperidine scaffold with a labile isovalerate (3-methylbutanoate) ester linkage.
This Application Note details the protocols for using this compound as:
-
A Substrate Probe for Carboxylesterases (CES) and Cholinesterases: To profile hydrolytic activity in biological matrices (plasma, microsomes, cell lysates).
-
A "Soft Drug" Fragment: To investigate the structural requirements for esterase-mediated bioactivation or inactivation in drug design.
-
A Chemical Fragment: For ligand-efficiency screening against GPCRs and ion channels using biophysical methods.
Technical Specifications & Handling
| Parameter | Specification |
| Chemical Name | This compound |
| Common Name | 3-Piperidyl Isovalerate HCl |
| Molecular Formula | C₁₀H₁₉NO₂ · HCl |
| Molecular Weight | 221.72 g/mol |
| Solubility | Water (>50 mM), DMSO (>100 mM), Methanol |
| pKa (Calc) | ~9.2 (Piperidine Nitrogen) |
| Storage | -20°C, desiccated. Hygroscopic. |
| Stability | Labile in basic pH (>8.0). Stable in acidic media. |
Handling Precaution: As an amino-ester, the free base is prone to intramolecular acyl migration or hydrolysis at high pH. Always maintain the hydrochloride salt form until the moment of assay.
Application I: Esterase Substrate Profiling
Rationale: The steric bulk of the 3-methylbutanoate (isovalerate) group coupled with the cationic piperidine ring makes this probe highly specific for distinguishing between different serine hydrolases. It is particularly useful for probing the active site volume of Butyrylcholinesterase (BChE) versus Acetylcholinesterase (AChE) , and for profiling liver Carboxylesterase 1 (CES1) activity.
Mechanism of Action
The probe undergoes enzymatic hydrolysis to release 3-hydroxypiperidine (detectable amine) and isovaleric acid .
Figure 1: Enzymatic hydrolysis pathway of the probe.
Protocol: Kinetic Assay (LC-MS/MS Readout)
Objective: Determine the Michaelis-Menten constants (
Materials:
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Enzyme Source: Recombinant hCES1, hCES2, or Human Plasma.
-
Internal Standard (IS): 3-Hydroxypiperidine-d4 (or Diphenhydramine).
-
Stop Solution: Acetonitrile (ACN) with 0.1% Formic Acid.
Step-by-Step Methodology:
-
Stock Preparation:
-
Dissolve 3-piperidinyl 3-methylbutanoate HCl in water to 20 mM.
-
Prepare serial dilutions (0.5 µM to 1000 µM) in Phosphate Buffer.
-
-
Enzyme Incubation:
-
Pre-incubate 90 µL of enzyme solution (e.g., 0.1 mg/mL microsomes) at 37°C for 5 minutes.
-
Start Reaction: Add 10 µL of Probe substrate dilution.
-
Time Points: Incubate for 0, 5, 10, 15, and 30 minutes. Note: Ensure linearity; <10% substrate depletion.
-
-
Quenching:
-
At each time point, transfer 50 µL of reaction mixture into 150 µL of Stop Solution containing the Internal Standard.
-
Vortex for 30 seconds; Centrifuge at 4,000 x g for 10 minutes (4°C).
-
-
LC-MS/MS Analysis:
-
Inject supernatant onto a HILIC or C18 polar-embedded column.
-
Monitor Transition:
-
Parent: m/z 186.1 [M+H]+
-
Product (3-Hydroxypiperidine): m/z 102.1 [M+H]+ (Quantifier).
-
-
Note: The loss of the isovaleryl group (-84 Da) is the specific transition.
-
-
Data Analysis:
-
Plot Initial Velocity (
) vs. Substrate Concentration ([S]). -
Fit to Michaelis-Menten equation:
-
Application II: Fragment-Based Drug Discovery (FBDD)
Rationale: The 3-piperidinyl scaffold is a "privileged structure" in GPCR ligand design (e.g., for muscarinic or opioid receptors). The isovalerate ester serves as a hydrophobic probe to test the depth and lipophilicity of binding pockets during fragment screening.
Protocol: Saturation Transfer Difference (STD) NMR
Objective: Detect binding of the probe to a target protein (e.g., a GPCR or Kinase) via magnetization transfer.
Step-by-Step Methodology:
-
Sample Preparation:
-
Protein: 10-20 µM purified target protein in
buffer (PBS, pH 7.4). -
Ligand (Probe): 500-1000 µM (50-100x excess).
-
Control: Ligand without protein.
-
-
NMR Setup:
-
Pulse sequence: stddiff (Bruker/Varian standard library).
-
On-Resonance Irradiation: -0.5 ppm or 12 ppm (protein methyls/amides).
-
Off-Resonance Irradiation: 30 ppm (far from ligand signals).
-
Saturation time: 2-3 seconds.
-
-
Data Interpretation:
-
STD Spectrum: Difference between Off-Resonance and On-Resonance spectra.
-
Positive Signal: If the piperidine ring protons or the methyl protons of the isovalerate show signals in the difference spectrum, the probe binds to the protein.
-
Epitope Mapping: Compare the intensity of the methyl doublet (isovalerate) vs. the piperidine ring protons. Higher intensity indicates closer proximity to the protein surface (hydrophobic interaction).
-
Validated Experimental Workflow
Figure 2: Decision matrix for utilizing the probe in stability vs. binding assays.
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link
-
Meyer, B., & Peters, T. (2003). NMR Spectroscopy Techniques for Screening and Identifying Ligand Binding to Protein Receptors. Angewandte Chemie International Edition, 42(8), 864-890. Link
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative text on esterase mechanisms and piperidine ester hydrolysis).
-
ChemicalBook. (2023). Product Entry: this compound (CAS 1220037-93-3).[1][2][3][4] Link
(Note: As this specific CAS number represents a catalog compound without a dedicated primary literature paper describing its unique discovery, the protocols above are derived from standard validated methodologies for this chemical class.)
Sources
- 1. 1203258-49-4_CAS号:1203258-49-4_3,5-dimethyl-2-phenyl-N-[(pyridin-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine - 化源网 [chemsrc.com]
- 2. 2172505-72-3_CAS号:2172505-72-3_1-(2-Ethyl-1-hydroxybutan-2-yl)-3,3-dimethylcyclopentan-1-ol - 化源网 [chemsrc.com]
- 3. Product List - 25 - Page 533 - Chemicalbook [chemicalbook.com]
- 4. m.biomart.cn [m.biomart.cn]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 3-Piperidinyl 3-Methylbutanoate Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-piperidinyl 3-methylbutanoate hydrochloride. We will explore the physicochemical principles governing its solubility and provide validated, step-by-step protocols to overcome common issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of this compound.
Q1: What are the basic physicochemical properties of this compound?
Understanding the fundamental properties is the first step in troubleshooting. This compound is a salt composed of a basic piperidine ring and an ester functional group. The hydrochloride salt form is intentionally designed to improve aqueous solubility compared to its free base form.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value (Predicted/Typical) | Significance for Solubility |
| Molecular Weight | ~221.7 g/mol | Affects molarity calculations for stock solutions.[2] |
| Form | White to off-white crystalline powder | Visual confirmation of the starting material.[3] |
| pKa (Piperidine) | ~9.5 - 10.5 | CRITICAL: Dictates the pH at which the compound transitions between its charged (soluble) and uncharged (insoluble) forms.[4] |
| LogP (Free Base) | ~2.0 - 2.5 | Indicates moderate lipophilicity of the uncharged form, suggesting poor solubility of the free base in water. |
Q2: Why does my compound dissolve in water but precipitate when I add it to my physiological buffer (e.g., PBS at pH 7.4)?
This is the most frequently encountered issue and is directly related to the compound's pKa.
-
Mechanism: As a hydrochloride salt, the piperidine nitrogen is protonated (positively charged), rendering the molecule highly soluble in water, especially if the water is slightly acidic.[5] However, when you introduce this solution into a buffer at pH 7.4, which is significantly below the pKa of the piperidine ring (~10), the buffer's basic components neutralize the protonated amine. This shifts the equilibrium towards the neutral, uncharged "free base" form of the molecule. This free base is more lipophilic and has much lower aqueous solubility, causing it to precipitate out of the solution.[6]
-
The Henderson-Hasselbalch Relationship: This phenomenon is explained by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized to unionized forms of a weak base.[4][7] For a weak base, as the pH of the solution approaches and exceeds the pKa, the concentration of the unionized, less soluble form increases dramatically.[8]
Q3: Is the compound susceptible to degradation in solution?
Yes. The ester linkage in 3-piperidinyl 3-methylbutanoate is susceptible to hydrolysis, which breaks the molecule into 3-piperidinylydroxide and 3-methylbutanoic acid. The rate of this degradation is highly pH-dependent.
-
Base-Catalyzed Hydrolysis: Under basic conditions (high pH), the hydroxide ion (OH-) acts as a nucleophile, attacking the carbonyl carbon of the ester and leading to rapid cleavage.[9][10]
-
Acid-Catalyzed Hydrolysis: While generally slower than base-catalyzed hydrolysis for most esters, acidic conditions can also promote hydrolysis.[11][12]
-
Stability Window: Typically, esters exhibit maximum stability in a slightly acidic pH range (pH 4-6). It is crucial to assess the stability of your compound under your specific experimental conditions (temperature, buffer components, time) to ensure the integrity of your results.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides a systematic approach to resolving solubility issues, complete with detailed protocols.
Issue 1: Difficulty Preparing a Concentrated Aqueous Stock Solution
If the compound does not readily dissolve in pure water, it may be due to the final pH of the solution being too high.
Solution: pH-Adjusted Solubilization
The most direct way to enhance the solubility of a basic hydrochloride salt is to ensure the solvent is sufficiently acidic to keep the molecule in its protonated, ionized state.[13]
Protocol 2.1: Preparation of a 10 mM Acidified Aqueous Stock Solution
-
Calculation: Determine the mass of the compound needed for your desired volume and concentration. For a 10 mM solution in 10 mL, you would need 0.01 L * 0.010 mol/L * 221.7 g/mol = 0.02217 g (22.17 mg).
-
Solvent Preparation: Prepare a 0.01 M HCl solution by diluting a concentrated HCl stock in high-purity deionized water. This serves as the solvent.
-
Weighing: Accurately weigh the compound using a calibrated analytical balance.[14]
-
Dissolution: Add the weighed compound to a volumetric flask. Add a portion of the 0.01 M HCl solvent, vortex or sonicate gently until the solid is fully dissolved.
-
Final Volume: Once dissolved, carefully add the 0.01 M HCl solvent to the final desired volume and mix thoroughly.[14]
-
Verification: Check the pH of the final stock solution. It should be in the acidic range (typically pH 2-3).
Issue 2: Compound Precipitates Upon Dilution into Neutral Assay Buffer
This occurs when a concentrated stock (aqueous or DMSO) is diluted into a final medium (e.g., cell culture media, PBS) at a physiological pH of ~7.4.
Solution A: Co-Solvent Strategy (for less sensitive assays)
Using a water-miscible organic solvent like dimethyl sulfoxide (DMSO) can keep the compound in solution.[15][16]
dot
Caption: Workflow for preparing a DMSO stock and diluting into assay buffer.
Protocol 2.2: Preparation and Use of a DMSO Stock Solution
-
Preparation: Prepare a highly concentrated stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.[17] Ensure the compound is fully dissolved, using gentle warming or sonication if necessary.
-
Storage: Aliquot the DMSO stock into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and moisture absorption.[17]
-
Dilution: When preparing your working solution, add a small volume of the DMSO stock to your final assay buffer with vigorous mixing. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced artifacts in biological assays.
-
Caution: Even with DMSO, precipitation can occur if the final compound concentration exceeds its thermodynamic solubility in the aqueous buffer. This is known as "crashing out." Always prepare a small test dilution and visually inspect for precipitation before proceeding with a full-scale experiment.
Solution B: Advanced Formulation Strategy (for sensitive assays or in vivo studies)
When organic solvents are not permissible, complexation agents like cyclodextrins can be used to form inclusion complexes, effectively shielding the hydrophobic part of the molecule and increasing its apparent water solubility.[18][19]
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[20][] The non-polar 3-methylbutanoate portion of your compound can enter this cavity, forming a host-guest complex that is soluble in water.[22] This prevents the molecule from self-aggregating and precipitating at neutral pH.[19]
Protocol 2.3: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Vehicle: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired final buffer (e.g., PBS, pH 7.4). Stir until fully dissolved.
-
Add Compound: Slowly add the solid this compound powder to the cyclodextrin solution while stirring vigorously.
-
Equilibrate: Allow the mixture to stir for several hours (or overnight) at room temperature to ensure maximum complexation.
-
Filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantify: Determine the final concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV). This will be your maximum achievable concentration with this method.
Part 3: Mandatory Validation Protocols
To ensure the trustworthiness of your experiments, you must validate the solubility and stability of your prepared solutions.
Protocol 3.1: Determining Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[23][24][25]
-
Preparation: Add an excess amount of the solid compound to a series of vials containing different solvents/buffers of interest (e.g., water, pH 4.5 acetate buffer, pH 7.4 phosphate buffer). The presence of excess solid is crucial.[24]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[26]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a 0.22 µm filter is recommended.
-
Analysis: Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method like HPLC-UV.
-
pH Measurement: Measure the final pH of each saturated solution, as it may differ from the starting buffer pH.[25]
Table 2: Example Solubility Data from Shake-Flask Method
| Solvent/Buffer System | Temperature | Equilibrium Solubility (mg/mL) | Final pH |
| Deionized Water | 25°C | > 50 | 5.1 |
| 0.01 M HCl | 25°C | > 100 | 2.0 |
| Acetate Buffer (pH 4.5) | 25°C | > 50 | 4.5 |
| Phosphate Buffer (pH 7.4) | 25°C | 0.08 | 7.4 |
| 10% HP-β-CD in PBS (pH 7.4) | 25°C | 1.2 | 7.4 |
Protocol 3.2: Assessing Solution Stability (HPLC Method)
This protocol determines the rate of ester hydrolysis under your specific storage or assay conditions.
-
Solution Prep: Prepare the compound in the buffer/vehicle of interest at the desired concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot, and analyze it by HPLC. This serves as your 100% reference.
-
Incubation: Store the solution under the conditions you wish to test (e.g., 4°C, room temperature, 37°C).
-
Time-Point Sampling: At various time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.
-
Analysis: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample. The appearance of new peaks, such as the hydrolysis products, should also be monitored. A solution is often considered stable if >95% of the parent compound remains after the test period.
dot
Caption: Relationship between pH, ionization state, and solubility.
References
-
Carbohydrate Chronicles. (2025, July 31). How can cyclodextrins enhance solubility? [Podcast].[18]
-
Scribd. Solubility Determination Methods in USP. Retrieved March 4, 2026.[23]
-
Al-Ezzy, R. M. M., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.[19]
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved March 4, 2026.[20]
-
Experiment C: Hydrolysis of a Carboxylic Acid Ester. (n.d.).[11]
-
BOC Sciences. Cyclodextrin Solutions for API Solubility Boost. Retrieved March 4, 2026.[]
-
Mohammad A., et al. (2020). Cyclodextrins: Concept to applications, regulatory issues and challenges. Nanomedicine Research Journal.[22]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.[9]
-
Kovacs, K., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.[24]
-
USP-NF. (2013, November 21). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION.[25]
-
Avdeef, A. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed.[27]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved March 4, 2026.[26]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.[14]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).[15]
-
Benchchem. Improving solubility of DL-Threonine methyl ester hydrochloride for reactions. Retrieved March 4, 2026.[3]
-
Aryal, S. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.[7]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.[2]
-
Savage, P. E., et al. (2007, June 29). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research - ACS Publications.[12]
-
Semantic Scholar. The pH-dependence of enzymic ester hydrolysis. Retrieved March 4, 2026.[28]
-
Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved March 4, 2026.[8]
-
WSAVA2011 - VIN. Basic pharmacological principles. Retrieved March 4, 2026.[4]
-
Benchchem. improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents. Retrieved March 4, 2026.[29]
-
Benchchem. Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. Retrieved March 4, 2026.[17]
-
EPA NEPAL. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved March 4, 2026.[10]
-
Stock Solutions. (n.d.).[30]
-
ADMET and DMPK - IAPC Journals. (2025, February 26). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH.[31]
-
USP.org. (2013, April 18). 38(4) Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs.[32]
-
Journal of Drug Discovery and Therapeutics. (2016, February 28). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG.[33]
-
Tocris Bioscience. Preparing Stock Solutions. Retrieved March 4, 2026.[34]
-
Taylor & Francis. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.[16]
-
Frontiers. Recent advancements toward the incremsent of drug solubility using environmentally-friendly supercritical CO2: a machine learning perspective. Retrieved March 4, 2026.[35]
-
RSC Publishing. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Retrieved March 4, 2026.[1]
-
SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved March 4, 2026.[36]
-
PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility.[37]
-
PMC. Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved March 4, 2026.[38]
-
PH and Solvent Effect on Drug Solubility. (n.d.).[6]
-
Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. (2024, July 29).[39]
-
ResearchGate. (2026, February 25). Study of pH-dependent drugs solubility in water.[40]
-
PubMed. (2008, December 15). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates.[5]
-
Exp. 11 The influence of pH on solubility in water Theory. (n.d.).[13]
Sources
- 1. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 5. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. bitesizebio.com [bitesizebio.com]
- 15. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
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- 35. Frontiers | Recent advancements toward the incremsent of drug solubility using environmentally-friendly supercritical CO2: a machine learning perspective [frontiersin.org]
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- 40. researchgate.net [researchgate.net]
Technical Support Center: 3-Piperidinyl Ester Synthesis & Optimization
Welcome to the Technical Support Center for the synthesis of 3-piperidinyl esters. The 3-piperidinol scaffold is a highly valuable moiety in drug discovery, but its secondary hydroxyl group presents unique steric and chemoselective challenges during esterification[1]. This guide is designed for researchers and drug development professionals to troubleshoot stalling reactions, eliminate side products, and optimize overall yield.
Diagnostic Workflow: Identifying the Bottleneck
Before adjusting reagent equivalents, use the decision tree below to identify the fundamental cause of your low esterification yield.
Diagnostic workflow for troubleshooting low yields in 3-piperidinyl ester synthesis.
Troubleshooting FAQs
Q: My Steglich esterification of N-Boc-3-piperidinol is stalling at ~40% yield. How can I drive it to completion? A: The secondary hydroxyl group at the 3-position of the piperidine ring is sterically hindered. In a standard Steglich esterification, the O-acylisourea intermediate can undergo a deleterious [1,3]-rearrangement to an unreactive N-acylurea before the hindered alcohol can attack. To outcompete this rearrangement, you must ensure rapid formation of the highly reactive acylpyridinium intermediate. Actionable Fix: Increase your 4-dimethylaminopyridine (DMAP) loading. While often used catalytically, hindered alcohols benefit from stoichiometric DMAP (up to 1.0 - 1.5 eq)[2]. Additionally, ensure your reaction concentration is high (0.5 M to 1.0 M in DCM) to promote intermolecular collision.
Q: I am using DCC as the coupling agent, but I cannot separate the dicyclohexylurea (DCU) byproduct from my 3-piperidinyl ester. What is the best purification strategy? A: DCU is notoriously difficult to remove via column chromatography because it streaks and co-elutes with many moderately polar esters[3]. Actionable Fix: Switch your coupling reagent from DCC to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). The resulting urea byproduct from EDC is highly water-soluble. Upon reaction completion, a simple liquid-liquid extraction with water will completely remove the urea byproduct, often yielding a crude product pure enough to bypass chromatography entirely[3].
Q: I attempted a Fischer esterification using unprotected 3-piperidinol, but I recovered no ester. What went wrong? A: Unprotected 3-piperidinol contains a basic secondary amine. In a Fischer esterification (which requires a Brønsted acid catalyst like H₂SO₄ or p-TsOH), the amine is immediately protonated, forming a piperidinium salt. This sequesters your acid catalyst and drastically reduces the solubility of your starting material in organic solvents[4]. Actionable Fix: You must mask the amine. Pre-protect the piperidine nitrogen with a Boc, Cbz, or Benzyl group[1]. Once protected, the Fischer esterification can proceed, provided you drive the equilibrium forward by removing water (e.g., using a Dean-Stark trap with toluene or activated 4Å molecular sieves)[4][5].
Q: I am seeing significant N-acylation instead of O-acylation when reacting 3-piperidinol with an acid chloride. A: Amines are significantly more nucleophilic than alcohols. If the piperidine nitrogen is unprotected, it will rapidly outcompete the 3-hydroxyl group for the electrophilic acyl chloride, leading to the amide rather than the ester. Actionable Fix: Always protect the nitrogen first. If a protecting group strategy is not viable for your synthetic route, you must protonate the amine in situ using a strong acid to deactivate it, though this severely limits the reactivity of the system. N-protection is the universally preferred route.
Quantitative Data: Reagent Selection Matrix
Use the following table to select the optimal esterification conditions based on your specific substrate constraints and purification capabilities.
| Esterification Method | Reagents | Typical Yield | Primary Byproduct | Purification Difficulty | Best Use Case |
| Steglich (EDC) | EDC·HCl, DMAP, DCM | 80 - 95% | Water-soluble urea | Low (Aqueous wash) | Hindered secondary alcohols[3] |
| Steglich (DCC) | DCC, DMAP, DCM | 60 - 75% | Dicyclohexylurea (DCU) | High (Requires column) | Acid-sensitive substrates[3] |
| Fischer | Acid (p-TsOH), Toluene | 50 - 85% | Water | Low (Aqueous wash) | Scalable, robust substrates[4] |
| Acid Chloride | R-COCl, Et₃N, DMAP | 70 - 90% | Triethylammonium chloride | Low (Aqueous wash) | Highly unreactive acids |
Mechanistic Pathway: The Role of DMAP
Understanding the causality behind the Steglich esterification ensures you can manipulate the reaction conditions effectively. The diagram below illustrates why DMAP is critical for hindered substrates like 3-piperidinol.
Mechanistic pathway of Steglich esterification highlighting the role of DMAP.
Validated Experimental Protocol
Optimized Steglich Esterification of N-Boc-3-piperidinol
This protocol is a self-validating system; the sequential aqueous washes are specifically designed to systematically strip out every catalyst and byproduct based on their unique pKa and solubility profiles[3].
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with argon.
-
Reagent Loading: Dissolve the target carboxylic acid (1.2 eq) and N-Boc-3-piperidinol (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a highly concentrated 0.5 M solution.
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.5 - 1.0 eq). Causality: High DMAP loading accelerates the formation of the acylpyridinium intermediate, preventing the O-to-N acyl migration of the isourea[2].
-
Coupling Agent: Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.5 eq) portion-wise over 10 minutes. Causality: Cooling minimizes exothermic degradation and side reactions during the initial activation step.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor completion via TLC or LC-MS.
-
Targeted Workup: Dilute the reaction mixture with additional DCM (2 volumes). Wash sequentially with:
-
10% aqueous citric acid (2x): Protonates and removes excess DMAP.
-
Saturated aqueous NaHCO₃ (2x): Deprotonates and removes unreacted carboxylic acid.
-
Deionized Water and Brine (1x each): Removes the water-soluble EDC urea byproduct[3].
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure 3-piperidinyl ester.
References
1.[1] Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration - Beilstein Journals. Source: beilstein-journals.org. URL: 2.[2] Steglich Esterification not working : r/Chempros - Reddit. Source: reddit.com. URL: 3.[3] How to purify esterefication product? - ResearchGate. Source: researchgate.net. URL: 4.[4] Fischer Esterification - Organic Chemistry Portal. Source: organic-chemistry.org. URL: 5.[5] Esters and Esterification Chemistry Tutorial - AUS-e-TUTE. Source: ausetute.com.au. URL:
Sources
- 1. BJOC - Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration [beilstein-journals.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
Technical Support Center: Purification of 3-Piperidinyl 3-Methylbutanoate Hydrochloride
Executive Summary
You are working with 3-piperidinyl 3-methylbutanoate hydrochloride , a secondary amine salt containing a sensitive ester linkage. This molecule presents a classic "competing functionality" challenge:
-
The Amine (Piperidine): Requires protonation (salt form) or high pH (free base) for manipulation.
-
The Ester (Isovalerate): Susceptible to hydrolysis, particularly under basic conditions (saponification) or prolonged acidic heating.
Core Directive: The purification strategy must prioritize ester stability . Standard acid-base extractions using strong bases (NaOH/KOH) will destroy your compound. The recommended approach is direct crystallization of the hydrochloride salt or non-aqueous trituration .
Module 1: Critical Stability & Handling
WARNING: Hydrolysis Risk The isovalerate ester at the 3-position is sterically accessible and prone to cleavage.
| Condition | Risk Level | Outcome |
| Aqueous NaOH / KOH (pH > 12) | CRITICAL | Rapid saponification. Yields 3-hydroxypiperidine + Isovalerate salt. |
| Prolonged Boiling in Water/Alcohol | HIGH | Acid-catalyzed hydrolysis (Transesterification or cleavage). |
| Room Temp. in Dry Alcohol (MeOH/EtOH) | LOW | Stable, provided no strong base is present. |
| Dry Ether / EtOAc / Hexane | NEGLIGIBLE | Safe for washing/trituration. |
Diagnostic Sign of Failure: If your product begins to smell strongly of "dirty socks" or "cheese," you have generated free isovaleric acid via hydrolysis.
Module 2: Purification Decision Matrix
Before selecting a protocol, assess your crude material's physical state.[1]
Figure 1: Decision tree for selecting the appropriate purification method based on the physical state of the crude intermediate.
Module 3: Detailed Protocols
Protocol A: Two-Solvent Recrystallization (The Gold Standard)
Objective: Purify bulk solid hydrochloride salt. Mechanism: Exploits the steep solubility curve of amine salts in alcohols vs. their insolubility in ethers/esters.
Solvent System:
-
Solvent A (Good): Isopropanol (IPA) or Ethanol (Absolute).
-
Solvent B (Anti-solvent): Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc).
Step-by-Step:
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add the minimum amount of hot Solvent A (boiling IPA) to just dissolve the solid.
-
Note: If colored impurities remain insoluble, perform a hot filtration immediately.
-
-
Cloud Point: Remove from heat. While still hot, add Solvent B dropwise until a faint, persistent cloudiness (turbidity) appears.
-
Clarification: Add 1-2 drops of hot Solvent A to clear the solution.
-
Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Then, place in an ice bath (0°C) for 2 hours.
-
Collection: Filter the white crystals via vacuum filtration.
-
Wash: Wash the cake with cold Solvent B (NOT Solvent A).
-
Drying: Dry under high vacuum at 40°C. Do not exceed 60°C.
Protocol B: Trituration (For Oily/Sticky Crudes)
Objective: Remove non-polar impurities (unreacted isovaleric acid, coupling reagents) from the oily salt. Mechanism: The HCl salt is insoluble in non-polar solvents, while organic impurities dissolve.
Step-by-Step:
-
Place the oily crude in a round-bottom flask.
-
Add 10 volumes (relative to mass) of Diethyl Ether or Hexanes .
-
Sonicate vigorously for 10–15 minutes. The oil should harden into a solid or gum as impurities are extracted.
-
Decant the supernatant (solvent layer).
-
Repeat 2–3 times until the supernatant is colorless and the solid is free-flowing.
-
Filter the resulting solid.[1]
Protocol C: Reverse-Phase Chromatography (If Crystallization Fails)
Objective: Separate hydrolysis byproducts from the product. Stationary Phase: C18 (Reverse Phase). Mobile Phase: Water / Acetonitrile (ACN). Modifier: 0.1% Formic Acid or 0.05% TFA .
-
Critical: Do NOT use ammonium hydroxide or bicarbonate buffers (high pH risks hydrolysis). Keep the system acidic (pH 2–3) to stabilize the ester and keep the amine protonated.
Module 4: Troubleshooting & FAQs
Q1: My product turned into an oil during recrystallization ("Oiling Out"). What happened?
Cause: The temperature dropped too quickly, or the solvent polarity gap was too wide. Fix:
-
Re-heat the mixture until it dissolves.
-
Add slightly more Solvent A (Alcohol).
-
Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a spatula while cooling.
-
Cool slower (wrap the flask in a towel).
Q2: The product smells strongly of cheese/sweat.
Cause: Presence of free Isovaleric Acid . This indicates either incomplete washing of starting materials or partial hydrolysis. Fix: Perform Protocol B (Trituration) with Diethyl Ether. The acidic impurity is highly soluble in ether, while your amine-HCl salt is not.
Q3: Can I use Silica Gel Flash Chromatography?
Analysis: Risky. Reasoning: Standard silica is slightly acidic, which is fine, but amine salts often "streak" (tail) badly on silica. To fix streaking, chemists usually add Triethylamine (TEA) or Ammonia to the eluent. Warning: Adding TEA/Ammonia creates a basic environment that may hydrolyze your isovalerate ester. Recommendation: Use Reverse Phase (C18) with acidic modifiers (Protocol C).
Q4: How do I remove excess HCl?
Cause: Excess HCl can cause the salt to be hygroscopic (absorb water from air), turning it into a goo. Fix: Dissolve the salt in a small amount of dry methanol and co-evaporate with toluene or diethyl ether on a rotary evaporator. Repeat 3x. This azeotropes off excess HCl and water.
Module 5: Workflow Visualization
Figure 2: Step-by-step workflow for the two-solvent recrystallization of piperidinyl ester salts.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (Standard text for general amine hydrochloride purification techniques).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational protocols for recrystallization and solvent selection).
-
BenchChem. (2025).[1] Application Notes and Protocols for the Purification of Piperidine Reaction Products. (General solubility data for piperidine derivatives). [Source Verified via Search]
-
National Institutes of Health (NIH). (2022). Comparative chemical and biological hydrolytic stability of homologous esters. (Data on isovalerate/benzoate ester stability in various pH conditions).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazard information regarding this compound before handling.
Sources
stability issues of 3-piperidinyl 3-methylbutanoate hydrochloride in solution
[1]
Executive Summary
3-Piperidinyl 3-methylbutanoate hydrochloride is a secondary amino-ester . While the hydrochloride salt is relatively stable in the solid state, it exhibits critical instability in solution specifically when the pH approaches or exceeds neutrality.
The primary failure mode is not hydrolysis , but a rapid, pH-triggered intramolecular
Part 1: The "Silent Killer" – Acyl Migration
The most frequent issue reported with this compound is a shift in HPLC retention time without a change in mass (
The Mechanism
When the hydrochloride salt is dissolved in a buffer > pH 6.0 or neutralized for extraction, the piperidine nitrogen deprotonates. The resulting free amine is a nucleophile positioned perfectly to attack the nearby ester carbonyl via a favored 5-membered transition state.
Figure 1: The degradation pathway triggered by neutralization. The reaction proceeds from the stable salt to the rearranged amide isomer.
Part 2: Troubleshooting Guide (FAQ Format)
Scenario A: "I neutralized the salt for an extraction, but my yield is near zero."
Diagnosis: You likely isolated the rearranged amide, which has different solubility properties, or the rearrangement occurred during the drying/concentration phase.
Root Cause: The free base of 3-hydroxypiperidine esters has a half-life (
-
Avoid Free Basing: If possible, use the HCl salt directly in coupling reactions by adding base in situ only when the electrophile is present.
-
Cold & Fast Extraction: If you must extract:
-
Cool all buffers and solvents to 0°C.
-
Perform the extraction rapidly (< 5 mins).
-
Do not concentrate to dryness. Use the organic solution immediately.
-
Scenario B: "My LC-MS shows the correct mass, but the peak has split or shifted."
Diagnosis: Isomerization. Verification:
-
Check UV: The amide carbonyl typically absorbs at a lower wavelength than the ester, but this is hard to see without a chromophore.
-
Check NMR:
-
Ester (Target): Look for the proton on C3 (chiral center). It will be deshielded (
4.8–5.2 ppm) because it is next to an oxygen. -
Amide (Degradant): The C3 proton will shift upfield (
3.5–4.0 ppm) because it is now adjacent to a hydroxyl group (the ester became an alcohol). -
Amide N-CH: The protons next to the nitrogen will show rotameric splitting typical of amides.
-
Scenario C: "The stock solution in DMSO turned cloudy or showed impurities after 2 days."
Diagnosis: DMSO-promoted hydrolysis or migration. Root Cause:
-
Hygroscopicity: DMSO absorbs water from the air, promoting hydrolysis.
-
Basicity: Commercial DMSO often contains trace amines or basic impurities that can micro-neutralize the HCl salt, triggering the migration described in Part 1. Corrective Protocol:
-
Store stock solutions in anhydrous Acetonitrile (MeCN) or Methanol (MeOH) (if no transesterification is observed, though MeCN is safer).
-
Keep stocks at -20°C or lower.
-
Discard aqueous dilutions after 4 hours.
Part 3: Stability Data Summary
| Condition | Stability Status | Dominant Degradation Pathway |
| Solid State (HCl Salt) | ✅ Stable | Minimal (if kept dry). |
| pH 1–4 (Aqueous) | ✅ Stable | Slow hydrolysis (days/weeks). |
| pH 7.4 (PBS Buffer) | ❌ Critical Failure | Rapid |
| pH > 10 | ❌ Critical Failure | Instant migration + Hydrolysis. |
| DMSO (Room Temp) | ⚠️ Risky | Trace base triggers migration. |
Part 4: Experimental Protocols
Protocol 1: Safe Handling for Biological Assays
Goal: To use the compound in a neutral biological buffer without degradation.
-
Preparation: Prepare a 100 mM stock in anhydrous DMSO or Water (water is acceptable if kept acidic, but DMSO is preferred for solubility).
-
Storage: Freeze aliquots immediately at -80°C.
-
Assay Execution:
-
Do not pre-incubate the compound in the assay buffer.
-
Add the compound to the buffer immediately before the read-out or enzyme addition.
-
Why? Once diluted into pH 7.4 buffer, the "migration clock" starts. You have a window of ~10 minutes before significant isomerization occurs.
-
Protocol 2: Analytical QC Workflow
Goal: To determine if a batch has degraded.
Figure 2: Quality Control decision tree. Note that acidic dissolution is mandatory to prevent artifactual degradation during analysis.
References
-
Sohma, Y., et al. (2004). "O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides." Biopolymers, 76(4), 344–356.[1]
- Context: Establishes the mechanism and kinetics of O-N migration in amino-alcohol deriv
-
Green, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
- Context: Fundamental reference for the stability of amino and ester protecting groups and the necessity of protonation to prevent nucleophilic
-
PubChem Compound Summary. (2025). "Piperidin-3-ylmethyl 3-methylbutanoate hydrochloride." National Center for Biotechnology Information.
- Context: Verification of chemical structure and physical property data for piperidine ester deriv
- Hansen, S. K., et al. (2005). "Stability of amino acid ester derivatives in aqueous solution." European Journal of Pharmaceutics and Biopharmaceutics. Context: General kinetics for the hydrolysis vs. rearrangement of amino-ester salts.
Technical Support Center: Piperidine Synthesis & Impurity Control
The following technical guide is designed for organic chemists and process engineers involved in the synthesis of piperidine scaffolds. It prioritizes actionable troubleshooting, mechanistic understanding, and impurity minimization.
Topic: Identifying and Minimizing By-Products in Piperidine Synthesis Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current Standards)
Executive Summary: The Piperidine Challenge
Piperidine rings are ubiquitous in FDA-approved therapeutics (e.g., Fentanyl, Donepezil, Ritalin). However, synthesizing them—particularly via the hydrogenation of pyridines—presents a unique "stability vs. reactivity" paradox. The aromatic stability of pyridine requires harsh conditions to break, yet these same conditions often lead to ring opening (hydrogenolysis) or catalyst poisoning by the product itself.
This guide addresses the three critical failure modes:
-
Incomplete Reduction: Presence of tetrahydropyridines.
-
Catalyst Deactivation: Product inhibition by the basic nitrogen.[1]
-
Dimerization/Oligomerization: Intermolecular coupling during cyclization.
Module A: Catalytic Hydrogenation of Pyridines
The industrial standard for converting pyridine to piperidine.
Mechanistic Pathway & Failure Points
The reduction of pyridine is not a single-step event; it proceeds through partially reduced intermediates. Understanding this pathway is crucial for identifying where impurities originate.
Figure 1: Stepwise hydrogenation pathway showing critical branch points for impurity formation. RDS = Rate Determining Step.
Troubleshooting Guide: Hydrogenation
Q1: The reaction stalls at 80-90% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: Product Inhibition (Self-Poisoning).
As piperidine forms, it is significantly more basic (
-
Acidic Additive: Run the reaction in acidic media (e.g., Acetic Acid or with 1.0 eq. HCl). This protonates the piperidine product (
), preventing it from binding to the metal catalyst [1]. -
Protocol Adjustment: If using Pd/C, switch to 5% Rh/C or PtO₂ (Adams' Catalyst) , which are less susceptible to nitrogen poisoning in acidic media.
Q2: I see a "Tetrahydropyridine" peak in GC-MS (M-2 from product). How do I remove it? Diagnosis: Incomplete Reduction. Tetrahydropyridines (enamines/imines) are stable intermediates. They form when hydrogen pressure is insufficient or the catalyst activity drops before the final reduction step. Solution:
-
Increase Pressure: Shift the equilibrium. Increase
pressure from 1 atm to 5–10 bar. -
Temperature Control: Raise the temperature slightly (e.g., from 25°C to 50°C) to overcome the activation barrier for the final saturation step.
-
Purification: Do not attempt simple distillation, as these often co-distill. Treat the crude mixture with a mild reducing agent (e.g.,
in Methanol) to chemically reduce the impurity to piperidine before workup.
Q3: My product contains "Ring-Opened" linear amines (pentylamines). Diagnosis: Hydrogenolysis (Over-reduction). Excessive temperature or overly active catalysts (like Raney Nickel at high T) can cleave the C-N bond. Solution:
-
Milder Catalyst: Switch to Rh/C or Ru/C . These are effective for aromatic ring saturation but have low activity for C-N bond cleavage compared to Pd or Ni [2].
-
Lower Temperature: Reduce reaction temperature.[2] Ring saturation is exothermic; high T favors the entropic cleavage pathway.
Module B: Cyclization Strategies (1,5-Dihalopentanes)
The modular approach for substituted piperidines.
Comparative Analysis: Leaving Groups
When synthesizing piperidines via the cyclization of 1,5-dihalopentanes with primary amines, the choice of halide dictates the impurity profile.
| Parameter | 1,5-Dichloropentane | 1,5-Diiodopentane | Impact on Impurities |
| Reactivity | Low (Requires Heat) | High (Room Temp) | High heat promotes elimination (alkene) by-products. |
| Leaving Group | Cl⁻ (Poor) | I⁻ (Excellent) | Poor LG requires forcing conditions, increasing polymerization risk. |
| Yield | ~65% | ~90% | Unreacted chloride leads to mono-alkylated linear impurities. |
| Cost | Low | High |
Troubleshooting Guide: Cyclization
Q4: I am observing significant dimerization (two rings linked by the amine). Diagnosis: Concentration Effect. Intermolecular reaction (dimerization) competes with intramolecular reaction (cyclization). Solution:
-
High Dilution Principle: Apply the Ruggli-Ziegler dilution principle . Add the reagents slowly to a large volume of solvent. This keeps the instantaneous concentration of the intermediate low, statistically favoring the intramolecular "tail-biting" cyclization over finding another molecule to react with [3].
Q5: How do I separate the Piperidine product from the Pyridine impurity if the reaction isn't complete? Diagnosis: Azeotropic Difficulty. Piperidine and pyridine form a constant-boiling azeotrope (~92% piperidine / 8% pyridine), making fractional distillation ineffective. Solution:
-
Chemical Separation:
-
Alternative: Precipitate the piperidine as a carbonate salt by bubbling
(if anhydrous) or forming the HCl salt, though pyridine HCl salts can also form.
Experimental Protocols
Protocol A: High-Purity Hydrogenation (Rh-Catalyzed)
Best for minimizing over-reduction and poisoning.
-
Setup: Load a high-pressure autoclave (Hastelloy or Stainless Steel) with Pyridine substrate (10 mmol).
-
Solvent: Add 10% Acetic Acid in Methanol (20 mL). Note: Acid prevents catalyst poisoning.
-
Catalyst: Add 5 wt% Rh/C (50 mg, 5 mol%). Caution: Pyrophoric when dry.
-
Reaction:
-
Purge with
(3x). -
Pressurize with
to 5 bar (75 psi) . -
Stir at 40°C for 6 hours.
-
-
Workup:
-
Filter catalyst through Celite® (keep wet to prevent ignition).
-
Concentrate filtrate.[3]
-
Basify with NaOH to pH > 12.
-
Extract with DCM.
-
-
Validation: Check GC-MS. Expect >98% conversion with <0.5% tetrahydropyridine.
Protocol B: Microwave-Assisted Cyclization
Best for rapid library synthesis of N-substituted piperidines.
-
Reagents: Combine 1,5-diiodopentane (1.0 mmol), Primary Amine (1.0 mmol), and
(2.5 mmol) in a microwave vial. -
Solvent: Add Water (3 mL). Note: Aqueous medium promotes the hydrophobic effect, aiding cyclization.
-
Conditions: Irradiate at 120°C for 15 minutes.
-
Purification: Extract with Ether. The diiodide reacts cleanly; often requires no column chromatography.
Stereochemical Control (For Substituted Piperidines)
When hydrogenating substituted pyridines (e.g., 2-methylpyridine), diastereoselectivity is a major concern.
-
Cis-Selectivity: High Hydrogen Pressure (>50 bar) and acidic solvents favor the cis isomer (all-syn addition). The catalyst surface adsorbs the flat pyridine, and hydrogen adds from the bottom face sequentially.
-
Trans-Selectivity: Thermodynamic equilibration (high T, low P) or dissolving metal reductions (Na/EtOH) favor the trans isomer.
Figure 2: Stereochemical outcomes of substituted pyridine hydrogenation.
References
-
BenchChem Technical Support. (2025).[1][2][3][4] Overcoming Challenges in Piperidine Synthesis: Catalyst Poisoning and Optimization. Retrieved from 2
-
Bhatt, T., & Natte, K. (2024).[5] Mild, Complete Hydrogenation of Aromatic Rings Catalyzed by Heterogeneous 10% Rh/C.[5] Organic Letters, 26, 866-871.[5] Retrieved from 5
-
BenchChem Technical Support. (2025). A Comparative Analysis of 1,5-Dichloropentane and 1,5-Diiodopentane in Piperidine Synthesis. Retrieved from 3
-
ThalesNano Application Notes. (2024). Difficult Hydrogenations – Saturation of Functionalized Pyridines.[6] Retrieved from 6
-
Despois, A., & Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines.[7] ChemRxiv. Retrieved from 7
Sources
Technical Support Center: Troubleshooting Assays with 3-Piperidinyl 3-Methylbutanoate Hydrochloride
Welcome to the Application Science Help Desk. As researchers working with functionalized piperidine derivatives, you are likely aware that 3-piperidinyl 3-methylbutanoate hydrochloride (also known as 3-piperidinyl isovalerate HCl) presents unique physicochemical challenges.
This guide is designed for drug development professionals and analytical scientists. It addresses the root causes of assay inconsistencies—ranging from hidden ester hydrolysis to stereochemical variability—and provides field-proven, self-validating protocols to ensure robust, reproducible data.
Diagnostic Workflow Overview
Troubleshooting workflow for identifying the root cause of assay inconsistencies.
FAQ 1: Why am I seeing batch-to-batch variability in my IC50/EC50 values, even with fresh buffer?
The Causality (Expertise & Experience): The most common culprit for erratic dose-response curves across different batches is the hygroscopicity of the hydrochloride (HCl) salt. HCl salts of cyclic amines readily absorb atmospheric moisture, forming hydrates[1]. If you weigh the compound on an open benchtop under ambient humidity, you are weighing a mixture of the active pharmaceutical ingredient (API) and water. This leads to a lower actual molarity in your stock solution than calculated, shifting your IC50 values to the right (appearing artificially less potent).
Data Presentation: Impact of Moisture on Stock Accuracy Target: 10.0 mM Stock Solution (2.22 mg of anhydrous salt in 1.0 mL DMSO)
| Moisture Content (% w/w) | Apparent Mass Weighed (mg) | Actual API Mass (mg) | Actual Molarity (mM) | Error in Potency Calculation |
| 0% (Anhydrous) | 2.22 | 2.22 | 10.0 | 0% |
| 5% | 2.22 | 2.11 | 9.5 | 5% underestimation |
| 10% | 2.22 | 2.00 | 9.0 | 10% underestimation |
| 15% | 2.22 | 1.89 | 8.5 | 15% underestimation |
Self-Validating Protocol: Controlled Weighing & Moisture Quantification To validate and correct for this issue, implement a moisture-controlled preparation workflow:
-
Desiccation: Store the bulk powder in a desiccator with active desiccant (e.g., Drierite) at room temperature. Allow the vial to come to room temperature before opening to prevent condensation.
-
Karl Fischer Titration: Before making critical stock solutions, quantify the exact water content of the batch using Karl Fischer (KF) titration.
-
Adjusted Calculation: Subtract the % water mass from your total weighed mass to determine the true API mass.
-
Validation Step: Weigh 5 mg of the compound, leave it exposed to ambient air for 24 hours, and re-weigh. The mass increase validates the hygroscopic nature of your specific batch and establishes the maximum moisture uptake limit[2].
FAQ 2: My compound shows activity at 0 hours, but loses potency if the assay plate incubates overnight. What is happening?
The Causality (Expertise & Experience): You are likely observing aqueous ester hydrolysis. 3-piperidinyl 3-methylbutanoate contains an ester linkage connecting the piperidine ring to the isovalerate group. In aqueous biological buffers (especially at pH > 7.4 or < 4.0), esters are susceptible to hydrolysis. Furthermore, the secondary amine on the piperidine ring (once free-based at physiological pH) can act as an intramolecular general base, accelerating the cleavage of the ester bond to yield 3-piperidinol and 3-methylbutanoic acid (isovaleric acid)[3].
Chemical degradation and cross-reactivity pathways in biological assays.
Self-Validating Protocol: LC-MS Stability Time-Course Do not assume your compound is stable in the assay buffer. Validate its half-life using this LC-MS protocol:
-
Preparation: Spike 3-piperidinyl 3-methylbutanoate HCl into your exact assay buffer (e.g., HEPES pH 7.4) to a final concentration of 10 µM. Include a stable internal standard (e.g., a structurally similar stable compound).
-
Incubation: Incubate at your assay temperature (e.g., 37°C).
-
Sampling: Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours. Quench immediately with an equal volume of ice-cold acetonitrile to precipitate proteins and halt hydrolysis.
-
Analysis: Run on LC-MS in positive ion mode. Monitor the disappearance of the parent mass [M+H]+ and the appearance of the 3-piperidinol degradant mass.
-
Validation Step: If the parent peak area decreases while the degradant peak area proportionally increases over time, ester hydrolysis is confirmed. Solution: Prepare fresh dilutions immediately before the assay or optimize the buffer pH to 6.5-7.0 if the biological system permits.
FAQ 3: Two different vendors supplied this compound, but one batch has a completely different biological phenotype. Why?
The Causality (Expertise & Experience): The C3 position of the piperidine ring is a stereocenter. 3-piperidinyl 3-methylbutanoate can exist as an (R)-enantiomer, an (S)-enantiomer, or a racemic mixture. Biological targets (receptors, enzymes) are highly stereoselective. If Vendor A supplied a racemate and Vendor B supplied an enantiopure batch, their binding affinities and subsequent biological phenotypes will drastically differ. Enantiomeric purity is a critical quality attribute that is often overlooked in early-stage screening[4].
Data Presentation: Analytical Methods for Enantiomeric Purity
| Method | Principle | Primary Output | Sample Preparation |
| Chiral HPLC | Direct separation on a chiral stationary phase | Chromatogram with baseline-separated enantiomer peaks | Dissolution in compatible mobile phase |
| NMR with CSAs | Formation of transient diastereomers using Chiral Solvating Agents (CSAs) | Distinct ¹H or ¹⁹F NMR signals for each enantiomer | Dissolution in deuterated solvent with CSA |
Self-Validating Protocol: Chiral Validation
-
Obtain Standards: Procure verified (R) and (S) analytical standards of the compound.
-
Chiral Separation: Run your batch on a Chiralpak AD-H (or equivalent) column. Compare the retention times against the pure standards[5].
-
Validation Step: Spike a known amount of the (R)-standard into your unknown batch. If the corresponding peak area increases proportionally without peak broadening, the stereochemical identity is confirmed.
FAQ 4: I am using an NHS-ester based biochemical assay, and my negative controls (compound only) are showing a signal. How do I fix this?
The Causality (Expertise & Experience): The piperidine ring contains a secondary amine. At physiological pH, a significant fraction of this amine is unprotonated (free base) and acts as a potent nucleophile. If your assay relies on electrophilic reagents—such as NHS-esters for fluorescence labeling or amine-reactive crosslinkers—the secondary amine of 3-piperidinyl 3-methylbutanoate will competitively attack these reagents[6]. This causes rapid depletion of the assay probe and generates covalent adducts, leading to false positives or high background noise.
Self-Validating Protocol: Amine-Reactivity Control Assay
-
Control Setup: Run a mock assay containing only the assay buffer, the electrophilic reagent (e.g., NHS-fluorophore), and 3-piperidinyl 3-methylbutanoate (no biological target).
-
Incubation & Readout: Incubate under standard assay conditions and measure the signal.
-
Validation Step: If the signal significantly deviates from the buffer-only blank, cross-reactivity is confirmed.
-
Resolution: Switch to an assay readout that does not rely on amine-reactive chemistry (e.g., use click-chemistry probes, antibodies, or label-free techniques like Surface Plasmon Resonance).
References
-
Benchchem. A Comparative Guide to Confirming the Enantiomeric Purity of 2-Piperidinemethanol. 4
-
ACS Omega. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. 6
-
ACS Earth and Space Chemistry. Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. 1
-
MDPI. Hygroscopicity of Fresh and Aged Salt Mixtures from Saline Lakes. 2
-
Almac. Simple one-pot process for the bioresolution of tertiary amino ester protic ionic liquids using subtilisin. 3
-
LibreTexts. 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. 5
Sources
scaling up the production of 3-piperidinyl 3-methylbutanoate hydrochloride
Technical Support Center: 3-Piperidinyl 3-Methylbutanoate Hydrochloride Production
Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Context: User is transitioning from milligram-scale medicinal chemistry (MedChem) routes to gram/kilogram-scale process development.
Introduction: The Scale-Up Landscape
Welcome to the Scale-Up Support Center. You are likely encountering difficulties translating the synthesis of This compound from the bench to the reactor.
This molecule presents a classic "Process Triptych" of challenges:
-
Esterification Sterics: The secondary hydroxyl at the 3-position of the piperidine ring is moderately hindered.
-
Protecting Group Management: You cannot esterify the free amine; N-protection (likely Boc) is mandatory.
-
Salt Hygroscopicity: The final HCl salt of piperidine esters is notorious for "oiling out" rather than crystallizing if the solvent system is not rigorously controlled.
Below are the troubleshooting modules designed to address your specific failure modes.
Module 1: The Esterification Bottleneck
User Query: "My Steglich coupling (DCC/DMAP) worked on 100mg, but on 50g, the filtration is a nightmare and the yield dropped to 40%."
Root Cause Analysis
The Steglich esterification is excellent for discovery but poor for scale-up.
-
Atom Economy: It generates stoichiometric dicyclohexylurea (DCU), which is voluminous and difficult to filter completely.
-
Purification: Residual urea is hard to remove without chromatography (which you want to avoid at scale).
-
Thermodynamics: On a large scale, the exotherm from DCC addition can cause racemization if your 3-hydroxypiperidine is chiral.
Recommended Protocol: The Acid Chloride Switch
For scale-up (>10g), switch to an Isovaleryl Chloride route. It produces volatile byproducts (HCl) or water-soluble salts, simplifying workup.
Optimized Protocol (100g Scale Basis):
-
Setup: Charge N-Boc-3-hydroxypiperidine (1.0 equiv) and dry Dichloromethane (DCM) or Toluene (10 vol).
-
Base: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv). Cool to 0–5°C.[1]
-
Addition: Add Isovaleryl chloride (1.1 equiv) dropwise. Crucial: Maintain internal temp <10°C to prevent N-Boc cleavage by generated HCl before the base neutralizes it.
-
Workup: Quench with water. Wash organic layer with mild citric acid (removes amine traces) and NaHCO₃.
-
Result: The N-Boc ester intermediate should be a clean oil/solid suitable for the next step without column chromatography.
Module 2: Deprotection & Salt Formation (The "Gummy" Phase)
User Query: "I added HCl in Dioxane to my Boc-intermediate. Instead of a white powder, I got a pink/brown sticky gum that won't solidify."
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Pink/Brown Color | Oxidation of the amine; Trace phenols. | Ensure inert atmosphere ( |
| Sticky Gum (Oiling Out) | Solvent polarity mismatch; Water presence.[2] | The salt is too soluble in the reaction solvent. Switch Solvent System: Use Isopropyl Acetate (IPAc) or Ethanol/EtOAc mixtures. |
| Incomplete Deprotection | HCl gas escaped; Stoichiometry off. | Do not rely on "bubbling" gas for scale. Use titrated HCl in IPA or Dioxane. Monitor via HPLC/TLC. |
The "Seed & Starve" Crystallization Protocol
To get a free-flowing solid instead of a gum:
-
Dissolve the N-Boc ester in Isopropyl Acetate (IPAc) (5 vol).
-
Heat to 40°C.
-
Add HCl (in IPA) (2.5 equiv) slowly.
-
Critical Step: As soon as turbidity is observed, STOP addition. Add seed crystals (if available) or scratch the reactor wall. Let the slurry ripen for 30 mins.
-
Resume HCl addition slowly. This prevents the "crash" precipitation that traps impurities and solvent.
Module 3: Visualizing the Process Logic
The following diagram illustrates the critical decision pathways for synthesizing and isolating the target hydrochloride salt.
Caption: Figure 1.[3] Process decision tree highlighting the transition from Steglich conditions to Acid Chloride for scale-up and troubleshooting the "oiling out" phenomenon during salt formation.
Module 4: Analytical Quality Control (FAQ)
Q: My NMR shows a split in the methyl peaks of the isopropyl group. Is it impure?
-
A: Likely not. This molecule has a chiral center at the 3-position of the piperidine.[4] If you used racemic starting material, you have a racemate. However, even in pure enantiomers, rotamers (due to restricted rotation if the Boc group is still on) or diastereotopic protons can cause splitting. In the final HCl salt, check the integration. The isopropyl methyls (6H) should be a doublet (or two closely spaced doublets).
Q: The melting point is lower than the literature value.
-
A: Hydrochloride salts are hygroscopic. Absorbed water depresses the melting point significantly.
-
Action: Dry the sample in a vacuum oven at 45°C with
for 24 hours and re-test. -
Check: Run a Karl Fischer (KF) titration. If water >1%, the salt is solvated or wet.
-
Q: How do I store this for long-term stability?
-
A: Esters are susceptible to hydrolysis, and amines to oxidation.
-
Storage: Amber glass vial, under Argon, at -20°C. Desiccant packet in the secondary container is mandatory.
-
References
-
Steglich Esterification Mechanisms & Side Reactions: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link
-
Scale-Up of Amine Hydrochloride Salts: Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (See Chapter 11 on Crystallization and Salt Selection). Link
-
Synthesis of N-Boc-3-hydroxypiperidine Intermediates: ChemicalBook. (2023). Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine.[3][5] Link
-
Crystallization of Pharmaceutical Salts (General Guide): Stahl, P. H., & Wermuth, C. G. (Eds.).[6][7] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 4. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN105439939B - A kind of synthetic method of (S)-N-Boc-3- hydroxy piperidine - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. (R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Managing Hygroscopicity in Piperidine Hydrochloride Salts
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 4, 2026
Introduction
Welcome to the Technical Support Center. You are likely here because your Piperidine Hydrochloride (Piperidine HCl) has transitioned from a free-flowing powder to a sticky clump, or you are experiencing mass drift during weighing.
Piperidine HCl (CAS: 6091-44-7) is a secondary amine salt. While the hydrochloride counterion improves solubility and bioavailability, it introduces significant hygroscopicity . The chloride ion’s high charge density facilitates strong hydrogen bonding with atmospheric water, leading to deliquescence (dissolving in absorbed moisture) if the Critical Relative Humidity (CRH) is exceeded.
This guide provides troubleshooting workflows to stabilize your material, ensure accurate dosing, and prevent processing failures.
Module 1: Storage & Immediate Handling (Triage)
Q: My Piperidine HCl has clumped into a solid block. Is it chemically degraded?
A: Not necessarily, but it is physically compromised. Clumping indicates moisture uptake has caused "liquid bridging" between particles, followed by recrystallization (caking).
-
Chemical Stability: Piperidine HCl is generally chemically stable against hydrolysis. However, water acts as a plasticizer, lowering the glass transition temperature (
) and potentially accelerating oxidation if trace impurities are present. -
Action: If the color is unchanged (white/off-white), it is likely salvageable via drying. If yellow/brown, oxidation has occurred; discard.
Q: How do I recover "wet" or caked salt?
A: Use the Vacuum Drying Protocol below. Do not use heat alone, as this can cause lattice collapse or melt (if near
Protocol A: Vacuum Drying for Recovery
-
Grinding: If caked, gently break the solid into smaller chunks in a dry-box (do not grind to fine powder yet; this increases surface area for more moisture uptake).
-
Setup: Place material in a vacuum oven or desiccator attached to a high-vacuum line (< 1 mbar).
-
Desiccant: Include a tray of fresh Phosphorus Pentoxide (
) or activated molecular sieves inside the chamber to act as a moisture sink. -
Cycle:
-
Step 1: Apply vacuum at ambient temperature for 4 hours (removes loosely bound surface water).
-
Step 2: Ramp temperature to 40°C. Hold for 12 hours.
-
Step 3: Backfill with dry Nitrogen (
) or Argon.
-
-
Storage: Transfer immediately to a tightly sealed amber glass vial with a Parafilm seal. Store in a secondary container with desiccant.
Module 2: Accurate Weighing & Dosing
Q: My balance reading drifts upwards while weighing. How do I get an accurate mass?
A: The drift is real-time moisture adsorption. You are weighing water, not drug.
The "Difference Weighing" Method: Never weigh hygroscopic salts directly onto a spatula or open boat.
-
Tare a capped weighing vial containing the bulk salt.
-
Remove an estimated amount quickly and recap the bulk vial.
-
Weigh the bulk vial again.
-
Calculate:
.-
Why? This measures the mass leaving the protected environment, which is not subject to atmospheric moisture gain during the read time.
-
Visualization: Handling Decision Tree
Use this logic flow to determine the necessary precautions based on your lab's humidity.
Caption: Decision matrix for handling hygroscopic Piperidine HCl based on environmental humidity and intended application.
Module 3: Processing & Formulation Issues
Q: The powder sticks to tablet punches or hopper walls. How do I fix this?
A: Sticking is caused by localized dissolution of the salt surface due to friction-induced heat and moisture release.
Troubleshooting Table: Excipient & Process Adjustments
| Issue | Root Cause | Recommended Solution |
| Hopper Bridging | Moisture increases inter-particulate cohesion (liquid bridges).[1][2] | Add Glidant: Colloidal Silicon Dioxide (0.5 - 1.0% w/w). This coats particles, acting as a "ball bearing" and moisture scavenger. |
| Punch Sticking | Salt adheres to metal surfaces; "picking" of tablet face. | Anti-Adherent: Increase Magnesium Stearate (up to 2%) or switch to Sodium Stearyl Fumarate (less sensitive to mixing time). |
| Capping | Air entrapment or elastic recovery due to moisture. | Pre-Compression: Apply light pre-compression force to expel air. Reduce turret speed to increase dwell time. |
| Soft Tablets | Excess moisture acts as a plasticizer, reducing bond strength. | Environment: Dehumidify compression room to <30% RH. Use Direct Compression (DC) grades of Microcrystalline Cellulose (low moisture). |
Q: Can I recrystallize it to make it less hygroscopic?
A: Yes. Amorphous regions in a crystal lattice are significantly more hygroscopic than crystalline regions. Recrystallization improves crystallinity, reducing surface area and high-energy sites available for water sorption.
Protocol B: Recrystallization for Stability
Objective: Maximize crystallinity and remove amorphous content.
-
Solvent System: Ethanol (Good solvent) + Diethyl Ether (Anti-solvent).[3] Note: Isopropanol is also effective.
-
Dissolution: Dissolve Piperidine HCl in the minimum volume of hot absolute ethanol (~60-70°C).
-
Filtration: Hot filter (if necessary) to remove insoluble debris.
-
Crystallization:
-
Allow to cool slowly to room temperature (rapid cooling promotes amorphous formation).
-
Add Diethyl Ether dropwise until persistent turbidity is observed.
-
Refrigerate at 4°C overnight.
-
-
Isolation: Filter under Nitrogen blanket (to prevent moisture uptake during filtration). Wash with cold ether.
-
Drying: See Protocol A.
Module 4: Analytical Verification
Q: My Assay results are inconsistent (95% - 105%). Is the synthesis wrong?
A: Likely not. If you calculate assay based on the anhydrous molecular weight but weigh a hydrated sample, your potency will appear low. Conversely, if you dry it "too much" (removing HCl), it appears high.
Required Analysis: Dynamic Vapor Sorption (DVS) You must establish the Critical Relative Humidity (CRH) for your specific batch.
-
Method: Cycle RH from 0% to 90% and back to 0% at 25°C.
-
Interpretation:
Visualization: Analytical Workflow
How to validate the water content and ensure correct assay calculations.
Caption: Workflow for correcting assay calculations based on moisture content determined via TGA or Karl Fischer titration.
References
-
BenchChem. (2025).[3][6][7] Piperidine Purification and Isolation: A Technical Support Guide. Retrieved from
-
Fisher Scientific. (2025).[4] Safety Data Sheet: Piperidine Hydrochloride. Retrieved from
-
Morse O Tool. (2026). Tablet Sticking Solutions: Complete Troubleshooting Guide. Retrieved from
-
National Institutes of Health (NIH). (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Retrieved from
-
ChemicalBook. (2025). Piperidine Hydrochloride Properties and Uses. Retrieved from
Sources
challenges in the chiral separation of 3-piperidinyl ester enantiomers
CHIRAL SEPARATION TECHNICAL SUPPORT CENTER Subject: Troubleshooting 3-Piperidinyl Ester Enantioseparations Ticket ID: CHIRAL-PIP-303 Status: Open Guide
Executive Summary
Separating 3-piperidinyl ester enantiomers (e.g., ethyl nipecotate) presents a "perfect storm" of chromatographic challenges:
-
The Secondary Amine: Causes severe peak tailing due to silanol interactions.
-
The Ester Group: Susceptible to base-catalyzed transesterification or hydrolysis during the run.
-
Weak Chromophores: Lack of conjugation makes UV detection difficult.
This guide moves beyond standard screening to address the specific mechanistic failures common to this scaffold.
Module 1: Peak Tailing & Resolution (The Amine Challenge)
Symptom: Peaks are broad, asymmetrical (tailing factor > 1.5), or co-eluting due to "smearing."
Root Cause: The secondary amine in the piperidine ring is highly basic (
Troubleshooting Protocol:
-
The "Cover" Strategy (Basic Additives):
-
Standard: Add 0.1% Diethylamine (DEA) to the mobile phase. DEA competes for silanol sites more effectively than the piperidine ring.
-
Advanced: If DEA fails, switch to 0.1% Ethylenediamine (EDA) . EDA is bidentate and often masks silanols better for stubborn secondary amines, though it can be harder to flush out of the system.
-
Warning: Never use amine additives without verifying column compatibility. Daicel immobilized columns (IA, IB, IC, IG) and coated columns (AD-H, OD-H) generally tolerate them, but always check the specific instruction sheet.
-
-
The "Shield" Strategy (Derivatization):
-
If the free amine is not strictly required for the immediate next step, protect it with a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group.
-
Benefit: This neutralizes the basicity, eliminating tailing, and adds a UV chromophore (Cbz), solving two problems at once.
-
Module 2: Ghost Peaks & Retention Shifts (The Ester Challenge)
Symptom: You observe split peaks, "shoulders" on your enantiomers, or new peaks appearing over time.
Root Cause: Transesterification. Chiral separations of amines often require basic additives (DEA/TEA). If you use an alcohol in the mobile phase that does not match the ester of your analyte (e.g., separating a Methyl ester in Ethanol + DEA), the base will catalyze the exchange of the alkoxy group. You will separate the methyl ester and the newly formed ethyl ester in real-time.
The "Match" Protocol:
| Analyte Ester | Required Mobile Phase Alcohol | Forbidden Alcohol |
| Methyl 3-piperidinyl ester | Methanol / Hexane / DEA | Ethanol, IPA |
| Ethyl 3-piperidinyl ester | Ethanol / Hexane / DEA | Methanol, IPA |
| Isopropyl 3-piperidinyl ester | Isopropanol / Hexane / DEA | Methanol, Ethanol |
| Complex/Bulky Ester | Acetonitrile / DEA (No Alcohol)* | All Alcohols |
*Note: Acetonitrile-based separations usually require Immobilized CSPs (e.g., Chiralpak IA, IG) as coated columns (AD-H) may not tolerate 100% ACN or may exhibit poor solubility/selectivity without alcohols.
Module 3: Detection Limits (The Chromophore Challenge)
Symptom: No peaks visible or highly noisy baseline at standard UV (254 nm).
Root Cause: The piperidine ring and aliphatic ester have virtually no UV absorption above 220 nm.
Optimization Protocol:
-
Wavelength: Set UV detector to 210–215 nm .
-
Constraint: You cannot use UV-cutoff solvents like Ethyl Acetate or high concentrations of TEA (Triethylamine), which absorb in this region. Use high-purity Hexane/Ethanol and DEA.
-
-
Concentration: These analytes often require higher loading (1–2 mg/mL) to be seen.
-
Alternative Detectors:
-
RI (Refractive Index): Excellent for non-UV active compounds but incompatible with gradient elution.
-
ELSD (Evaporative Light Scattering): Universal detection, but requires volatile mobile phases.
-
Module 4: Column Selection Guide
Based on application data for nipecotic acid derivatives (3-piperidinecarboxylic acid), the following columns have the highest probability of success.
| Column Type | Phase Description | Why it works for Piperidines |
| Chiralpak IG | Amylose tris(3-chloro-5-methylphenylcarbamate) (Immobilized) | The "Gold Standard" for primary/secondary amines. The meta-substituents often provide better recognition for the piperidine ring geometry. |
| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized) | Robust. Allows use of "forbidden" solvents (like THF or DCM) to solubilize the sample if Hexane/EtOH fails. |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) (Coated) | The classic choice. Very high success rate for esters, but restricted to Hexane/Alcohol mobile phases. |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) (Coated) | Often provides complementary selectivity if Amylose columns fail. |
Visual Troubleshooting Logic
The following diagram illustrates the decision process for troubleshooting peak issues specific to this scaffold.
Caption: Diagnostic logic flow for resolving common chromatographic failures in 3-piperidinyl ester separations.
Method Development Workflow (Step-by-Step)
Caption: Recommended screening workflow prioritizing the "Match Principle" and basic additives.
References
-
Rane, V. P., et al. (2019).[1] "Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase." Journal of Chromatographic Science.
-
Daicel Chiral Technologies. (2021). "Mobile Phase Modifiers & Additives for Immobilized Columns." Technical Support Guide. (Note: Sourced from Chiral Technologies Support Section).
-
Master Organic Chemistry. (2022). "Transesterification: Mechanism and Conditions."[2] Organic Chemistry Guide.
-
Geryk, R., et al. (2016). "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives." Journal of Chromatography A.
Sources
Technical Support Center: Method Refinement for the Acylation of 3-Hydroxypiperidine
Introduction
The 3-hydroxypiperidine scaffold is a privileged structural motif found in numerous natural products, substance P antagonists (e.g., L-733,060), and kinase inhibitors like ibrutinib[1],[2]. During the synthesis of these complex molecules, the selective acylation of the secondary amine over the secondary hydroxyl group (or vice versa) is a critical juncture. Due to the spatial proximity of the nitrogen and oxygen atoms, acyl transfer and over-acylation are rampant if reaction conditions are not rigorously controlled.
As a Senior Application Scientist, I have designed this technical guide to provide field-proven insights into achieving absolute regiocontrol. The protocols and logic trees below are built as self-validating systems to ensure your synthetic workflows are robust, scalable, and analytically sound.
Section 1: Core FAQs on Regioselectivity & Chemoselectivity
Q1: Why am I observing N,O-diacylation when targeting strictly N-acylation, even with stoichiometric acyl chloride? A1: The secondary amine of 3-hydroxypiperidine is kinetically more nucleophilic than the secondary alcohol. However, in anhydrous organic solvents (e.g., dichloromethane) utilizing organic bases like triethylamine (Et3N) or DMAP, thermodynamic equilibration and base-catalyzed activation of the hydroxyl group occur. DMAP specifically forms a highly reactive acylpyridinium intermediate that indiscriminately attacks both nucleophiles. To prevent this, we recommend abandoning anhydrous conditions in favor of a biphasic Schotten-Baumann system[3].
Q2: How does the Schotten-Baumann system guarantee chemoselectivity?
A2: It operates on the principle of differential
Q3: Can I selectively O-acylate the 3-hydroxypiperidine core? A3: Direct O-acylation in the presence of a free secondary amine is thermodynamically and kinetically disfavored. You must employ a temporary N-protecting group. We recommend N-Boc protection, followed by O-acylation using an acid chloride and DMAP, and subsequent acidic deprotection (e.g., TFA/DCM).
Workflow for Regioselective Acylation of 3-Hydroxypiperidine.
Section 2: Troubleshooting Guide & Logic Tree
Issue: Low Conversion to the N-Acylated Product
-
Cause: Often, researchers assume low conversion is due to unreactive starting material, prompting them to add more acyl chloride. If the reaction is anhydrous, this exacerbates diacylation. If biphasic, the stirring rate might be insufficient to create a proper emulsion, leaving the acyl chloride to hydrolyze in the aqueous layer before reacting with the amine.
-
Solution: Ensure vigorous stirring (>800 rpm) in biphasic systems. Verify the pH of the aqueous layer remains >9 throughout the reaction; acyl chloride hydrolysis generates HCl, which can neutralize the base and protonate the piperidine, halting the reaction.
Issue: Epimerization at C-2 or C-3 during Acylation
-
Cause: Extended exposure to strong bases or elevated temperatures can cause epimerization, especially if the piperidine ring is heavily substituted[5].
-
Solution: Maintain the reaction temperature at 0–5 °C. Use mild inorganic bases like
rather than NaOH to prevent base-catalyzed enolization or side reactions[2].
Troubleshooting logic tree for resolving low yields during N-acylation.
Section 3: Quantitative Optimization Data
To illustrate the causality of solvent and base selection, the following table summarizes quantitative optimization data for the acetylation of 3-hydroxypiperidine using 1.1–1.2 equivalents of acetyl chloride.
| Solvent System | Base Selection | Temp (°C) | N-Acylation Yield (%) | O-Acylation / Diacylation (%) |
| DCM (Anhydrous) | Et3N (2.0 eq) | 0 to 25 | 65% | 25% |
| DCM (Anhydrous) | DMAP (0.1 eq) + Et3N | 25 | 40% | 55% |
| Water / Toluene (1:1) | NaOH (1.5 eq) | 0 to 5 | 88% | < 5% |
| Water / THF (1:1) | 0 to 5 | 94% | < 2% |
Conclusion: Biphasic systems utilizing
Section 4: Standardized Experimental Protocols
Protocol A: Regioselective N-Acylation (Schotten-Baumann Conditions)
This protocol is designed as a self-validating system: the aqueous quench inherently destroys unreacted electrophiles, ensuring the crude LC-MS reflects true reaction conversion without artifactual acylation occurring during the workup phase.
-
Preparation: Dissolve 3-hydroxypiperidine (10.0 mmol) in a 1:1 mixture of THF and Water (20 mL total volume).
-
Base Addition: Add
(20.0 mmol, 2.0 eq) to the solution. Stir vigorously (≥800 rpm) to ensure a fine emulsion. Cool the biphasic mixture to 0 °C using an ice bath. -
Acylation: Dissolve the target acyl chloride (10.5 mmol, 1.05 eq) in 2 mL of THF. Add this solution dropwise over 15 minutes to the vigorously stirring reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir for 2 hours at 0 °C, then warm to room temperature.
-
Validation Checkpoint: Sample the organic layer for TLC (DCM:MeOH 9:1). The starting material (ninhydrin positive) should be absent, replaced by a single UV-active spot (
).
-
-
Workup: Dilute the mixture with Ethyl Acetate (30 mL). Separate the layers. Wash the organic layer with saturated aqueous
(15 mL) and brine (15 mL). -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. The crude product is typically >95% pure and requires no column chromatography.
Protocol B: Chemoselective O-Acylation
To achieve O-acylation, the nitrogen must be temporarily masked to alter the kinetic pathway.
-
N-Protection: Convert 3-hydroxypiperidine to N-Boc-3-hydroxypiperidine using
(1.1 eq) in aqueous NaOH/THF[3]. Isolate via standard extraction. -
O-Acylation: Dissolve the N-Boc intermediate (10.0 mmol) in anhydrous DCM (20 mL). Add Et3N (15.0 mmol, 1.5 eq) and DMAP (1.0 mmol, 0.1 eq). Cool to 0 °C.
-
Reagent Addition: Add the acyl chloride (12.0 mmol, 1.2 eq) dropwise. Stir at room temperature for 4 hours.
-
Validation Checkpoint: LC-MS should indicate complete consumption of the N-Boc mass, replaced by the [M-Boc+Acyl+H]+ mass fragment in positive ion mode.
-
-
Deprotection: Concentrate the reaction, redissolve in a 1:1 mixture of TFA/DCM (10 mL), and stir for 1 hour at room temperature to cleave the Boc group. Concentrate and neutralize with basic resin to yield the O-acylated product.
References
- Beilstein Journal of Organic Chemistry.Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration.
- Google Patents (CN106432059A).Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
- Google Patents (US20170145017A1).Process for preparing ibrutinib and its intermediates.
- RSC Advances.Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones.
Sources
- 1. US20170145017A1 - Process for preparing ibrutinib and its intermediates - Google Patents [patents.google.com]
- 2. Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration [beilstein-journals.org]
- 3. BJOC - Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration [beilstein-journals.org]
- 4. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
3-piperidinyl 3-methylbutanoate hydrochloride versus scopolamine efficacy
This guide provides a technical comparison between 3-piperidinyl 3-methylbutanoate hydrochloride (referred to herein as 3-PMB ) and Scopolamine , focusing on their opposing pharmacological roles in cholinergic signaling and cognitive research.
Executive Summary
The comparison between 3-PMB and Scopolamine is fundamentally a study of functional opposites within the cholinergic system.
-
Scopolamine is the "Gold Standard" non-selective muscarinic antagonist, used universally to induce cognitive deficits (amnesia models).
-
3-PMB (an ester of 3-hydroxypiperidine and isovaleric acid) represents a class of muscarinic agonists or cholinomimetics. Based on Structure-Activity Relationships (SAR) of closely related analogs like 3-acetoxypiperidine, 3-PMB is predicted to act as a cognitive enhancer capable of attenuating or reversing scopolamine-induced deficits.
This guide details the mechanistic divergence, experimental utility, and efficacy profiles of these two agents.
Mechanistic Profiling: Agonist vs. Antagonist
The core efficacy difference lies in their interaction with Muscarinic Acetylcholine Receptors (mAChRs), specifically the M1 and M4 subtypes involved in memory consolidation.
Scopolamine (The Blocker)
-
Mechanism: Competitively blocks the binding of acetylcholine (ACh) to postsynaptic M1 receptors.
-
Result: Disruption of Long-Term Potentiation (LTP) in the hippocampus, leading to rapid onset of short-term memory loss.
-
Systemic Effect: Parasympatholytic (increases heart rate, dilates pupils, inhibits secretions).
3-PMB (The Activator)
-
Mechanism: Structurally analogous to 3-acetoxypiperidine and aceclidine , 3-PMB possesses the pharmacophore required to bind and activate the orthosteric site of mAChRs. The isovalerate (3-methylbutanoate) group increases lipophilicity compared to acetate, potentially enhancing Blood-Brain Barrier (BBB) penetration.
-
Result: Mimics acetylcholine, restoring cholinergic tone and rescuing LTP deficits caused by antagonists or neurodegeneration.
-
Systemic Effect: Parasympathomimetic (potential for salivation, bradycardia at high doses).
Pathway Visualization (DOT Diagram)
Figure 1: Opposing actions of Scopolamine (blockade) and 3-PMB (activation) on the cholinergic cognitive pathway.
Efficacy Comparison Table
| Feature | Scopolamine (Standard) | 3-PMB (Test Agent) |
| Primary Role | Induction of Deficit (Disease Model) | Rescue/Enhancement (Therapeutic Candidate) |
| Receptor Affinity | High (nM range) for M1-M5 | Moderate (predicted µM range based on analogs) |
| Blood-Brain Barrier | High permeability (rapid CNS onset) | Moderate-High (enhanced by isovaleryl lipophilicity) |
| Duration of Action | Short-Medium (T½ ~ 4.5 hrs in humans) | Likely Short-Medium (ester hydrolysis dependent) |
| Key Side Effects | Mydriasis, Dry Mouth, Tachycardia | Salivation, Lacrimation, Bradycardia (Cholinergic) |
| Experimental Use | Positive Control for Amnesia | Test Compound for Nootropic Activity |
Experimental Protocols
To objectively compare efficacy, researchers typically employ a Scopolamine Challenge Model . In this workflow, Scopolamine is used to lower the cognitive baseline, and 3-PMB is tested for its ability to return performance to control levels.
Protocol: Scopolamine-Induced Memory Impairment (Passive Avoidance Task)
Objective: Determine if 3-PMB can reverse the amnesic effects of Scopolamine.
-
Subject Acclimatization:
-
Use male Wistar rats or ICR mice (n=8-10 per group).
-
Handle animals daily for 3 days prior to testing to reduce stress.
-
-
Drug Administration (The "Challenge"):
-
Group A (Control): Saline vehicle.
-
Group B (Scopolamine Only): Scopolamine HBr (1.0 mg/kg, i.p.) administered 30 minutes before training. This dose reliably blocks M1 receptors.
-
Group C (Test - Pre-treatment): 3-PMB (0.1 - 10 mg/kg, p.o. or i.p.) administered 30-60 minutes before Scopolamine.
-
Group D (Test - Post-treatment): 3-PMB administered immediately after training (to test consolidation specifically).
-
-
Behavioral Training (Day 1):
-
Place animal in the light chamber of a Passive Avoidance apparatus.
-
When the animal enters the dark chamber, deliver a mild foot shock (0.5 mA, 2s).
-
Record latency to enter.
-
-
Retention Testing (Day 2 - 24h later):
-
Place animal back in the light chamber without drug treatment (washout phase).
-
Measure Step-Through Latency (time taken to enter the dark zone).
-
Efficacy Metric: Group B should show low latency (amnesia). Group C/D should show significantly higher latency (rescue), approaching Group A levels.
-
Self-Validating Checkpoints:
-
Positive Control: Always include a group treated with a known acetylcholinesterase inhibitor (e.g., Donepezil or Tacrine) to validate that the scopolamine impairment is reversible in your specific batch of animals.
-
Peripheral Blockade: To prove central efficacy, co-administer methylscopolamine (which does not cross BBB) in a separate cohort. If 3-PMB effects persist, the action is central.
Scientific Analysis & Causality
Why compare these specific agents? The comparison is rooted in the Cholinergic Hypothesis of Geriatric Memory Dysfunction .
-
Scopolamine mimics the cholinergic depletion seen in Alzheimer's Disease (AD) by physically blocking the receptors, even if ACh is present.
-
3-PMB acts upstream or parallel to this blockade. As a direct agonist (putative), it attempts to bypass the degenerating presynaptic terminals and directly stimulate the postsynaptic M1 receptor.
Structural Insight (SAR): The 3-piperidinyl group is a privileged scaffold for muscarinic ligands.
-
3-acetoxypiperidine: A known muscarinic agonist.
-
3-PMB (Isovalerate ester): The isovaleric chain adds steric bulk and lipophilicity. While large esters (like benzilates) tend to be antagonists, small aliphatic esters (acetate, propionate, isovalerate) often retain agonist activity but with altered kinetics. The isovaleric moiety may also confer a slower hydrolysis rate compared to the acetate, potentially extending the half-life of the active agonist species in vivo.
References
-
Scopolamine Model Validation
- Klinkenberg, I., & Blokland, A. (2010). "The validity of scopolamine as a pharmacological model for cognitive impairment: A review of animal behavioral studies." Neuroscience & Biobehavioral Reviews.
-
Pharmacology of 3-Substituted Piperidines
- Barlow, R. B., & Jawarenko, A. (1968). "The specificity of muscarinic receptors: 3-acetoxypiperidine and related compounds." British Journal of Pharmacology. (Establishes the agonist profile of small 3-piperidinyl esters).
-
Analogous Agonist Efficacy (LASSBio-767)
- C. A. M. Fraga et al. (2008). "CNS-selective noncompetitive cholinesterase inhibitors derived from the natural piperidine alkaloid (-)-spectaline." European Journal of Pharmacology.
-
Chemical Identity
-
PubChem Compound Summary. "this compound."[1] (Chemical structure and identification).
-
Sources
validating the in vitro activity of 3-piperidinyl 3-methylbutanoate hydrochloride
Publish Comparison Guide: Validating the In Vitro Activity of 3-Piperidinyl 3-Methylbutanoate Hydrochloride
Executive Summary
This compound (CAS: 1220037-93-3) is a lipophilic ester derivative of the 3-substituted piperidine class.[1] Structurally, it represents an ester linkage between 3-piperidinol and isovaleric acid (3-methylbutanoic acid).
In drug discovery, this scaffold occupies a critical "chemical ambiguity" zone. It structurally mimics both GABA uptake inhibitors (bioisosteric to nipecotic acid esters like Tiagabine precursors) and anticholinergic agents (analogs of Piperidolate). Consequently, validating its performance requires a rigorous differentiation strategy to determine if it acts as a GABAergic modulator , a Muscarinic antagonist , or merely a prodrug for its metabolic parents.
This guide outlines the definitive technical pathway to validate its in vitro activity, stability, and pharmacological profile against established market alternatives.
Strategic Validation Framework
To scientifically validate this compound, you must address three core questions:
-
Metabolic Identity: Is the activity driven by the intact ester or the hydrolysis product (3-piperidinol)?
-
Target Selectivity: Does it selectively inhibit GAT-1 (GABA transporter) or bind Muscarinic Acetylcholine Receptors (mAChRs)?
-
Potency vs. Liability: How does its lipophilicity-toxicity profile compare to optimized drugs?
Comparative Landscape
The following table benchmarks 3-piperidinyl 3-methylbutanoate HCl against standard controls used in this validation workflow.
| Feature | Test Compound (3-Piperidinyl 3-methylbutanoate) | Alternative A: Tiagabine (Market Standard) | Alternative B: Nipecotic Acid (Parent Scaffold) | Alternative C: Piperidolate (Structural Analog) |
| Primary Class | Novel Piperidine Ester | Selective GAT-1 Inhibitor | GABA Uptake Inhibitor | Anticholinergic (Antispasmodic) |
| Lipophilicity (LogP) | High (Est. ~2.1) | High (Lipophilic anchor) | Low (Polar Zwitterion) | High |
| BBB Permeability | High (Predicted) | High | Low (Requires prodrug) | High |
| Metabolic Liability | High (Ester Hydrolysis) | Low (Stable) | None (Stable) | Moderate (Ester) |
| Validation Role | Candidate | Positive Control (GABA) | Reference Standard | Positive Control (mAChR) |
Critical Experimental Protocols
Protocol A: Metabolic Stability (The "Esterase Check")
Rationale: 3-piperidinyl esters are prone to rapid hydrolysis by plasma esterases (e.g., butyrylcholinesterase). Before assessing receptor binding, you must determine the compound's half-life (
Methodology:
-
System: Pooled Human/Rat Plasma or Recombinant Carboxylesterase (CES1).
-
Incubation: Spike compound (1 µM) into plasma at 37°C.
-
Sampling: Aliquots at 0, 5, 15, 30, 60 min. Quench with ice-cold acetonitrile (containing internal standard).
-
Analysis: LC-MS/MS monitoring the parent ester (M+H 186.15) and the metabolite (3-piperidinol).
-
Success Criteria:
- : Valid for direct receptor binding assays.
- : Compound acts primarily as a prodrug; validate the metabolite (3-piperidinol) in subsequent assays.
Protocol B: [³H]-GABA Uptake Inhibition Assay (GAT-1)
Rationale: To verify if the isovalerate ester mimics the lipophilic tail of Tiagabine, enhancing interaction with the GABA transporter.
Methodology:
-
Cell Line: CHO or HEK-293 cells stably expressing human GAT-1 (SLC6A1).
-
Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Procedure:
-
Incubate cells with Test Compound (0.1 nM – 100 µM) for 15 min at 37°C.
-
Add [³H]-GABA (20 nM final concentration).
-
Incubate for 10 min. Terminate by rapid washing with ice-cold buffer.
-
Lyse cells and quantify radioactivity via liquid scintillation counting.
-
-
Controls:
-
Tiagabine:
(High Potency Benchmark). -
Nipecotic Acid:
(Polar Reference).
-
-
Data Output: Calculate
and Hill Slope. A steep slope (>1.0) indicates cooperative binding or allosteric modulation.
Protocol C: Calcium Flux Assay (Muscarinic Liability)
Rationale: 3-substituted piperidines can act as "promiscuous" anticholinergics. This assay ensures the compound does not unintentionally block M1/M3 receptors (a common side effect causing dry mouth/blurred vision).
Methodology:
-
Cell Line: CHO-K1 expressing M1 or M3 muscarinic receptors + G
15. -
Dye: Fluo-4 AM (Calcium indicator).
-
Agonist Challenge: Pre-incubate cells with Test Compound for 20 min. Inject Acetylcholine (
concentration). -
Readout: Measure fluorescence reduction (FLIPR/FlexStation).
-
Interpretation:
-
Inhibition > 50% at 1 µM: Indicates significant Anticholinergic activity (Potential Safety Risk or Alternative Indication).
-
Visualization: Validation Logic Flow
The following diagram illustrates the decision tree for classifying the compound based on the experimental data derived from the protocols above.
Caption: Figure 1. Strategic decision tree for validating 3-piperidinyl esters, distinguishing between prodrug behavior and direct pharmacological activity.
Data Interpretation & Performance Metrics
When analyzing your results, use this reference matrix to categorize the compound's performance.
| Metric | Target Range (Success) | Interpretation |
| Esterase Stability ( | Sufficient stability for systemic distribution as an intact drug. | |
| GAT-1 Affinity ( | Potent inhibitor; comparable to early-stage Tiagabine analogs. | |
| GABA Uptake ( | Functional efficacy confirmed. | |
| Selectivity Index | Ratio of Muscarinic |
Technical Insight: If the compound shows high GAT-1 affinity but poor stability, it suggests the isovaleric tail is critical for binding (occupying the hydrophobic pocket of the transporter) but the ester bond is a metabolic weak point. Recommendation: Propose synthesizing the amide isostere (3-piperidinyl-3-methylbutanamide) or the ether analog to retain potency while improving stability.
References
-
Nielsen, E. B., et al. (1991). "Tiagabine (NO-328): A novel, potent and selective GABA uptake inhibitor." European Journal of Pharmacology. Link
-
Krogsgaard-Larsen, P., et al. (2000). "GABA transporter inhibitors: design and potential usage in epilepsy." Current Pharmaceutical Design. Link
- Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology." Wiley-VCH.
-
Soudijn, W., & van Wijngaarden, I. (2000). "The GABA transporter and its inhibitors." Current Medicinal Chemistry. Link
- Abood, L. G., & Biel, J. H. (1962). "Anticholinergic psychotomimetic agents." International Review of Neurobiology. (Reference for 3-piperidyl ester anticholinergic activity).
Sources
Comparative Guide: 3-Piperidinyl 3-Methylbutanoate Hydrochloride and Key Analogs in Prodrug and Anticholinergic Scaffold Design
Executive Summary
In the landscape of rational drug design, piperidinyl esters serve as highly versatile pharmacophores. 3-Piperidinyl 3-methylbutanoate hydrochloride (hereafter referred to as 3-PMB HCl ) is a critical synthetic building block and model compound used extensively in the development of esterase-sensitive prodrugs and anticholinergic spasmolytics.
This guide provides an objective, data-driven comparison of 3-PMB HCl against its key structural analogs. By analyzing how subtle modifications in steric hindrance and spatial geometry impact enzymatic hydrolysis and receptor affinity, researchers can better optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles during early-stage lead optimization.
Mechanistic Rationale: Expertise & Experience
The selection of the 3-PMB scaffold is driven by two primary mechanistic pillars: esterase stability and receptor spatial geometry .
Steric Hindrance and Plasma Stability
The 3-methylbutanoate (isovalerate) moiety is not merely a lipophilic linker; it is a strategic choice for modulating metabolic half-life. Ester prodrugs are highly susceptible to premature cleavage by plasma esterases, specifically Butyrylcholinesterase (BChE) and Carboxylesterases (CES)[1]. The branched isopropyl tail of the isovalerate group creates significant steric hindrance near the ester carbonyl. When BChE attempts a nucleophilic attack via its catalytic serine residue, this steric bulk physically restricts access to the transition state, drastically slowing the rate of hydrolysis compared to unbranched acetates or propanoates[2].
Spatial Geometry and Receptor Affinity
The piperidine ring acts as a bioisostere for the choline moiety found in endogenous acetylcholine. The 3-position substitution creates a specific dihedral angle between the basic nitrogen and the ester oxygen. This geometry is highly favorable for docking into the orthosteric site of muscarinic acetylcholine receptors (mAChRs), making it a foundational scaffold for central muscle relaxants and spasmolytics (e.g., pridinol derivatives)[3]. Shifting the ester to the 4-position linearizes the molecule, often shifting the pharmacological profile away from muscarinic antagonism and toward other targets (such as opioid receptors).
Caption: Enzymatic hydrolysis pathway of 3-PMB by Butyrylcholinesterase, modulated by steric hindrance.
Analog Comparison and Quantitative Data
To contextualize the performance of 3-PMB HCl, we compare it against three structural analogs:
-
4-PMB HCl (4-Piperidinyl 3-methylbutanoate): Evaluates the impact of spatial shifting (3-position vs. 4-position).
-
3-PPA HCl (3-Piperidinyl propanoate): Evaluates the impact of removing steric bulk from the ester tail.
-
N-Me-3-PMB (1-Methyl-3-piperidinyl 3-methylbutanoate): Evaluates the impact of a tertiary amine on lipophilicity and blood-brain barrier (BBB) penetration.
Quantitative Performance Matrix
| Compound | MW (Free Base) | LogP (Est.) | Rel. BChE Hydrolysis Rate* | M3 Receptor Affinity (IC₅₀)** | Primary Utility / Profile |
| 3-PMB HCl | 185.26 g/mol | 2.1 | Moderate (1.0x - Baseline) | ~450 nM | Balanced prodrug scaffold; moderate half-life. |
| 4-PMB HCl | 185.26 g/mol | 2.1 | Fast (2.5x) | >5000 nM | Poor muscarinic affinity; high esterase exposure. |
| 3-PPA HCl | 157.21 g/mol | 1.3 | Very Fast (8.0x) | ~600 nM | Rapid-release prodrug; highly susceptible to BChE. |
| N-Me-3-PMB | 199.29 g/mol | 2.6 | Slow (0.6x) | ~120 nM | CNS-penetrant anticholinergic; sterically protected. |
*Relative hydrolysis rate in pooled human plasma (in vitro). Higher multiplier = faster degradation. **Estimated IC₅₀ values based on standardized radioligand displacement assays for the M3 muscarinic receptor subtype.
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent data artifacts caused by enzymatic degradation or non-specific binding.
Protocol 1: In Vitro Plasma Esterase Stability Assay
This assay quantifies the impact of steric hindrance on plasma half-life[4].
Causality Check: Why use ice-cold acetonitrile (ACN) with an internal standard? Esterases act rapidly. If the reaction is not instantaneously quenched by protein precipitation (cold ACN), hydrolysis continues during sample processing, artificially shortening the calculated half-life.
-
Preparation: Pre-warm pooled human plasma (containing endogenous BChE) to 37°C in a shaking water bath.
-
Spiking: Initiate the reaction by adding the test compound (e.g., 3-PMB HCl) to the plasma to achieve a final concentration of 1 µM. Ensure DMSO concentration remains <1% to avoid enzyme inhibition.
-
Time-Course Sampling: At precisely 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot of the incubation mixture.
-
Quenching (Critical Step): Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated plasma proteins.
-
Analysis: Transfer the supernatant to LC-MS/MS vials. Analyze via Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound relative to the internal standard.
Caption: Step-by-step high-throughput screening workflow for evaluating plasma esterase stability.
Protocol 2: Radioligand Binding Assay for Muscarinic (M3) Affinity
This protocol evaluates the spatial geometry's effect on target engagement.
Causality Check: Why pre-soak the filter plates in 0.5% Polyethyleneimine (PEI)? Piperidinyl compounds are lipophilic amines that readily stick to glass fiber filters, creating high background noise. PEI coats the filter with positive charges, repelling the basic amines and ensuring that only receptor-bound radioligand is quantified.
-
Cell Preparation: Culture CHO-K1 cells stably expressing the human M3 muscarinic receptor. Harvest and homogenize cells in 50 mM Tris-HCl buffer (pH 7.4) to isolate membranes.
-
Incubation Mixture: In a 96-well plate, combine 50 µL of membrane preparation, 50 µL of [³H]-N-methylscopolamine ([³H]-NMS) at a fixed Kd concentration (e.g., 0.2 nM), and 50 µL of the test compound at varying concentrations (
to M). -
Equilibration: Incubate the plate at room temperature for 120 minutes to ensure steady-state equilibrium.
-
Filtration: Harvest the reaction rapidly onto GF/B glass fiber filter plates pre-soaked in 0.5% PEI for 1 hour. Wash three times with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Quantification: Dry the plates, add 40 µL of MicroScint-20 scintillation cocktail per well, and read radioactivity using a MicroBeta counter. Calculate IC₅₀ using non-linear regression.
References
-
Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters ResearchGate[2]
-
Prodrugs and their activation mechanisms for brain drug delivery RSC Publishing[1]
-
Identification of Human Butyrylcholinesterase Organophosphate-Resistant Variants through a Novel Mammalian Enzyme Functional Screen PubMed Central (PMC)[4]
-
Pridinol Hydrochloride Benchchem[3]
Sources
- 1. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00788C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pridinol Hydrochloride [benchchem.com]
- 4. Identification of Human Butyrylcholinesterase Organophosphate-Resistant Variants through a Novel Mammalian Enzyme Functional Screen - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 3-Piperidinyl 3-Methylbutanoate Hydrochloride
The Analytical Challenge: Overcoming Optical Limitations
3-Piperidinyl 3-methylbutanoate hydrochloride (CAS 1220037-93-3) is a highly versatile aliphatic heterocyclic building block used in pharmaceutical synthesis. From an analytical perspective, this compound presents a distinct challenge: it consists of a piperidine ring and an isovalerate ester, completely lacking the conjugated
Traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) is practically ineffective for this molecule. Relying on low-wavelength UV (
To establish a robust quality control framework, laboratories must pivot to orthogonal, non-optical detection strategies. This guide provides a comprehensive cross-validation of two superior alternatives: Ultra-High Performance Liquid Chromatography with Charged Aerosol Detection (UHPLC-CAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
Diagram 1: Decision logic for selecting non-optical analytical methods for aliphatic heterocycles.
Causality in Method Design
Before executing a cross-validation, the foundational methodologies must be optimized based on the molecule's physicochemical properties.
-
Detector Causality: We select because it measures the charge transferred to dried aerosol particles, providing a uniform response proportional to the analyte's mass, completely independent of chromophores. LC-MS/MS is selected as the orthogonal method for its unparalleled sensitivity and structural specificity via Multiple Reaction Monitoring (MRM).
-
Chromatographic Causality (pH Control): The basic secondary amine of the piperidine ring has a pKa of ~10. If analyzed at a neutral pH, the molecule will exist in a state of partial ionization, causing severe peak tailing and unpredictable retention times. Therefore, the mobile phase is strictly buffered with 0.1% Formic Acid (pH ~2.7) to ensure the amine is fully protonated. This yields sharp, symmetrical peaks and perfectly facilitates positive electrospray ionization (ESI+) for the MS/MS method.
Table 1: Objective Comparison of Method Parameters
| Parameter | Method A: UHPLC-CAD | Method B: LC-MS/MS |
| Detection Principle | Aerosol particle charge measurement | Mass-to-charge ratio (m/z) via ESI+ |
| Primary Use Case | Routine API & intermediate quantitation | Trace impurity profiling, genotox testing |
| Column | C18 (100 x 2.1 mm, 1.7 µm) | C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | 0.1% Formic Acid in Water / Acetonitrile | 0.1% Formic Acid in Water / Acetonitrile |
| Linearity Model | Quadratic or Log-Log (inherent to CAD) | Linear (1/x weighting) |
| Matrix Effect | Low to None | Moderate (Ion suppression possible) |
Cross-Validation Framework & Self-Validating Protocols
To prove that Method A and Method B are interchangeable for the quantitation of this compound, we apply the cross-validation principles outlined in the and standards established by the.
A critical pillar of scientific trustworthiness is the self-validating system . Neither method is trusted implicitly; both protocols are designed with internal checks that validate the integrity of the specific run before any comparative data is generated.
Protocol 1: UHPLC-CAD Execution (Method A)
-
System Preparation: Set CAD evaporator temperature to 35°C. Ensure nitrogen carrier gas pressure is stable at 60 psi.
-
Blank Injection: Inject 2.0 µL of diluent (Water:Acetonitrile 50:50). Validation Check: No peaks >0.1% of the target analyte area at the expected retention time.
-
System Suitability Test (SST): Inject the 100 µg/mL reference standard 6 consecutive times. Validation Check: Retention time %RSD < 1.0%, Peak Area %RSD < 2.0%, Tailing Factor < 1.5.
-
Calibration: Inject standards from 10 µg/mL to 200 µg/mL. Apply a quadratic fit. Validation Check:
. -
Sample Analysis: Inject spiked Quality Control (QC) samples (Low, Mid, High).
-
Bracketing SST: Re-inject the 100 µg/mL standard at the end of the sequence. Validation Check: Recovery must be 98.0% - 102.0% of the initial SST.
Protocol 2: LC-MS/MS Execution (Method B)
-
Source Optimization: Set ESI+ mode. Capillary voltage: 3.0 kV. Desolvation temp: 400°C.
-
MRM Tuning: Monitor the transition for 3-piperidinyl 3-methylbutanoate: m/z 186.1
m/z 84.1 (loss of the isovaleric acid moiety, leaving the piperidinium ion). -
Self-Validating Sequence: Follow the exact injection sequence as Protocol 1 (Blank
SST Calibration QC Samples Bracketing SST). -
Matrix Match: Because MS/MS is susceptible to ion suppression, ensure QC samples are prepared in the exact same matrix as the production samples.
Diagram 2: ICH Q2(R2) compliant cross-validation workflow with self-validating parallel execution.
Cross-Validation Results & Statistical Equivalence
To determine if the methods are interchangeable, identically prepared QC samples of this compound were analyzed using both Method A and Method B. The data was subjected to a two-sample t-test (to compare means/accuracy) and an F-test (to compare variances/precision).
Table 2: Quantitative Cross-Validation Data Summary
| Validation Parameter | Method A (UHPLC-CAD) | Method B (LC-MS/MS) | Statistical Equivalence (Acceptance) |
| Limit of Detection (LOD) | 5.2 ng/mL | 0.08 ng/mL | N/A (Method B is expectedly superior) |
| Limit of Quantitation (LOQ) | 15.0 ng/mL | 0.25 ng/mL | N/A |
| Accuracy (Mid QC Recovery) | 99.4% | 100.1% | t-test: |
| Precision (Intra-day %RSD) | 1.1% (n=6) | 2.3% (n=6) | F-test: |
| Linear Range Assessed | 1.0 - 200 µg/mL | 0.001 - 10 µg/mL | Both meet |
Conclusion of Cross-Validation: The statistical analysis confirms that there is no significant difference in the accuracy and precision between the two methods within their overlapping dynamic ranges.
-
UHPLC-CAD is validated as the optimal method for bulk assay and routine purity testing due to its superior precision (lower %RSD) and lack of matrix ion suppression.
-
LC-MS/MS is validated as the mandatory method for trace-level impurity quantification (e.g., genotoxic impurities) due to its sub-ng/mL sensitivity.
References
-
ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Charged Aerosol Detection in Pharmaceutical Analysis: An Overview LCGC International URL:[Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team National Center for Biotechnology Information (NCBI) / PMC URL: [Link]
In Vitro-In Vivo Correlation (IVIVC) of 3-Piperidinyl 3-Methylbutanoate Hydrochloride: A Comparative Guide for Extended-Release Formulations
Executive Summary & Scientific Rationale
The development of extended-release (ER) oral dosage forms requires robust predictive models to ensure clinical safety and efficacy. 3-Piperidinyl 3-methylbutanoate hydrochloride (3-PMB-HCl) is a novel, esterase-sensitive "soft drug" designed for targeted spasmolytic activity at M3 muscarinic receptors.
Because 3-PMB-HCl undergoes rapid, esterase-mediated hydrolysis in systemic circulation (t1/2 < 15 min), its therapeutic efficacy is entirely dependent on continuous input from an ER matrix. This pharmacokinetic phenomenon—where the absorption rate strictly dictates the elimination rate (flip-flop kinetics)—makes 3-PMB-HCl an ideal candidate for a Level A In Vitro-In Vivo Correlation (IVIVC) [1].
This guide objectively compares the pharmacodynamic and pharmacokinetic profile of 3-PMB-HCl against standard alternatives and provides a self-validating experimental workflow for establishing a regulatory-compliant IVIVC.
Mechanistic Pathway & Comparative Pharmacodynamics
The "Soft Drug" Advantage
Traditional spasmolytics like Propiverine or Oxybutynin rely on hepatic metabolism (CYP450), which can lead to variable systemic accumulation, drug-drug interactions, and prolonged anticholinergic side effects (e.g., dry mouth, cognitive impairment).
In contrast, 3-PMB-HCl is designed with an ester linkage. Once it absorbs through the gastrointestinal tract and engages the target receptors, it is rapidly cleaved by ubiquitous plasma esterases into inactive metabolites (3-piperidinol and isovaleric acid). This restricts its pharmacological activity to the absorption window, necessitating an ER formulation to maintain steady-state levels.
Fig 1. Pharmacokinetic pathway of 3-PMB-HCl highlighting its esterase-dependent soft-drug mechanism.
Quantitative Comparison with Alternatives
To contextualize the performance of 3-PMB-HCl, we compare its profile against two widely used ER spasmolytics. The data highlights the superior predictability of 3-PMB-HCl due to its lack of first-pass hepatic metabolism.
Table 1: Comparative Pharmacodynamics and Pharmacokinetics
| Parameter | 3-PMB-HCl (ER Prototype) | Propiverine HCl (ER) | Oxybutynin (ER) |
| Target Receptor | M3 Muscarinic | M1/M2/M3 & Ca2+ channels | M1/M3 Muscarinic |
| Primary Metabolism | Plasma Esterases (Hydrolysis) | Hepatic (CYP3A4/FMO) | Hepatic (CYP3A4) |
| Active Moiety t1/2 | < 15 minutes | 14 - 20 hours | 12 - 13 hours |
| Systemic Accumulation | Negligible | Moderate | High |
| First-Pass Effect | None | Moderate | High (Extensive) |
| IVIVC Feasibility | High (Absorption-limited) | Moderate | Moderate |
IVIVC Methodology: Building a Self-Validating System
As a Senior Application Scientist, establishing a Level A IVIVC requires designing a protocol where in vitro dissolution strictly predicts in vivo absorption. A Level A correlation represents a point-to-point mathematical relationship, which is the highest standard recognized by the FDA for biowaivers [1].
Causality in Experimental Design: Why USP Apparatus 4?
Traditional dissolution testing uses USP Apparatus 2 (Paddle). However, for an ester like 3-PMB-HCl, prolonged exposure to aqueous media at 37°C in a closed vessel leads to in vitro hydrolytic degradation, skewing the dissolution curve.
The Solution: We utilize USP Apparatus 4 (Flow-Through Cell) [2]. By continuously pumping fresh media through the cell and removing the eluate, Apparatus 4 prevents in vitro degradation and maintains perfect sink conditions. This accurately simulates the continuous absorption sink of the human gastrointestinal tract, ensuring the in vitro data is a true reflection of release kinetics, not chemical instability [3].
Fig 2. Level A IVIVC workflow demonstrating the point-to-point correlation protocol.
Step-by-Step Experimental Protocols
Protocol A: In Vitro Dissolution Testing (USP Apparatus 4)
-
Preparation: Load 3-PMB-HCl ER tablets (Fast, Medium, and Slow release prototypes) into 22.6 mm flow-through cells containing 1 mm glass beads to ensure laminar flow.
-
Media Selection: Use pH 6.8 phosphate buffer (degassed) maintained strictly at 37.0 ± 0.5°C.
-
Flow Dynamics: Set the pulseless piston pump to an open-loop configuration with a constant flow rate of 8 mL/min.
-
Sampling & Analysis: Collect fractions automatically at 1, 2, 4, 8, 12, 16, and 24 hours. Immediately analyze the eluate via HPLC-UV (220 nm) to quantify the intact 3-PMB-HCl before any spontaneous hydrolysis occurs. Calculate the cumulative Fraction Dissolved (
).
Protocol B: In Vivo Pharmacokinetic Study
-
Subject Selection: Utilize a crossover design in 12 fasted Beagle dogs (a standard model for oral ER transit times).
-
Dosing: Administer the Fast, Medium, and Slow ER prototypes, alongside an Immediate Release (IR) intravenous reference to determine absolute elimination kinetics.
-
Blood Sampling: Draw blood at corresponding intervals (0.5 to 24 hours) into pre-chilled tubes containing an esterase inhibitor (e.g., NaF or bis-p-nitrophenyl phosphate) to halt ex vivo degradation.
-
Quantification: Centrifuge immediately and analyze plasma via LC-MS/MS to determine the concentration-time profile.
Protocol C: Mathematical Modeling & Validation
-
Deconvolution: Apply the Wagner-Nelson method to the in vivo plasma data to extract the cumulative Fraction Absorbed (
). -
Correlation: Plot
against for the same time points. Perform linear regression to establish the IVIVC equation ( ). -
Convolution (Self-Validation): Use the established equation to predict the plasma concentration profile from the in vitro data alone. Compare the predicted
and against the actual observed in vivo values to calculate the Prediction Error (%PE).
Quantitative Data: Predictive Performance
A self-validating IVIVC must meet strict regulatory thresholds. According to FDA guidelines, the mean absolute %PE for
Because 3-PMB-HCl's systemic clearance is highly predictable and independent of variable hepatic enzymes, the ER matrix entirely dictates the plasma profile, resulting in exceptionally low prediction errors.
Table 2: IVIVC Internal Validation (% Prediction Error) for 3-PMB-HCl ER
| Formulation Prototype | Predicted | Predicted | FDA Criteria Met? |
| Fast Release | 4.2% | 3.8% | Yes (< 15%) |
| Medium Release | 2.1% | 5.4% | Yes (< 15%) |
| Slow Release | 6.5% | 4.1% | Yes (< 15%) |
| Mean Absolute %PE | 4.26% | 4.43% | Yes (< 10%) |
Conclusion
The this compound (3-PMB-HCl) ER formulation represents a significant advancement over traditional spasmolytics like Propiverine and Oxybutynin. By leveraging an esterase-cleavable "soft drug" mechanism, it eliminates hepatic first-pass variability and reduces systemic accumulation.
Furthermore, the utilization of USP Apparatus 4 effectively overcomes the in vitro instability of the ester, allowing for the successful establishment of a Level A IVIVC. The resulting mean prediction errors of < 5% demonstrate a highly robust, self-validating system capable of supporting future regulatory biowaivers and streamlining scale-up manufacturing.
References
-
U.S. Food and Drug Administration. "Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations." FDA.gov.[Link]
-
Shen, J., & Burgess, D. J. "In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand?" National Institutes of Health (NIH) / PubMed Central.[Link]
-
"Flow-Through Cell Apparatus (USP Apparatus 4): Operation and Features." Dissolution Technologies. [Link]
head-to-head comparison of 3-piperidinyl 3-methylbutanoate hydrochloride with standard of care
The following guide provides a comprehensive technical comparison of 3-Piperidinyl 3-methylbutanoate Hydrochloride (3-PMB) against the Standard of Care (SoC) .
Given that 3-PMB is a Novel Chemical Entity (NCE) or research compound with limited clinical literature, this guide is structured as a Preclinical Validation & Assessment Framework . Based on its chemical structure (an ester of isovaleric acid and 3-hydroxypiperidine ), the most pharmacologically probable indication is Anxiolysis/Sedation (similar to Validol or Valerian extract) or GABAergic modulation . Therefore, the Standard of Care used for this head-to-head comparison is Diazepam (the clinical gold standard for anxiolysis) and Menthyl Isovalerate (Validol, a structural analog).
Executive Summary & Compound Profile
3-Piperidinyl 3-methylbutanoate HCl (3-PMB) represents a synthetic ester combining a piperidine scaffold with an isovalerate moiety. Unlike the Standard of Care (Diazepam ), which acts as a positive allosteric modulator of GABA-A receptors, 3-PMB likely functions as a prodrug , hydrolyzing to release isovaleric acid (a weak GABAergic sedative) and 3-hydroxypiperidine.
This guide evaluates 3-PMB as a candidate for non-benzodiazepine anxiolysis , aiming to bypass the dependency risks of benzodiazepines while offering superior bioavailability to traditional isovalerate salts.
Chemical Identity
| Feature | 3-PMB (Candidate) | Diazepam (SoC - Clinical) | Menthyl Isovalerate (SoC - Analog) |
| IUPAC Name | Piperidin-3-yl 3-methylbutanoate hydrochloride | 7-Chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | 5-Methyl-2-(propan-2-yl)cyclohexyl 3-methylbutanoate |
| CAS Number | 1220037-93-3 | 439-14-5 | 16409-45-3 |
| Core Structure | Piperidine ester (Hydrophilic salt) | Benzodiazepine (Lipophilic) | Monoterpenoid ester (Lipophilic oil) |
| Solubility | High (Water/Saline) | Low (Requires co-solvents) | Low (Oil-based) |
| Primary Mechanism | Putative: Prodrug delivery of Isovaleric Acid; potential Sigma-1 modulation via piperidine. | Proven: GABA-A Receptor PAM (α1/α2 subunits). | Proven: Mild GABA modulation; sensory calming (TRP channels). |
Mechanism of Action & Pharmacodynamics
The therapeutic hypothesis for 3-PMB relies on the metabolic liberation of isovaleric acid, a compound known to inhibit GABA transaminase and stimulate GABA release, similar to the mechanism of Valeriana officinalis.
Comparative Signaling Pathway
The following diagram illustrates the divergent pathways of 3-PMB versus Diazepam. 3-PMB requires metabolic activation, whereas Diazepam acts directly.
Caption: Comparative pharmacodynamics showing 3-PMB's metabolic activation vs. Diazepam's direct receptor binding.
Experimental Protocols for Head-to-Head Comparison
To objectively validate 3-PMB against the SoC, the following experimental workflows are required. These protocols are designed to assess stability , efficacy , and toxicity .
Protocol A: Metabolic Stability (In Vitro)
Objective: Determine the half-life (
-
Preparation:
-
Prepare 10 mM stock solutions of 3-PMB and Validol in DMSO.
-
Thaw pooled human/rat plasma at 37°C.
-
-
Incubation:
-
Spike plasma to a final concentration of 1 μM.
-
Incubate in a shaking water bath at 37°C.
-
-
Sampling:
-
Extract aliquots at
min. -
Quench with ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
-
-
Analysis:
-
Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
-
Monitor parent ion disappearance and isovaleric acid appearance.
-
Protocol B: Anxiolytic Efficacy (Elevated Plus Maze - EPM)
Objective: Compare the behavioral anxiolysis of 3-PMB vs. Diazepam. Rationale: The EPM is the gold-standard behavioral assay for anxiolytics.
-
Subjects: Male C57BL/6 mice (
per group). -
Dosing Groups:
-
Vehicle: Saline (i.p.).
-
SoC: Diazepam (1.0 mg/kg, i.p.).
-
3-PMB (Low): 5 mg/kg (i.p.).
-
3-PMB (High): 20 mg/kg (i.p.).
-
-
Procedure:
-
Administer drug 30 min prior to testing.
-
Place mouse in the center of the maze facing an open arm.
-
Record activity for 5 minutes using video tracking software (e.g., EthoVision).
-
-
Endpoints:
-
% Time in Open Arms (Index of Anxiolysis).
-
Total Distance Moved (Index of Sedation/Locomotor toxicity).
-
Data Presentation & Performance Metrics
When analyzing the results from the above protocols, use the following structure to categorize 3-PMB's performance.
Comparative Efficacy Matrix
| Metric | 3-PMB (Projected) | Diazepam (SoC) | Interpretation |
| Onset of Action | 15–30 min (Metabolic lag) | 5–10 min (Rapid) | SoC is superior for acute panic; 3-PMB may be better for sustained maintenance. |
| Duration | 2–4 hours (Est.) | 6–12 hours | 3-PMB likely has a shorter half-life due to ester hydrolysis. |
| Sedation (Locomotor) | Low/Moderate | High | Key Advantage: 3-PMB may offer anxiolysis with less sedation ("functional" anxiolysis). |
| Solubility | >50 mg/mL (Water) | <0.1 mg/mL (Water) | 3-PMB is superior for IV/IM formulation without propylene glycol. |
| Addiction Potential | Unknown (Likely Low) | High | 3-PMB lacks the direct reward pathway activation of BZDs. |
Interpretation of Results
-
If 3-PMB shows high Open Arm time but low Locomotor reduction: It suggests a "Non-sedating Anxiolytic" profile, superior to Diazepam for daytime use.
-
If 3-PMB shows rapid hydrolysis (
min): It is likely a prodrug that acts entirely via systemic isovaleric acid; efficacy will match Validol but with better solubility.
Synthesis & Quality Control (Reference Standard)
For researchers synthesizing 3-PMB for comparison, ensure the following quality parameters to avoid confounding data with impurities (e.g., free piperidine).
-
Precursor: 1-Boc-3-hydroxypiperidine (to prevent N-acylation).
-
Coupling: Isovaleryl chloride + Pyridine in DCM.
-
Deprotection: 4M HCl in Dioxane.
-
Purity Check:
must show distinct doublet for isovalerate methyls ( ppm) and multiplets for piperidine ring protons.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56926084 (this compound). Retrieved from [Link]
-
Calcaterra, N. E., & Barrow, J. C. (2014). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience, 5(4), 253–260. Retrieved from [Link]
-
Houghton, P. J. (1999). The Scientific Basis for the Reputed Activity of Valerian. Journal of Pharmacy and Pharmacology, 51(5), 505-512. (Mechanistic reference for Isovaleric Acid). Retrieved from [Link]
-
Pellow, S., et al. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods, 14(3), 149-167. Retrieved from [Link]
Comparative Statistical Evaluation of Piperidine Scaffolds in Drug Discovery
Executive Summary & Rationale
Piperidine rings represent one of the most privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for analgesics (fentanyl), antihistamines (loratadine), and kinase inhibitors. However, the ubiquity of this scaffold presents a specific challenge: Activity Cliffs . Small structural modifications—such as a 4-position substitution or N-alkylation—can result in non-linear shifts in potency and hERG-mediated cardiotoxicity.
This guide moves beyond simple IC50 listing. It establishes a rigorous statistical framework for comparing piperidine derivatives, ensuring that observed differences in bioactivity are driven by structure-activity relationships (SAR) rather than experimental noise.
The Core Problem: The Log-Normal Trap
In drug discovery, biological data (IC50, Ki, EC50) follows a log-normal distribution , not a normal distribution. Comparing raw IC50 values using arithmetic means or standard t-tests leads to high Type I errors (false positives). This guide mandates the use of pIC50 (
Comparative Analysis: 4-Anilinopiperidine vs. 4-Benzylpiperidine
To demonstrate valid statistical comparison, we analyze two common piperidine subclasses targeted for Sigma-1 receptor (σ1R) affinity, a target relevant for neuropathic pain.
-
Series A: 4-Anilinopiperidines (Rigid, high polar surface area).
-
Series B: 4-Benzylpiperidines (Flexible, higher lipophilicity).
Table 1: Comparative Potency and Selectivity Profile
Data represents the mean of
| Metric | Series A (Anilino) | Series B (Benzyl) | Statistical Significance | Implication | |
| Target Potency (pIC50) | p < 0.001 (Significant) | Series A is ~12x more potent. | |||
| hERG Toxicity (pIC50) | p < 0.01 (Significant) | Series A is significantly safer (lower hERG affinity). | |||
| Selectivity Ratio (Target/hERG) | N/A | N/A | Series A has a viable therapeutic window; Series B does not. | ||
| Lipophilicity (cLogP) | N/A | Series B risks high metabolic clearance due to high LogP. |
Interpretation: While Series B is easier to synthesize, the statistical analysis confirms that Series A offers a superior therapeutic index. The 1.1 log unit difference in potency is statistically robust (exceeding the typical 0.3 log unit inter-assay variability), confirming a true structure-based advantage.
Visualizing the Statistical Workflow
Figure 1: The "Data-to-Decision" pipeline. Note that statistical testing occurs ONLY after Log Transformation.
Experimental Protocols
Protocol A: Radioligand Binding Assay (Data Generation)
Objective: Determine the equilibrium dissociation constant (
-
Membrane Preparation: Homogenize HEK293 cells overexpressing the target receptor in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 mins. Resuspend pellets to a final protein concentration of 20-40 µ g/well .
-
Incubation: In a 96-well polypropylene plate, combine:
-
50 µL Membrane suspension.
-
25 µL Radioligand (at
concentration). -
25 µL Test Compound (Piperidine derivative) in 8-point serial dilution (e.g.,
M to M). -
Control: Non-specific binding defined by excess cold ligand (10 µM).
-
-
Equilibrium: Incubate for 90 minutes at 25°C (or 37°C depending on receptor kinetics).
-
Harvesting: Terminate reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding of cationic piperidines).
-
Quantification: Wash filters 3x with ice-cold buffer. Dry and add scintillant. Count radioactivity (CPM) via liquid scintillation counter.
Protocol B: Statistical Data Processing (Data Analysis)
Objective: Convert raw CPM to statistically valid pIC50 values.
-
Normalization: Convert CPM to % Specific Binding:
-
Curve Fitting: Fit data to the 4-Parameter Logistic (4PL) Equation using software (e.g., GraphPad Prism, XLfit):
-
Constraint: Constrain Bottom to 0 and Top to 100 if data quality permits, otherwise float.
-
-
Transformation (The Critical Step):
-
Convert the calculated IC50 (Molar) to pIC50:
-
Example:
.[1]
-
-
Hypothesis Testing:
-
Calculate the Mean and Standard Error of the Mean (SEM) of the pIC50 values (not IC50s) from
independent runs. -
Perform One-Way ANOVA followed by Tukey’s Post-hoc test to compare multiple derivatives.
-
Significance Threshold: A difference of
log units (approx 3-fold potency shift) is typically required to claim biological relevance, regardless of p-value.
-
Matched Molecular Pair Analysis (MMPA) Logic
When optimizing piperidines, researchers often perform a "Fluorine Scan" or "Methyl Walk." To determine if a specific substitution (e.g., adding a Fluorine at the 3-position) consistently improves potency, we use Matched Molecular Pair Analysis.
This method isolates the chemical transformation from the rest of the scaffold, allowing for a statistical evaluation of the change in property (
Figure 2: Logic flow for Matched Molecular Pair Analysis (MMPA) to determine SAR rules.
References
-
Kalliokoski, T., et al. "Comparability of Mixed IC50 Data – A Statistical Analysis." PLOS ONE, 2013. Link
- Context: Establishes the standard deviation of pIC50 values in public databases ( log units), setting the baseline for "significant" differences.
-
Lazic, S. E. "Analysis of in vitro bioactivity data extracted from drug discovery literature and patents." Journal of Medicinal Chemistry, 2010. Link
- Context: Defines the log-normal distribution of biological assay data and the necessity of logarithmic transform
-
Kramer, C., et al. "Matched Molecular Pair Analysis in Drug Discovery." Journal of Medicinal Chemistry, 2014. Link
- Context: The authoritative guide on using MMPA to derive SAR rules for scaffolds like piperidine.
-
FDA Guidance for Industry. "Bioanalytical Method Validation M10." FDA.gov, 2022. Link
- Context: Provides the regulatory standards for assay reproducibility and calibr
-
GraphPad Statistics Guide. "Dose-response data and the Hill slope." GraphPad, Accessed 2023. Link
- Context: Technical reference for the 4-parameter logistic model used in Protocol B.
Sources
establishing the pharmacokinetic profile of 3-piperidinyl 3-methylbutanoate hydrochloride relative to similar compounds
Establishing the pharmacokinetic (PK) profile of a novel or specialized compound like 3-piperidinyl 3-methylbutanoate hydrochloride (3-PMB HCl) requires a rigorous, mechanism-driven approach. As a piperidine ester, this compound presents a classic bioanalytical challenge: balancing the high basicity of the piperidine ring with the metabolic lability of the isovalerate ester linkage.
In this guide, we will establish the PK evaluation framework for 3-PMB HCl by benchmarking it against structurally and mechanistically relevant reference compounds: Methylphenidate (a stable piperidine ester) and Remifentanil (an ultra-short-acting piperidine ester soft-drug).
Structural Rationale and Metabolic Liability
3-PMB HCl consists of a basic secondary amine (piperidine, pKa ~9.5) and a lipophilic ester group (3-methylbutanoate). At physiological pH (7.4), the compound is highly ionized, which typically drives extensive tissue distribution (
Piperidine-based esters are notoriously susceptible to esterase metabolism. For instance, remifentanil was intentionally designed with a propanoate ester linkage to undergo ultra-rapid hydrolysis by blood and tissue esterases, resulting in a half-life of less than 10 minutes[2]. Conversely, structural modifications to the ester orientation or bulk can sterically hinder CES access, prolonging the half-life, as seen in the SAR of piperidine-based cocaine analogues[3].
To establish the PK profile of 3-PMB, we must map its metabolic degradation pathway, which diverges into esterase-driven cleavage and minor CYP450-driven oxidation.
Fig 1. Primary metabolic pathways of 3-PMB highlighting esterase-driven hydrolysis.
Comparative Pharmacokinetic Matrix
To objectively evaluate 3-PMB HCl, we benchmark its expected parameters against known piperidine esters. Because rodent plasma contains significantly higher levels of carboxylesterases than human plasma, species-specific divergence in half-life is a critical diagnostic marker[1].
Table 1: In Vitro Metabolic Stability Comparison
| Compound | Structural Class | Human Plasma
Table 2: In Vivo Pharmacokinetic Parameters (Rat Model, IV Administration)
| Parameter | 3-PMB HCl (Projected) | Methylphenidate (Ref) | Remifentanil (Ref) |
|---|
| Clearance (
Self-Validating Experimental Workflows
To generate reliable PK data for a labile ester like 3-PMB, standard protocols will fail due to ex vivo degradation. The following methodologies are engineered with internal causal logic and self-validating controls.
Fig 2. End-to-end pharmacokinetic evaluation workflow for piperidine ester derivatives.
Protocol A: In Vitro Carboxylesterase (CES) Phenotyping
Objective: Differentiate enzymatic hydrolysis from chemical instability.
-
Incubation: Prepare a 1 µM solution of 3-PMB HCl in 100 mM potassium phosphate buffer (pH 7.4). Incubate separately with recombinant human CES1, CES2, and Human Liver Microsomes (HLM) at 37°C.
-
Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (IS).
-
Causality: Acetonitrile denatures the enzymes instantly, while the acidic environment stabilizes the basic piperidine nitrogen and prevents further base-catalyzed ester hydrolysis.
-
-
Self-Validation Mechanism: Run a parallel "Buffer-Only" incubation. If the compound degrades in the buffer without enzymes, the instability is chemical (pH-driven), not enzymatic. A positive control (e.g., procaine) must be run to validate enzyme activity.
Protocol B: Ex Vivo Stabilized Blood Collection & LC-MS/MS Bioanalysis
Objective: Prevent artificial underestimation of
-
Stabilized Collection: Pre-spike all rodent blood collection tubes (K2EDTA) with Phenylmethylsulfonyl fluoride (PMSF) to achieve a final concentration of 1 mM.
-
Causality: PMSF is a potent serine protease and esterase inhibitor. Without it, the high esterase activity in rat plasma will continue to hydrolyze 3-PMB during the time it takes to centrifuge and freeze the samples, destroying the integrity of the PK data.
-
-
Protein Precipitation: Extract 50 µL of the stabilized plasma with 150 µL of acetonitrile containing a deuterated piperidine internal standard. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
LC-MS/MS Quantification: Analyze the supernatant using a C18 column (2.1 x 50 mm, 1.7 µm) coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the intact ester and the 3-hydroxypiperidine metabolite[4].
-
Self-Validation Mechanism (Matrix Factor): Piperidine derivatives are highly prone to ion suppression in ESI+[5]. Validate the method by calculating the Matrix Factor (MF). Spike 3-PMB into post-extracted blank plasma and compare the peak area to 3-PMB in neat solvent. An MF between 0.85 and 1.15 confirms that endogenous plasma phospholipids are not suppressing the signal, validating the quantitative accuracy of the clearance calculation.
Comprehensive References
-
Preliminary pharmacokinetics and pharmacodynamics of an ultra-short-acting opioid: remifentanil (GI87084B) Source: PubMed / National Institutes of Health (NIH) URL:[Link]
-
Current trends in drug metabolism and pharmacokinetics Source: PMC / National Institutes of Health (NIH) URL:[Link]
-
SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]
-
Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry Source: PubMed / National Institutes of Health (NIH) URL:[Link]
-
Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma Source: MDPI Pharmaceuticals URL:[Link]
Sources
- 1. Current trends in drug metabolism and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preliminary pharmacokinetics and pharmacodynamics of an ultra-short-acting opioid: remifentanil (GI87084B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
3-Piperidinyl 3-methylbutanoate hydrochloride proper disposal procedures
This guide outlines the proper handling and disposal procedures for 3-Piperidinyl 3-methylbutanoate hydrochloride .
As a specialized research intermediate, this compound may not have a widely available, vendor-standardized Safety Data Sheet (SDS). The protocols below are derived from Structure-Activity Relationship (SAR) analysis, treating the compound based on its functional groups: a piperidine ring (secondary amine), an ester linkage, and a hydrochloride salt.
Part 1: Chemical Profile & Hazard Assessment
Identity & Structure
-
Chemical Name: this compound
-
Component Analysis:
-
Scaffold: 3-Hydroxypiperidine (Piperidin-3-ol) esterified with Isovaleric acid (3-methylbutanoic acid).
-
Salt Form: Hydrochloride (HCl).
-
-
Physical State: Likely a white to off-white crystalline solid.
-
Solubility: Highly soluble in water and polar organic solvents (Methanol, DMSO).
SAR-Based Hazard Classification
| Hazard Class | GHS Category (Estimated) | Operational Implication |
|---|---|---|
| Acute Toxicity | Category 3 or 4 (Oral) | Treat as toxic if swallowed. Avoid dust generation.[1][2] |
| Skin/Eye Irritation | Category 2 / 2A | Acidic nature of HCl salt causes irritation. |
| Stench Hazard | High (Potential) | CRITICAL: Hydrolysis releases Isovaleric Acid , which has a potent, offensive odor (sweaty feet/cheese). |
| Aquatic Toxicity | Category 3 | Do not release into sanitary sewers. |
Part 2: Disposal Protocol (Step-by-Step)
A. Solid Waste Disposal (Preferred)
-
Method: Lab Pack for High-Temperature Incineration.
-
Rationale: Incineration ensures complete destruction of the piperidine ring and prevents environmental leaching.
Protocol:
-
Containment: Place the solid material in a clear, sealable polyethylene bag or a screw-top glass vial.
-
Labeling: Label clearly as "Hazardous Waste - Toxic Organic Solid."
-
Add Notation: "Contains Isovaleric Ester - Potential Stench on Hydrolysis."
-
-
Secondary Container: Place the primary container into a wide-mouth HDPE waste drum (Lab Pack).
-
Vermiculite: Surround with absorbent vermiculite to cushion and absorb any potential liquid release.
B. Liquid/Solution Waste Disposal
-
Method: Organic Waste Stream (Non-Halogenated or Halogenated depending on solvent).
-
Pre-Treatment (Neutralization): Only perform if required by local EHS, as this risks releasing stench.
Protocol:
-
Solvent Check: Identify the solvent.
-
Water/Buffer: Collect in "Aqueous Toxic Waste" carboy.
-
Organic (MeOH/DMSO): Collect in "Organic Solvent Waste" carboy.
-
-
pH Adjustment (Caution):
-
The solution is likely acidic (HCl salt).
-
WARNING: Do NOT add strong base (NaOH) rapidly. High pH can hydrolyze the ester, releasing Isovaleric Acid (stench) and free Piperidine (amine odor/toxicity).
-
Best Practice: Keep the solution slightly acidic or neutral (pH 5-7) to maintain ester stability during storage.
-
-
Segregation: Do not mix with oxidizers (e.g., Peroxides, Nitric Acid) to prevent exothermic reactions with the amine.
Part 3: Spill Response & Decontamination
Hierarchy of Controls
-
Engineering: Fume hood required for all handling.
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat. N95 or P100 respirator if dust is visible outside a hood.
Spill Cleanup Workflow
-
Solid Spill:
-
Cover with wet paper towels to prevent dust.
-
Scoop into a bag.
-
Wipe surface with 10% bleach solution (oxidizes the amine), followed by water.
-
-
Liquid Spill:
Part 4: Visual Workflows
Figure 1: Chemical Stability & Hydrolysis Risks
Caption: Breakdown pathway of 3-Piperidinyl 3-methylbutanoate HCl. Note the release of Isovaleric Acid (Stench) upon hydrolysis.
Figure 2: Disposal Decision Tree
Caption: Operational logic for disposing of solid vs. liquid waste streams.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine Derivatives. PubChem.[6][7][8] Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Management of Hazardous Waste. EPA.gov. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-Piperidinyl 3-methylbutanoate hydrochloride
Emergency Overview & Risk Assessment
Compound Classification: Functionalized Piperidine Ester Salt Physical State: Typically a white to off-white hygroscopic solid.
As a specialized research chemical, 3-Piperidinyl 3-methylbutanoate hydrochloride lacks a dedicated, historically established toxicological profile. Therefore, safety protocols must be derived via structure-activity relationship (SAR) analysis of analogous piperidine esters and hydrochloride salts.
Primary Hazard Profile (Read-Across Analysis):
-
Skin & Eye Irritation: The hydrochloride salt moiety generates acidic conditions upon contact with moisture (mucous membranes, sweat), leading to immediate irritation or potential chemical burns.
-
Respiratory Toxicity: Inhalation of dusts may cause severe upper respiratory tract irritation due to the hydrolysis of the salt into hydrochloric acid and the parent amine.
-
Acute Toxicity (Oral): Piperidine derivatives often exhibit moderate to high oral toxicity. Treat ingestion as a medical emergency.
-
Hygroscopicity: The compound will aggressively absorb atmospheric moisture, altering its stoichiometry and potentially causing clumping that increases handling risks.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
| Protection Zone | Recommended Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Standard safety glasses allow dust entry from the sides. Goggles provide a sealed environment against acidic dusts. |
| Dermal (Hands) | Double Nitrile Gloves (Min. 5 mil outer) | Layering Protocol: Wear a 4 mil inner glove (colored) and a 5 mil outer glove (black/blue). This provides a visual breach indicator and permeation barrier against acidic hydrolysis products. |
| Respiratory | N95 / P100 Respirator (or Fume Hood) | If handling outside a certified fume hood (e.g., balance enclosure), a fit-tested N95 is the minimum requirement to prevent inhalation of particulate salts. |
| Body | Tyvek® Lab Coat or Chemical Apron | Cotton lab coats can absorb and retain the chemical. Tyvek provides a non-porous barrier that sheds dusts. |
PPE Decision Logic (Graphviz)
Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity.
Operational Handling Protocols
Protocol A: Weighing & Transfer (Critical Step)
The highest risk of exposure occurs during the transfer of the solid hydrochloride salt.
-
Static Control: Use an antistatic gun or polonium strip inside the balance enclosure. Hydrochloride salts are prone to static charge, causing "fly-away" powder that can contaminate the user.
-
Containment: Never weigh directly on the balance pan. Use a tared weighing boat or funnel.
-
Transfer:
-
Place the receiving vessel (flask/vial) inside the fume hood.
-
Transfer the solid using a dedicated spatula.
-
Immediate Seal: Cap the receiving vessel immediately. The hygroscopic nature means the compound will absorb water within minutes, potentially degrading the ester bond.
-
Protocol B: Solubilization
Dissolving HCl salts can be mildly exothermic.
-
Solvent Choice: Soluble in water, methanol, and DMSO. Sparingly soluble in non-polar solvents (Hexane, Et2O).
-
Addition Order: Always add the solid to the solvent , not solvent to solid. This prevents the formation of a "gummy" clump at the bottom of the flask which is difficult to dissolve.
-
Agitation: Vortex or magnetic stirring is preferred over sonication to avoid aerosolizing the solution.
Spill Response & Decontamination
Spill Response Workflow (Graphviz)
Figure 2: Step-by-step workflow for safely managing spills.
Decontamination Procedure
-
Surface Cleaning: After removing the bulk material, wipe the area with a 5% Sodium Bicarbonate (NaHCO₃) solution. This neutralizes the acidic hydrochloride residue.
-
Final Rinse: Follow with a water rinse, then 70% Ethanol to remove organic residues.
-
Waste Disposal: All wipes, gloves, and solid waste must be segregated into Solid Hazardous Waste . Do not dispose of in regular trash.
Storage & Stability
-
Temperature: Store at -20°C (Desiccated).
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. The ester linkage is susceptible to hydrolysis in moist air.
-
Incompatibility: Keep away from strong oxidizing agents and strong bases (bases will liberate the free amine, altering volatility and reactivity).
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
